N-Acetylneuraminic acid-13C-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C11H19NO9 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i2+1 |
InChIキー |
KBGAYAKRZNYFFG-PXTSTKFASA-N |
異性体SMILES |
CC(=O)N[C@H]([C@H]([13CH2]C(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
N-Acetylneuraminic Acid-13C-2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, plays a crucial role in a multitude of biological processes, including cell recognition, cell adhesion, and immune responses. Its isotopically labeled form, N-Acetylneuraminic acid-13C-2 ([2-13C]Neu5Ac), in which the carbon atom at the second position (C2) is replaced with the stable isotope 13C, serves as an invaluable tool in research and drug development. This heavy isotope labeling allows for the precise tracking and quantification of Neu5Ac in various biological systems and analytical platforms without altering its chemical properties.
This technical guide provides a comprehensive overview of this compound, focusing on its applications, relevant experimental methodologies, and the interpretation of data derived from its use.
Core Applications in Research
This compound is primarily utilized in two key areas of research:
-
Metabolic Flux Analysis: As a metabolic tracer, [2-13C]Neu5Ac allows researchers to follow the metabolic fate of Neu5Ac within cells and organisms. By tracking the incorporation of the 13C label into various downstream metabolites, scientists can elucidate metabolic pathways, measure pathway flux, and identify potential enzymatic dysregulations in disease states.
-
Quantitative Analysis (Internal Standard): In analytical chemistry, particularly in mass spectrometry-based methods, [2-13C]Neu5Ac is an ideal internal standard for the accurate quantification of endogenous N-Acetylneuraminic acid.[1][2][3] Its identical chemical behavior and distinct mass allow for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₁₀¹³CH₁₉NO₉ | ChemSpider |
| Molecular Weight | 310.26 g/mol | ChemSpider |
| Appearance | White crystalline powder | Wikipedia[4] |
| Melting Point | 186 °C (decomposes) | Wikipedia[4] |
| Storage Temperature | -20°C | Sigma-Aldrich[5] |
Experimental Protocols
13C NMR Spectroscopy for Studying Neu5Ac Solution Conformations
This protocol outlines the methodology used to analyze the different forms of N-Acetylneuraminic acid in an aqueous solution using 13C-labeled isotopomers, including [2-13C]Neu5Ac.[6][7][8]
a. Sample Preparation:
-
Prepare a ~0.1 M solution of [2-13C]Neu5Ac in a 95:5 (v/v) mixture of H₂O and D₂O.
-
Adjust the pH of the solution to the desired value (e.g., pH 2.0 or pH 8.0) using appropriate acidic or basic solutions.
-
Transfer approximately 300 µL of the final solution into a 3-mm NMR tube.
b. NMR Data Acquisition:
-
Acquire 13C{1H} NMR spectra on a spectrometer operating at a suitable frequency (e.g., 150 MHz).
-
Maintain the sample temperature at 25 °C during data acquisition.
-
Obtain proton-coupled 13C NMR spectra to measure JCH coupling constants, which provide structural information.
c. Data Analysis:
-
Assign the signals in the 13C NMR spectrum to the different forms of Neu5Ac present in the solution (α-pyranose, β-pyranose, keto, keto hydrate, and enol forms).[6][7]
-
Integrate the signals corresponding to each form to determine their relative abundance at the given pH.
Quantification of N-Acetylneuraminic Acid in Biological Samples using LC-MS/MS with [2-13C]Neu5Ac as an Internal Standard
This protocol provides a general workflow for the quantification of Neu5Ac in biological matrices like urine or plasma.
a. Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of urine), add a known amount of [2-13C]Neu5Ac solution to serve as the internal standard.
-
For total Neu5Ac quantification, perform acid hydrolysis to release conjugated Neu5Ac. A common method is to use 0.1 M H₂SO₄ at 80°C for 2 hours.[2]
-
Remove proteins and other interfering substances, for example, by solid-phase extraction.
b. LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable column, such as a reverse-phase C18 column.
-
Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile).
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Monitor the specific mass-to-charge ratio (m/z) transitions for both endogenous Neu5Ac and the [2-13C]Neu5Ac internal standard.
c. Data Analysis:
-
Calculate the peak area ratio of the analyte (endogenous Neu5Ac) to the internal standard ([2-13C]Neu5Ac).
-
Determine the concentration of endogenous Neu5Ac in the sample by comparing this ratio to a standard curve generated with known concentrations of Neu5Ac.
Quantitative Data
The following table summarizes the relative abundance of different forms of N-Acetylneuraminic acid in aqueous solution at different pH values, as determined by 13C NMR spectroscopy using labeled isotopomers.[6][7][8]
| Form | pH 2.0 Abundance (%) | pH 8.0 Abundance (%) |
| β-pyranose | 91.2 | 92.1 |
| α-pyranose | 5.8 | 7.5 |
| Keto | ~0.7 | ~0.4 |
| Keto Hydrate | ~1.9 | Not reported |
| Enol | ~0.5 | Not detected |
Visualizations
Metabolic Pathway of N-Acetylneuraminic Acid
The following diagram illustrates the biosynthesis and degradation pathways of N-Acetylneuraminic acid in vertebrate cells.[9] This pathway highlights how [2-13C]Neu5Ac can be used to trace metabolic flux.
References
- 1. researchgate.net [researchgate.net]
- 2. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 5. N-Acetyl- D -neuraminic acid-1,2,3-13C3 13C = 99atom , = 97 CP 1172608-56-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www3.nd.edu [www3.nd.edu]
- 9. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Acetylneuraminic acid-13C-2 chemical structure
An In-depth Technical Guide to N-Acetylneuraminic acid-13C-2
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, is a nine-carbon monosaccharide that plays a critical role in numerous biological processes.[1][2] It is typically found as the terminal residue on glycoproteins and glycolipids on cell surfaces, where it is involved in cell-cell recognition, immune responses, and pathogen binding.[1] Isotopic labeling of Neu5Ac, specifically with carbon-13 (¹³C), provides an invaluable tool for researchers in drug development and metabolic studies.
This compound ([2-¹³C]Neu5Ac) is an isotopologue of Neu5Ac where the carbon atom at the C2 position (the anomeric carbon) is replaced with a ¹³C isotope. This stable, non-radioactive label allows the molecule to be traced and quantified in complex biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the chemical structure, quantitative data, and relevant experimental protocols for this compound.
Chemical Structure
The systematic IUPAC name for N-Acetylneuraminic acid is 5-(Acetylamino)-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosonic acid.[1] In aqueous solutions, Neu5Ac exists in equilibrium between its α- and β-pyranose (cyclic) forms, with the β-anomer being significantly more abundant.[3] It also coexists with minor acyclic forms, including the keto, keto hydrate, and enol forms.[3][4][5]
In this compound, the ¹³C isotope is specifically located at the C2 anomeric carbon. This position is central to its structure as an α-keto acid and is a key site for spectroscopic analysis.
Quantitative Data Summary
The following table summarizes key quantitative data for both unlabeled and ¹³C-labeled N-Acetylneuraminic acid.
| Property | Unlabeled N-Acetylneuraminic Acid | This compound |
| Molecular Formula | C₁₁H₁₉NO₉[1] | ¹³CC₁₀H₁₉NO₉ |
| Molar Mass | 309.27 g/mol [1] | ~310.27 g/mol (M+1 mass shift) |
| Isotopic Purity | Natural Abundance (~1.1% ¹³C)[6] | Typically ≥99 atom % ¹³C |
| ¹³C NMR Chemical Shifts | Natural abundance signals. | β-pyranose: 95.97 ppmα-pyranose: 96.53 ppmKeto form: ~198 ppmEnol form: ~143 ppmKeto hydrate: ~94 ppm(Data for the labeled C2 carbon in H₂O:D₂O 95:5 at pH 2.0)[3][4][5] |
| Mass Spectrometry | Molecular Ion [M-H]⁻ at m/z 307.8[7] | Expected mass shift of +1 Da compared to the unlabeled compound. Used as an internal standard in isotopic dilution methods.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of isotopically labeled compounds. The following sections outline protocols relevant to this compound.
Protocol 1: Enzymatic Synthesis of N-Acetylneuraminic Acid
This protocol describes a general enzymatic cascade reaction that can be adapted for isotopic labeling by using a ¹³C-labeled precursor. The process involves two key enzymes: N-acetylglucosamine-2-epimerase (AGE) and N-neuraminic acid aldolase (NanA).[10]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), N-acetyl-D-glucosamine (GlcNAc), and an excess of pyruvate. For ¹³C labeling at the C2 position, a custom synthesis starting with a precursor already labeled at the equivalent position is required.
-
Enzyme Addition: Add purified AGE and NanA enzymes to the reaction mixture. A typical ratio might be 1:4 (AGE:NanA) to drive the reaction towards product formation.[10]
-
Incubation: Incubate the reaction at an optimal temperature, typically 37°C, for a period ranging from several hours to 24 hours.[10] Pyruvate may be supplemented during the reaction to maintain a high concentration and maximize yield.[10]
-
Monitoring: Monitor the formation of Neu5Ac using methods like HPLC or LC-MS.
-
Purification: Purify the resulting Neu5Ac from the reaction mixture using ion-exchange chromatography.
Protocol 2: Analysis by ¹³C NMR Spectroscopy
NMR spectroscopy is the definitive method for confirming the position of the ¹³C label and quantifying the different isomeric forms of [2-¹³C]Neu5Ac in solution.[3][4][5]
Methodology:
-
Sample Preparation: Prepare an approximately 0.1 M solution of the ¹³C-labeled Neu5Ac in a solvent mixture of 95:5 v/v H₂O:D₂O.[3] D₂O provides the lock signal for the NMR spectrometer.
-
pH Adjustment: Adjust the pH of the solution as needed for the experiment (e.g., pH 2.0 or pH 8.0) to study the distribution of different forms, as their equilibrium is pH-dependent.[3][4]
-
NMR Acquisition: Transfer the solution (~300 µL) to a 3-mm NMR tube.[3] Acquire a ¹³C{¹H} NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: Integrate the signals corresponding to the labeled C2 carbon in the α-pyranose (96.53 ppm), β-pyranose (95.97 ppm), and various acyclic forms to determine their relative abundance in the solution.[3]
Protocol 3: Quantification by Isotopic Dilution LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying Neu5Ac in biological samples. Using a ¹³C-labeled version of Neu5Ac as an internal standard allows for precise and accurate measurement.[9]
Methodology:
-
Sample Preparation: To a biological sample (e.g., urine, plasma), add a known amount of ¹³C-labeled Neu5Ac internal standard (e.g., N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid).[9]
-
Derivatization: Perform a derivatization step to improve chromatographic retention and ionization efficiency. A common method is butanolysis, which involves heating the sample with 3M HCl in n-butanol.[9]
-
LC Separation: Inject the derivatized sample onto a reverse-phase HPLC column. Use a suitable gradient of mobile phases (e.g., water and acetonitrile with additives like acetic acid and TFA) to separate the analyte from the matrix.[11]
-
MS/MS Detection: Detect the analyte and the internal standard using a tandem mass spectrometer operating in positive ion electrospray mode. Use Multiple Reaction Monitoring (MRM) for selective detection. For the butanoyl-derivatized forms, the monitored transitions could be m/z 366→330 for unlabeled Neu5Ac and m/z 369→333 for a ¹³C₃-labeled internal standard.[9] A similar shift would be observed for a ¹³C₂-labeled compound.
-
Quantification: Calculate the concentration of endogenous Neu5Ac by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a workflow for its analysis.
Caption: Chemical structure of this compound (β-pyranose form).
Caption: Workflow for quantification using isotopic dilution mass spectrometry.
References
- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. www3.nd.edu [www3.nd.edu]
- 4. researchgate.net [researchgate.net]
- 5. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 11. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of N-Acetylneuraminic acid-13C-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-Acetylneuraminic acid-13C-2, an isotopically labeled form of the most common sialic acid in nature. The inclusion of a stable isotope at the C-2 position makes it an invaluable tool for metabolic research, proteomics, and drug development, enabling precise tracking and quantification in complex biological systems through techniques such as mass spectrometry and NMR spectroscopy.
Core Physical and Chemical Properties
This compound, also known as [2-¹³C]NANA or [2-¹³C]sialic acid, shares most of its physical properties with its unlabeled counterpart.[1] The primary difference lies in its molecular weight due to the incorporation of the ¹³C isotope.
Data Presentation: Summary of Physical Properties
| Property | Value | Notes |
| Chemical Formula | ¹³CC₁₀H₁₉NO₉ | The ¹³C isotope is located at the C-2 (anomeric) carbon position. |
| Molecular Weight | 310.27 g/mol | Calculated based on the isotopic enrichment. The unlabeled molecular weight is 309.27 g/mol .[2][3] |
| Appearance | White to off-white crystalline solid | [2][3][4] |
| Melting Point | 184-186 °C | This value is for the unlabeled compound and is expected to be very similar for the labeled version.[2][4] |
| Solubility | Water: 50 g/L (at 20°C)[2] PBS (pH 7.2): ~10 mg/mL[5][6] DMSO: ~1 mg/mL[5][6] DMF: ~0.1 mg/mL[5][6] | The compound is hygroscopic.[3] |
| Storage Temperature | -20°C | Should be stored desiccated and protected from light.[2][3] |
| Stability | Stable | Incompatible with strong oxidizing agents.[2] |
Spectroscopic Data
The key feature of this compound is its utility in spectroscopic analysis.
¹³C NMR Spectroscopy
In aqueous solutions, N-Acetylneuraminic acid exists in equilibrium between its α- and β-pyranose anomers, and to a lesser extent, acyclic keto and hydrated forms.[4][7][8] The ¹³C label at the C-2 position provides a distinct and powerful signal for observing these forms.
-
β-pyranose: This is the major form in solution (>90%). The C-2 signal appears at approximately 96.0 ppm.[4]
-
α-pyranose: This is the minor anomeric form. The C-2 signal is observed at approximately 96.5 ppm.[4]
-
Keto form: A small percentage exists in the acyclic keto form, with a characteristic C-2 signal around 198 ppm at pH 2.[4][7][8]
-
Keto hydrate form: The hydrated (gem-diol) form of the keto group shows a C-2 signal at approximately 94 ppm.[4][7]
The precise chemical shifts and the relative abundance of these forms are sensitive to pH.[7][8]
Mass Spectrometry
This compound serves as an ideal internal standard for quantitative LC-MS/MS analysis.[9] In mass spectrometry, the molecule will exhibit a mass shift of +1 compared to the unlabeled compound. In LC-MS/MS analysis using positive-ion electrospray mode, specific precursor-to-product ion transitions (Selective Reaction Monitoring, SRM) are used for detection and quantification.[10]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable data. The following protocols are based on established methods for analyzing sialic acids and their isotopically labeled analogues.
Protocol 1: ¹³C NMR Spectroscopy Analysis
This protocol is adapted from methodologies used to study the solution behavior of ¹³C-labeled N-Acetylneuraminic acid.[4]
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 0.1 M.
-
The solvent should be 95:5 (v/v) H₂O:D₂O to provide a deuterium lock signal for the NMR spectrometer.
-
Adjust the pH of the solution as required for the experiment using dilute HCl or NaOH.
-
Transfer approximately 300-500 µL of the final solution to a suitable NMR tube (e.g., 3-5 mm).
-
-
Data Acquisition:
-
Acquire ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Use a standard pulse program for ¹³C acquisition with proton decoupling.
-
Set the spectral width to adequately cover the expected chemical shift range (~0-220 ppm).
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, especially for detecting minor isomers like the keto form.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the chemical shifts.
-
Integrate the signals corresponding to the C-2 carbon of the different forms (α-pyranose, β-pyranose, keto, etc.) to determine their relative quantification.
-
Protocol 2: LC-MS/MS Quantification
This protocol outlines a general workflow for the quantification of N-Acetylneuraminic acid using its ¹³C-labeled version as an internal standard, based on published methods.[9][10]
-
Sample Preparation (from Plasma or Urine):
-
For total sialic acid measurement, perform acid hydrolysis to release conjugated sialic acids. A common method is using 0.1 M trifluoroacetic acid at 80°C for 60 minutes.[9]
-
Thaw plasma or urine samples on ice.
-
Spike the samples with a known concentration of this compound to serve as an internal standard.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins and other debris.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining polar analytes like sialic acids.[10][11]
-
Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[10]
-
Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[10]
-
Apply a gradient elution, starting with a high percentage of mobile phase B (e.g., 96%) and decreasing it over time to elute the analytes.[10]
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive-ion electrospray ionization (ESI+) mode.
-
Monitor the analytes using Selective Reaction Monitoring (SRM).
-
Define the specific m/z transitions for both the analyte (unlabeled N-Acetylneuraminic acid) and the internal standard (this compound). For example, for unlabeled Neu5Ac, a parent ion of m/z 308.0 might be selected.[9]
-
Optimize mass spectrometer parameters such as ion spray voltage and source temperature.[10]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of N-Acetylneuraminic acid in the unknown samples by interpolating from the calibration curve.
-
Mandatory Visualizations
Diagram 1: Role in Glycoconjugate Structure
Caption: Role of N-Acetylneuraminic acid as a terminal residue on glycoproteins.
Diagram 2: Experimental Workflow for Quantification
Caption: LC-MS/MS workflow for N-Acetylneuraminic acid quantification.
References
- 1. omicronbio.com [omicronbio.com]
- 2. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]
- 3. N-Acetylneuraminic Acid, Synthetic [sigmaaldrich.com]
- 4. www3.nd.edu [www3.nd.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to N-Acetyl-D-[2-¹³C]neuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-[2-¹³C]neuraminic acid is a stable isotope-labeled form of N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family. As terminal residues of glycoconjugates on cell surfaces, sialic acids play critical roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, and pathogen binding. The incorporation of a ¹³C label at the anomeric C-2 position provides a powerful and non-radioactive probe for detailed molecular studies. This technical guide provides an in-depth overview of N-Acetyl-D-[2-¹³C]neuraminic acid, its properties, relevant experimental protocols, and its application in research. The CAS number for the unlabeled form of N-acetylneuraminic acid is 131-48-6. It is important to note that this CAS number is often used in commercial listings for various isotopically labeled forms of the molecule.
Physicochemical Properties and Quantitative Data
N-Acetyl-D-[2-¹³C]neuraminic acid exists in aqueous solution as an equilibrium mixture of several forms: the α- and β-pyranose anomers, as well as acyclic keto, keto hydrate, and enol forms. The precise distribution of these forms is pH-dependent. The ¹³C label at the C-2 position allows for the direct quantification of these species using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Table 1: Equilibrium Composition of N-Acetyl-D-[2-¹³C]neuraminic Acid in Aqueous Solution Determined by ¹³C NMR Spectroscopy[1]
| Form | Relative Abundance at pH 2.0 (%) | Relative Abundance at pH 8.0 (%) | ¹³C Chemical Shift (ppm) of C-2 |
| β-Pyranose | 91.2 | 92.1 | ~96.0 |
| α-Pyranose | 5.8 | 7.5 | ~96.5 |
| Keto Hydrate | 1.9 | Not Reported | ~94.0 |
| Keto | 0.7 | 0.4 | ~198.0 |
| Enol | 0.5 | Not Detected (> pH 6.0) | ~143.0 |
Experimental Protocols
¹³C NMR Spectroscopy for Quantification of Anomeric and Acyclic Forms
This protocol is adapted from the methodology described by Klepach et al. (2008).[1]
Objective: To quantify the relative concentrations of the different forms of N-Acetyl-D-[2-¹³C]neuraminic acid in an aqueous solution.
Materials:
-
N-Acetyl-D-[2-¹³C]neuraminic acid
-
Deionized water (H₂O)
-
Deuterium oxide (D₂O)
-
NMR tubes (3-mm)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a ~0.1 M solution of N-Acetyl-D-[2-¹³C]neuraminic acid in a 95:5 (v/v) mixture of H₂O and D₂O. The D₂O provides a lock signal for the NMR spectrometer.
-
pH Adjustment: Adjust the pH of the solution to the desired value (e.g., pH 2.0 or pH 8.0) using dilute HCl or NaOH.
-
NMR Data Acquisition:
-
Transfer approximately 300 µL of the prepared solution into a 3-mm NMR tube.
-
Acquire ¹³C{¹H} NMR spectra at 25 °C.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the low-abundance acyclic forms.
-
-
Data Analysis:
-
Identify the signals corresponding to the C-2 carbon of the α-pyranose, β-pyranose, keto, keto hydrate, and enol forms based on their characteristic chemical shifts (see Table 1).
-
Integrate the signals to determine the relative abundance of each form.
-
Enzymatic Synthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid
Objective: To synthesize N-Acetyl-D-[2-¹³C]neuraminic acid from N-acetyl-D-mannosamine and [2-¹³C]pyruvate.
Enzymes:
-
N-acetylneuraminate lyase (NAL)
Materials:
-
N-acetyl-D-mannosamine (ManNAc)
-
Sodium [2-¹³C]pyruvate
-
Tris-HCl buffer
-
Purified NAL enzyme
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve N-acetyl-D-mannosamine and a molar excess of sodium [2-¹³C]pyruvate in Tris-HCl buffer (e.g., 100 mM, pH 7.5).
-
Enzymatic Reaction: Add a catalytic amount of NAL to the reaction mixture. Incubate the reaction at 37°C with gentle agitation. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Termination and Purification: Once the reaction has reached completion, terminate it by heat inactivation of the enzyme (e.g., boiling for 5 minutes). The product can be purified from the reaction mixture using anion-exchange chromatography.
Metabolic Labeling and Mass Spectrometry Analysis (General Protocol)
A specific protocol for metabolic labeling with N-Acetyl-D-[2-¹³C]neuraminic acid is not widely published. However, a general protocol for metabolic labeling of sialic acids can be adapted.[4]
Objective: To incorporate N-Acetyl-D-[2-¹³C]neuraminic acid into cellular glycoconjugates for analysis by mass spectrometry.
Materials:
-
Cell line of interest
-
Cell culture medium
-
N-Acetyl-D-[2-¹³C]neuraminic acid
-
Cell lysis buffer
-
Protease inhibitors
-
Enzymes for glycan release (e.g., PNGase F for N-glycans)
-
Materials for glycan purification (e.g., solid-phase extraction cartridges)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-LC/MS)
Procedure:
-
Cell Culture and Labeling: Culture the cells in a medium supplemented with N-Acetyl-D-[2-¹³C]neuraminic acid for a specified period to allow for its incorporation into newly synthesized glycans.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Isolation and Glycan Release: Isolate the glycoproteins of interest. Release the N-glycans by enzymatic digestion with PNGase F.
-
Glycan Purification: Purify the released glycans from peptides and other cellular components using solid-phase extraction.
-
Mass Spectrometry Analysis: Analyze the purified glycans by mass spectrometry to identify the incorporation of the ¹³C label. The mass shift corresponding to the ¹³C incorporation will be observed in the mass spectra of the sialylated glycans.
Visualizations
Biosynthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid
The following diagram illustrates the enzymatic synthesis of N-Acetyl-D-[2-¹³C]neuraminic acid from N-acetyl-D-mannosamine and [2-¹³C]pyruvate, catalyzed by N-acetylneuraminate lyase.
Caption: Enzymatic synthesis of labeled Neu5Ac.
Metabolic Labeling Workflow
This diagram outlines the general workflow for metabolic labeling of cellular glycoconjugates with N-Acetyl-D-[2-¹³C]neuraminic acid and subsequent analysis.
Caption: Metabolic labeling and analysis workflow.
Role in Cell Surface Recognition
The terminal position of sialic acids on cell surface glycans is crucial for molecular recognition events. The diagram below illustrates this fundamental principle.
Caption: Sialic acid in cell surface recognition.
References
- 1. www3.nd.edu [www3.nd.edu]
- 2. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Acetylneuraminic Acid-¹³C-2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis of N-Acetylneuraminic acid-¹³C-2 (Neu5Ac-¹³C-2), a critical isotopically labeled monosaccharide for various biomedical research applications, including metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy. This document details both chemoenzymatic and purely chemical synthesis strategies, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing workflows using Graphviz diagrams.
Introduction to N-Acetylneuraminic Acid and Isotopic Labeling
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in numerous biological processes, including cell-cell recognition, cell adhesion, and as a receptor for pathogens.[1] Isotopic labeling of Neu5Ac, particularly with ¹³C, provides a powerful tool for studying its metabolism, dynamics, and interactions in complex biological systems without altering its chemical properties.[2] The synthesis of site-specifically labeled Neu5Ac, such as at the C-2 position, is of significant interest for detailed mechanistic and structural studies.[3][4]
Chemoenzymatic Synthesis of N-Acetylneuraminic Acid-¹³C-2
Chemoenzymatic synthesis is a widely employed method that leverages the high specificity and efficiency of enzymes for key bond-forming reactions. The synthesis of Neu5Ac-¹³C-2 typically involves the enzymatic condensation of N-acetyl-D-mannosamine (ManNAc) with a ¹³C-labeled pyruvate derivative.
Synthesis Pathway
The primary enzymatic reaction for the synthesis of Neu5Ac is catalyzed by N-acetylneuraminate lyase (NAL, also known as NeuAc aldolase). This enzyme catalyzes the reversible aldol condensation of pyruvate and N-acetyl-D-mannosamine (ManNAc). To achieve labeling at the C-2 position of Neu5Ac, [2-¹³C]-pyruvate is used as the labeled precursor.
Experimental Protocol: Enzymatic Synthesis
This protocol is a synthesized procedure based on established methodologies.[5][6]
Materials:
-
N-Acetyl-D-mannosamine (ManNAc)
-
[2-¹³C]-Pyruvic acid, sodium salt
-
N-acetylneuraminate lyase (NAL) from a suitable source (e.g., recombinant E. coli)
-
Tris-HCl buffer (pH 7.5)
-
Dowex 1-X8 resin (formate form)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve N-acetyl-D-mannosamine (1.0 eq) and sodium [2-¹³C]-pyruvate (1.5 eq) in 100 mM Tris-HCl buffer (pH 7.5).
-
Add N-acetylneuraminate lyase (NAL) to the solution (e.g., 20 units per mmol of ManNAc).
-
Incubate the reaction mixture at 37°C with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography (HPAEC).
-
Upon completion, terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured protein and collect the supernatant.
-
Apply the supernatant to a Dowex 1-X8 (formate form) column.
-
Wash the column with deionized water to remove unreacted ManNAc and pyruvate.
-
Elute the N-Acetylneuraminic acid-¹³C-2 with a linear gradient of formic acid (e.g., 0-1 M).
-
Collect and pool the fractions containing the product, as identified by a suitable assay (e.g., resorcinol assay).
-
Lyophilize the pooled fractions to obtain the purified N-Acetylneuraminic acid-¹³C-2.
-
Further purify by recrystallization from ethanol/diethyl ether if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [5] |
| Isotopic Enrichment | >99% | Assumed from precursor |
| Purity | >98% (after chromatography) | [6] |
Chemical Synthesis of N-Acetylneuraminic Acid-¹³C-2
While chemoenzymatic methods are often preferred for their specificity, purely chemical syntheses provide an alternative route. These methods typically involve more steps and require careful control of stereochemistry.
General Synthetic Strategy
A common chemical approach involves the stereoselective condensation of a protected N-acetyl-D-mannosamine derivative with a C3-synthon that incorporates the ¹³C label at the desired position. A Wittig-type reaction or a Henry reaction can be employed for the key C-C bond formation.
Experimental Protocol: A Representative Chemical Synthesis
This protocol is a generalized representation based on multi-step chemical syntheses of sialic acid derivatives.[7][8]
Materials:
-
Protected N-acetyl-D-mannosamine derivative (e.g., 4,6-O-benzylidene-N-acetyl-D-mannosamine)
-
Triethyl [2-¹³C]-phosphonoacetate
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
N-bromosuccinimide (NBS)
-
Methanol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Aqueous sodium hydroxide (NaOH)
-
Dowex 50W-X8 resin (H⁺ form)
Procedure:
-
Wittig-Horner-Emmons Reaction: a. Suspend sodium hydride in anhydrous THF under an inert atmosphere. b. Add triethyl [2-¹³C]-phosphonoacetate dropwise at 0°C and stir until hydrogen evolution ceases. c. Add a solution of the protected ManNAc derivative in THF and allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. e. Purify the resulting unsaturated ester by silica gel chromatography.
-
Bromoetherification and Debromination: a. Dissolve the unsaturated ester in methanol and add N-bromosuccinimide (NBS). Stir in the dark until the reaction is complete (monitored by TLC).[7] b. Remove the solvent under reduced pressure. c. Dissolve the crude bromoether in toluene, add tributyltin hydride and AIBN, and heat to reflux. d. Purify the cyclized product by chromatography.
-
Deprotection: a. Dissolve the protected Neu5Ac derivative in methanol/acetic acid. b. Add Pd/C catalyst and subject the mixture to hydrogenation to remove benzylidene and other protecting groups. c. Filter the catalyst and concentrate the filtrate. d. Perform saponification of the methyl ester using aqueous NaOH. e. Neutralize the solution with Dowex 50W-X8 (H⁺ form) resin.
-
Final Purification: a. Purify the final product by ion-exchange chromatography as described in the chemoenzymatic protocol.
Quantitative Data for Chemical Synthesis
| Parameter | Value | Reference |
| Overall Yield | 15-30% (multi-step) | [7] |
| Isotopic Enrichment | >99% | Assumed from precursor |
| Purity | >98% (after final purification) | [8] |
Conclusion
Both chemoenzymatic and chemical synthesis routes offer viable pathways for obtaining N-Acetylneuraminic acid-¹³C-2. The chemoenzymatic approach is generally favored due to its higher yields, milder reaction conditions, and superior stereocontrol, making it a more efficient and straightforward method. However, chemical synthesis provides a valuable alternative, particularly when enzymatic routes are not feasible or when specific protecting group strategies are required for subsequent modifications. The choice of method will depend on the specific requirements of the research, available resources, and the desired scale of production.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. www3.nd.edu [www3.nd.edu]
- 4. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biosynthesis of N-Acetylneuraminic acid-13C-2
This technical guide provides a comprehensive overview of the biosynthetic pathways of N-Acetylneuraminic acid (NeuAc), with a specific focus on the chemoenzymatic synthesis of N-Acetylneuraminic acid-13C-2. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core metabolic and synthetic processes.
Introduction to N-Acetylneuraminic Acid Biosynthesis
N-Acetylneuraminic acid (NeuAc), the most common sialic acid, plays a crucial role in various biological processes, including cell-cell recognition, cell adhesion, and as a receptor for pathogens.[1] Its biosynthesis in vertebrates primarily occurs in the cytoplasm, leading to the formation of CMP-NeuAc in the nucleus, which then serves as the donor for sialyltransferases in the Golgi apparatus.[2] The core pathway involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetyl-D-mannosamine (ManNAc), which is then condensed with phosphoenolpyruvate (PEP) or pyruvate to form NeuAc or its phosphate derivatives.[3][4]
Biosynthetic Pathways of N-Acetylneuraminic Acid
Microorganisms utilize several pathways for the de novo synthesis of NeuAc, primarily converging on the formation of the key precursor, N-acetyl-D-mannosamine (ManNAc).[4] These pathways provide a versatile platform for metabolic engineering to produce NeuAc and its isotopically labeled variants.
The AGE Pathway
In this pathway, N-acetyl-D-glucosamine (GlcNAc) is directly epimerized to N-acetyl-D-mannosamine (ManNAc) by the enzyme N-acetylglucosamine-2-epimerase (AGE).[5][6] Subsequently, N-acetylneuraminic acid aldolase (NAL), also known as NanA, catalyzes the reversible aldol condensation of ManNAc and pyruvate to yield N-acetylneuraminic acid.[6][7][8]
The NeuC Pathway
The NeuC pathway starts from UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the enzyme UDP-GlcNAc 2-epimerase (NeuC).[3] N-acetylneuraminic acid synthase (NeuB) then catalyzes the condensation of ManNAc with phosphoenolpyruvate (PEP) to produce N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated to NeuAc.[3]
Chemoenzymatic Synthesis of this compound
The synthesis of N-Acetylneuraminic acid specifically labeled with ¹³C at the C-2 position (this compound) can be achieved through a chemoenzymatic approach. This strategy relies on the enzymatic condensation of a specifically labeled precursor, [2-¹³C]-N-acetyl-D-mannosamine, with pyruvate, catalyzed by N-acetylneuraminic acid aldolase.
Proposed Synthetic Pathway
A plausible route for the synthesis of [2-¹³C]-N-acetyl-D-mannosamine involves the enzymatic conversion of [2-¹³C]-N-acetyl-D-glucosamine. The subsequent aldol condensation with pyruvate yields the desired [2-¹³C]-N-acetylneuraminic acid.
Quantitative Data
The efficiency of the enzymatic synthesis of N-acetylneuraminic acid is dependent on various factors, including the source of the enzyme, substrate concentrations, and reaction conditions.
| Enzyme | Source Organism | Substrate(s) | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| NAL (NanA) | Escherichia coli K12 | NeuAc | 3.5 ± 0.4 | 40 ± 2 | 7.5 | 37 | [8] |
| ManNAc | 10 ± 1 | 2.0 ± 0.1 | 7.5 | 37 | [8] | ||
| Pyruvate | 1.1 ± 0.1 | 2.1 ± 0.1 | 7.5 | 37 | [8] | ||
| NAL (PmNanA) | Pasteurella multocida | NeuAc | 4.2 ± 0.3 | 47 ± 1 | 7.5 | 37 | [8] |
| ManNAc | 8 ± 1 | 1.8 ± 0.1 | 7.5 | 37 | [8] | ||
| Pyruvate | 1.2 ± 0.1 | 1.9 ± 0.1 | 7.5 | 37 | [8] | ||
| CgNal | Corynebacterium glutamicum | NeuAc | 19.3 ± 1.1 | 35.1 ± 0.8 | 7.5 | 37 | [4] |
| ManNAc | 7.1 ± 0.6 | 1.5 ± 0.04 | 8.5 | 37 | [4] | ||
| Pyruvate | 0.8 ± 0.1 | 1.6 ± 0.03 | 8.5 | 37 | [4] |
Table 1: Kinetic Parameters of N-Acetylneuraminic Acid Aldolases (NAL).
| Precursor(s) | Enzyme System | Product | Yield | Reference |
| Chitin | SmChiA, CmNAGase, AGE, NanA | NeuAc | 9.2 g/L | [6] |
| GlcNAc, Pyruvate | rhRnBp, Sialic acid aldolase | NeuAc | ~80% conversion | [9] |
| ManNAc derivatives, Pyruvate | NeuNAc aldolase | Sialic acid derivatives | Varies | [10] |
Table 2: Reported Yields for Enzymatic NeuAc Synthesis.
Experimental Protocols
This section provides a detailed methodology for the chemoenzymatic synthesis of this compound.
General Experimental Workflow
The overall process involves the synthesis of the labeled precursor, the enzymatic condensation reaction, and the subsequent purification and analysis of the final product.
Synthesis of [2-¹³C]-N-acetyl-D-mannosamine
Materials:
-
[2-¹³C]-N-acetyl-D-glucosamine
-
N-acetylglucosamine-2-epimerase (AGE) from a suitable source (e.g., recombinant E. coli)
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
Protocol:
-
Prepare a reaction mixture containing 100 mM [2-¹³C]-N-acetyl-D-glucosamine, 2.5 mM ATP, and 2 mM MgCl₂ in 100 mM Tris-HCl buffer (pH 7.5).[6]
-
Add purified AGE to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C for a sufficient period (e.g., 24-48 hours) to allow for epimerization. Monitor the reaction progress by a suitable method, such as HPLC or TLC.
-
Upon completion, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes).[6]
-
The resulting mixture containing [2-¹³C]-N-acetyl-D-mannosamine can be used directly in the next step or purified if necessary.
Enzymatic Synthesis of [2-¹³C]-N-acetylneuraminic acid
Materials:
-
[2-¹³C]-N-acetyl-D-mannosamine solution from the previous step
-
Sodium pyruvate
-
N-acetylneuraminic acid aldolase (NAL) from a suitable source (e.g., recombinant E. coli or Pasteurella multocida)
-
Potassium phosphate buffer (pH 7.4)
-
Dithiothreitol (DTT)
Protocol:
-
Prepare the reaction mixture in a buffer (pH 7.4) containing 0.05 M potassium phosphate and 7.5% (v/v) dithiothreitol.[10]
-
Add the [2-¹³C]-N-acetyl-D-mannosamine solution and a molar excess of sodium pyruvate (e.g., 10 equivalents) to the reaction buffer.[10]
-
Initiate the reaction by adding purified NAL.
-
Incubate the reaction at 37°C. The reaction time will depend on the enzyme and substrate concentrations and should be optimized by monitoring product formation.
-
Terminate the reaction, for example, by adding a quenching agent or by heat inactivation.
Purification of [2-¹³C]-N-acetylneuraminic acid
Protocol:
-
Centrifuge the terminated reaction mixture to remove any precipitated protein.
-
Apply the supernatant to an anion-exchange chromatography column (e.g., Dowex 1x8, formate form).
-
Wash the column with deionized water to remove unreacted neutral sugars and other non-anionic components.
-
Elute the bound [2-¹³C]-N-acetylneuraminic acid using a gradient of formic acid.
-
Collect the fractions containing the product and confirm its presence using a suitable analytical method (e.g., resorcinol assay).[10]
-
Pool the positive fractions and lyophilize to obtain the purified [2-¹³C]-N-acetylneuraminic acid.
Product Characterization
The identity and isotopic enrichment of the final product should be confirmed by:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of N-acetylneuraminic acid and the specific incorporation of the ¹³C label at the C-2 position.[11][12]
-
Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight of the labeled product and can be used to determine the level of isotopic enrichment.
Conclusion
This technical guide has outlined the key biosynthetic pathways of N-Acetylneuraminic acid and provided a detailed framework for the chemoenzymatic synthesis of this compound. The provided protocols and quantitative data serve as a valuable resource for researchers in glycobiology, drug development, and related fields, enabling the production of isotopically labeled sialic acids for a variety of scientific applications.
References
- 1. Structural Basis for Substrate Specificity and Mechanism of N‑Acetyl‑d‑neuraminic Acid Lyase from Pasteurella multocida [escholarship.org]
- 2. 13C NMR investigation of the anomeric specificity of CMP-N-acetylneuraminic acid synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 4. Characterization of a novel N-acetylneuraminic acid lyase favoring N-acetylneuraminic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 7. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pasteurella multocida sialic acid aldolase: a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accessibility of N-acyl-d-mannosamines to N-acetyl-d-neuraminic acid aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www3.nd.edu [www3.nd.edu]
The Pivotal Role of N-Acetylneuraminic Acid in Cellular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in human cells, occupies a critical position at the terminus of glycan chains on glycoproteins and glycolipids.[1][2][3] This strategic location enables it to play a profound role in a multitude of cellular processes, ranging from intercellular recognition and adhesion to complex signaling cascades and host-pathogen interactions.[1][4][5] Its influence extends to critical aspects of health and disease, including neurological development, immune modulation, and cancer progression.[1][6][7] This technical guide provides an in-depth exploration of the core biological functions of Neu5Ac, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its involvement in cellular pathways.
Core Biological Functions of N-Acetylneuraminic Acid
Neu5Ac's biological significance stems from its terminal position on the glycan chains of cell surface glycoconjugates, where it acts as a crucial mediator of molecular and cellular interactions.[1][6]
Cellular Recognition and Adhesion
The negatively charged nature of Neu5Ac at physiological pH contributes to the overall negative charge of the cell surface, influencing cellular interactions.[2] This charge can mediate both repulsive and attractive forces between cells and with the extracellular matrix.
-
Cell-Cell Adhesion: Neu5Ac is a key component of ligands for selectins, a class of cell adhesion molecules involved in processes like leukocyte trafficking during inflammation. The interaction between sialylated ligands on leukocytes and selectins on endothelial cells facilitates the initial tethering and rolling of leukocytes on the blood vessel wall.
-
Neural Cell Adhesion: Polysialic acid (polySia), a polymer of Neu5Ac, is prominently attached to the Neural Cell Adhesion Molecule (N-CAM).[8] This large, negatively charged polySia chain modulates the adhesive properties of N-CAM, promoting neural plasticity, axon guidance, and synaptogenesis.[6][8] The formation of filament bundle networks by polysialic acid units represents a unique mechanism for regulating intercellular adhesion.[8]
Signaling Pathways
Sialylation, the process of adding sialic acids to glycans, can significantly modulate the function of signaling receptors.
-
Receptor Activation and Modulation: The presence of Neu5Ac on receptor glycoproteins can influence ligand binding, receptor dimerization, and subsequent downstream signaling. For example, aberrant sialylation of receptor tyrosine kinases has been implicated in altered cell growth and proliferation signals in cancer. Sialic acids on the cell surface act as ligands for Siglec (sialic acid-binding immunoglobulin-like lectin) receptors, which are involved in suppressing immune activation and preventing excessive inflammation.[7]
-
Immune Response Regulation: Sialic acids play a crucial role in the immune system's ability to differentiate between "self" and "non-self." Host cells are decorated with a dense layer of sialic acids, which are recognized by inhibitory Siglec receptors on immune cells, preventing an autoimmune response.[9]
Protein Glycosylation and Stability
As a terminal monosaccharide on N-linked and O-linked glycans, Neu5Ac plays a vital role in the structure and function of glycoproteins.[10]
-
Protein Folding and Stability: The addition of bulky, negatively charged sialic acid residues can influence the conformation and stability of glycoproteins. This can protect proteins from proteolytic degradation and modulate their biological activity.
-
Serum Half-Life of Glycoproteins: The sialylation status of circulating glycoproteins is a key determinant of their lifespan in the bloodstream. Desialylated glycoproteins are recognized by asialoglycoprotein receptors in the liver and cleared from circulation.
Pathogen Recognition and Molecular Mimicry
Many pathogens have evolved to exploit host sialic acid for their own benefit.
-
Viral Entry: Influenza viruses utilize hemagglutinin proteins to bind to sialic acid residues on the surface of host respiratory epithelial cells, initiating infection.[2][11] The preference of different influenza strains for α2,3- or α2,6-linked sialic acids is a major determinant of their host specificity.[11]
-
Bacterial Pathogenesis: Some pathogenic bacteria can decorate their own surface with Neu5Ac, a strategy known as molecular mimicry.[12][13] This allows them to evade the host immune system by appearing as "self."[9][12] Bacteria have also evolved specific transporters to scavenge host-derived Neu5Ac for use as a nutrient or for incorporation into their own cell surface structures.[2][14][15]
Quantitative Data on N-Acetylneuraminic Acid
Understanding the quantitative aspects of Neu5Ac is crucial for elucidating its biological roles.
| Parameter | Organism/Cell Type | Value | Reference |
| Concentration | |||
| Free Neu5Ac in Human Plasma | Human | 25.0 ng/mL (LLOQ) | [16] |
| Conjugated Neu5Ac in Urine | 3-5 year old children | ~70% of total sialic acid | [17] |
| Binding Affinity | |||
| SiaP (Periplasmic binding protein) to Neu5Ac | Haemophilus influenzae | Nanomolar affinity | [18] |
| Enzyme Kinetics | |||
| SiaB (CMP-sialic acid synthetase) catalytic efficiency for Neu5Ac vs. Neu5Gc | Non-typeable Haemophilus influenzae (NTHi) | ~4000-fold higher for Neu5Ac | [12] |
Experimental Protocols
A variety of experimental techniques are employed to study the biological roles of Neu5Ac.
Quantification of Sialic Acids
Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is widely used for the sensitive and quantitative analysis of sialic acids.[19]
-
Release of Sialic Acids: Sialic acids are released from glycoconjugates by acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2-4 hours) or enzymatic digestion with sialidases.[19][20]
-
Purification: The released sialic acids are purified from the hydrolysate using micro-anion exchange columns.[19]
-
Fluorescence Derivatization: The purified sialic acids are derivatized with a fluorescent labeling agent, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (OPD).[19][21] The reaction is typically carried out at 50-60°C for 2-3 hours.
-
HPLC Analysis: The fluorescently labeled sialic acids are separated and quantified by reverse-phase HPLC with a fluorescence detector.[19] A C18 column is commonly used.[19]
Sialyltransferase Activity Assay
Method: Non-Radioactive, High-Throughput Assay
This assay measures the activity of sialyltransferases by detecting the release of CMP, a product of the sialyltransferase reaction.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the sialyltransferase enzyme, the acceptor substrate (e.g., asialofetuin), the donor substrate (CMP-Neu5Ac), and a suitable buffer.[22]
-
Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at 37°C for a specific period.
-
Coupling Phosphatase Reaction: The generated CMP is converted to cytidine and inorganic phosphate (Pi) by a coupling phosphatase, such as CD73.
-
Phosphate Detection: The amount of released Pi is quantified using a colorimetric method, such as the Malachite Green assay. The absorbance is measured, and the sialyltransferase activity is calculated based on a standard curve.
Cell Adhesion Assay
Method: Static Adhesion Assay
This assay measures the ability of cells to adhere to an extracellular matrix protein or another cell layer under static conditions.[23]
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin) or a monolayer of cells.
-
Cell Seeding: The cells of interest, often fluorescently labeled, are seeded into the coated wells and allowed to adhere for a specific time.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity or by imaging and cell counting.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving Neu5Ac is essential for a comprehensive understanding.
Caption: Biosynthesis and transfer of N-Acetylneuraminic acid.
Caption: N-Acetylneuraminic acid in host-pathogen interactions.
Caption: Workflow for quantitative analysis of sialic acids.
Conclusion
N-Acetylneuraminic acid is a molecule of immense biological importance, with its roles extending across a vast array of cellular functions. Its strategic placement at the forefront of the cell surface makes it a critical determinant in cell-cell communication, signaling, and interactions with the extracellular environment. The aberrant expression of Neu5Ac is increasingly recognized as a hallmark of various diseases, including cancer and inflammatory disorders, making it a compelling target for novel therapeutic interventions. A thorough understanding of its biology, facilitated by the robust experimental methodologies outlined in this guide, is paramount for advancing research and development in these critical areas.
References
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the Function of N-Acetyl-Neuraminic Acid? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 5. N-acetylneuraminic acid (Sialic Acid): Benefits and Role in Health | CABIO [cabio.com]
- 6. Physiological Function and Preparation of N-Acetylneuraminic acid_Chemicalbook [chemicalbook.com]
- 7. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]
- 8. The polysialic acid units of the neural cell adhesion molecule N-CAM form filament bundle networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The sweet spot: defining virus–sialic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How bacteria utilize sialic acid during interactions with the host: snip, snatch, dispatch, match and attach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. researchgate.net [researchgate.net]
- 17. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 18. Many locks to one key: N-acetylneuraminic acid binding to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Sialic Acids in Liver and Milk Samples of Wild-type and CMAH Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 22. Possible involvement of sialidase and sialyltransferase activities in a stage-dependent recycling of sialic acid in some organs of type 1 and type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell-Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Discovery and Analysis of N-Acetylneuraminic Acid and its Isotopes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a pivotal role in numerous biological processes, from viral recognition to cellular communication. Its discovery marked a significant milestone in glycobiology, paving the way for a deeper understanding of the functional roles of carbohydrates in health and disease. This technical guide provides a comprehensive overview of the historical discovery of Neu5Ac, detailed experimental protocols for its isolation and analysis, a summary of the physicochemical properties of Neu5Ac and its isotopes, and an exploration of its involvement in signaling pathways, particularly in the context of influenza virus infection.
The Discovery of N-Acetylneuraminic Acid: A Historical Perspective
The journey to understanding N-Acetylneuraminic acid, a cornerstone of sialic acid biology, began in the mid-20th century with the pioneering work of Gunnar Blix and Ernst Klenk. In 1936, Swedish biochemist Gunnar Blix isolated a crystalline substance from bovine submaxillary mucin, which he later termed "sialic acid" due to its acidic nature and origin from salivary glands.[1][2] Concurrently, in 1941, German scientist Ernst Klenk identified a similar acidic sugar from brain glycolipids, which he named "neuraminic acid" because of its presence in neural tissue.[3]
For several years, the relationship between these two discoveries remained unclear. It was through the collaborative efforts of Blix, Klenk, and Alfred Gottschalk in the 1950s that the fundamental structure of what we now know as N-Acetylneuraminic acid was elucidated.[2][4][5] In 1957, they reached a consensus on the nomenclature, establishing "sialic acid" as the family name for derivatives of neuraminic acid.[2][6] This collaborative spirit was crucial in piecing together the complex structure and laying the foundation for future research into the diverse world of sialic acids, which now number over 50 different structures.[5]
Physicochemical Properties of N-Acetylneuraminic Acid and its Isotopes
The unique physicochemical properties of Neu5Ac and its isotopically labeled counterparts are fundamental to their biological functions and analytical detection. The following table summarizes key quantitative data for unlabeled Neu5Ac and its common isotopes.
| Property | N-Acetylneuraminic acid (Neu5Ac) | [1-¹³C]Neu5Ac | [1,2,3-¹³C₃]Neu5Ac | [4,5,6,7,8,9-¹³C₆]Neu5Ac | [¹⁵N]Neu5Ac |
| Molecular Formula | C₁₁H₁₉NO₉ | ¹³CC₁₀H₁₉NO₉ | ¹³C₃C₈H₁₉NO₉ | ¹³C₆C₅H₁₉NO₉ | C₁₁H₁₉¹⁵NO₉ |
| Average Molecular Weight ( g/mol ) | 309.27 | 310.27 | 312.25 | 315.23 | 310.26 |
| Monoisotopic Molecular Weight ( g/mol ) | 309.10598 | 310.10934 | 312.11605 | 315.12612 | 310.10307 |
| Melting Point (°C) | 186 (decomposes) | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Appearance | White crystalline solid | White solid | White solid | White solid | White solid |
| Solubility | Soluble in water | Soluble in water | Soluble in water | Soluble in water | Soluble in water |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and analysis of N-Acetylneuraminic acid and its isotopes.
Isolation of N-Acetylneuraminic Acid from Bovine Submaxillary Mucin
This protocol is based on the classical acid hydrolysis method.
Materials:
-
Bovine Submaxillary Mucin
-
0.1 M Sulfuric Acid (H₂SO₄)
-
Barium Hydroxide (Ba(OH)₂) solution (saturated)
-
Dowex 1-X8 resin (formate form)
-
Formic acid (0.3 M)
-
Ethanol
-
Diethyl ether
Procedure:
-
Hydrolysis: Suspend bovine submaxillary mucin in 0.1 M H₂SO₄ and heat at 80°C for 1 hour to release sialic acids.
-
Neutralization: Cool the hydrolysate and neutralize with a saturated Ba(OH)₂ solution to precipitate sulfate ions as barium sulfate.
-
Centrifugation: Centrifuge the mixture to remove the precipitate.
-
Ion-Exchange Chromatography: Apply the supernatant to a Dowex 1-X8 column (formate form).
-
Washing: Wash the column with deionized water to remove neutral and basic compounds.
-
Elution: Elute the bound sialic acids with 0.3 M formic acid.
-
Concentration: Evaporate the eluate to dryness under reduced pressure.
-
Crystallization: Dissolve the residue in a minimal amount of water, then add ethanol and diethyl ether to induce crystallization.
-
Collection: Collect the crystals of N-Acetylneuraminic acid by filtration and dry under vacuum.
Synthesis of Isotopically Labeled N-Acetylneuraminic Acid
This chemoenzymatic method utilizes N-acetyl-D-mannosamine and a ¹³C-labeled pyruvate source.
Materials:
-
N-acetyl-D-mannosamine (ManNAc)
-
[1-¹³C]Pyruvic acid
-
N-acetylneuraminate lyase (NAL)
-
Phosphate buffer (pH 7.2)
-
Dowex 1-X8 resin (formate form)
-
Formic acid (0.3 M)
Procedure:
-
Enzymatic Reaction: Dissolve ManNAc and [1-¹³C]pyruvic acid in phosphate buffer (pH 7.2). Add N-acetylneuraminate lyase to catalyze the aldol condensation. Incubate the reaction mixture at 37°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Once the reaction is complete, purify the [1-¹³C]Neu5Ac using ion-exchange chromatography as described in the isolation protocol (Section 3.1, steps 4-7).
This protocol describes the synthesis of the precursor for ¹⁵N-labeled Neu5Ac.
Materials:
-
D-Fructose
-
[¹⁵N]Ammonium chloride (¹⁵NH₄Cl)
-
Pyridine
-
Acetic anhydride
Procedure:
-
Amination: React D-fructose with ¹⁵NH₄Cl in pyridine to form [¹⁵N]D-glucosamine.
-
Acetylation: Acetylate the [¹⁵N]D-glucosamine with acetic anhydride in pyridine to yield [¹⁵N]N-acetyl-D-glucosamine.
-
Purification: Purify the product by recrystallization from ethanol/ether. This labeled precursor can then be used in enzymatic synthesis pathways to produce [¹⁵N]Neu5Ac.
Quantitative Analysis of N-Acetylneuraminic Acid by DMB-HPLC
This widely used method involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reversed-phase HPLC with fluorescence detection.
Materials:
-
Sample containing sialic acids
-
2 M Acetic Acid
-
DMB derivatization reagent (7 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Neu5Ac standard solutions
Procedure:
-
Release of Sialic Acids: Hydrolyze the sample with 2 M acetic acid at 80°C for 2 hours to release sialic acids.
-
Derivatization: Mix the hydrolysate with the DMB derivatization reagent and incubate at 50°C for 2.5 hours in the dark.
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reversed-phase HPLC column.
-
Use a gradient of water/acetonitrile containing 0.1% TFA as the mobile phase.
-
Detect the DMB-labeled sialic acids using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).
-
-
Quantification: Quantify the amount of Neu5Ac in the sample by comparing the peak area to a standard curve generated from known concentrations of Neu5Ac standards.
Visualizing Workflows and Signaling Pathways
Experimental Workflow for N-Acetylneuraminic Acid Analysis
The following diagram illustrates the key steps in the analytical workflow for Neu5Ac quantification.
Caption: Workflow for Neu5Ac analysis.
Signaling Pathway of Influenza Virus Entry Mediated by N-Acetylneuraminic Acid
N-Acetylneuraminic acid serves as the primary receptor for influenza virus attachment to host cells. The viral hemagglutinin (HA) protein specifically recognizes and binds to terminal Neu5Ac residues on cell surface glycoproteins and glycolipids. This binding event triggers endocytosis of the virus particle.
Caption: Influenza virus entry pathway.
Conclusion
The discovery and characterization of N-Acetylneuraminic acid have been instrumental in advancing our understanding of glycobiology. The development of sophisticated analytical techniques and methods for isotopic labeling has further empowered researchers to probe the intricate roles of Neu5Ac in various physiological and pathological processes. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field, facilitating further research and the development of novel therapeutic strategies targeting sialic acid-mediated interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. scispace.com [scispace.com]
- 4. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-D-[1-13C]neuraminic acid | 131-48-6 | MA15642 [biosynth.com]
- 6. benchchem.com [benchchem.com]
N-Acetylneuraminic acid-13C-2 stability and storage conditions
An in-depth technical guide for researchers, scientists, and drug development professionals on the stability and storage conditions of N-Acetylneuraminic acid-13C-2.
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in various biological processes, including cell signaling, cell adhesion, and immune responses.[1] Isotopically labeled versions, such as this compound, are invaluable tools in metabolic research, drug development, and clinical diagnostics, enabling precise tracking and quantification in complex biological systems through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
The integrity of this labeled compound is paramount for the accuracy and reproducibility of experimental results. Degradation of this compound can lead to erroneous measurements and misinterpretation of data. This guide provides a comprehensive overview of the stability profile of N-Acetylneuraminic acid, serving as a critical reference for its 13C-labeled analogue. The chemical stability of the molecule is not significantly altered by the presence of a stable isotope like 13C. Therefore, the data presented for unlabeled Neu5Ac is considered a reliable proxy for this compound. This document outlines recommended storage conditions, summarizes stability data under various environmental stressors, and provides standardized experimental protocols for stability assessment.
Stability Profile of N-Acetylneuraminic Acid
The stability of N-Acetylneuraminic acid is primarily influenced by pH, temperature, and the presence of oxidizing agents.[1] As a solid, the compound is highly stable; however, its stability diminishes in aqueous solutions.
Solid-State Stability
When supplied as a crystalline solid, N-Acetylneuraminic acid is exceptionally stable. Proper storage is key to maintaining its long-term integrity.
| Parameter | Condition | Stability |
| Storage Temperature | -20°C | ≥ 4 years[4] |
| Form | Crystalline Solid | High[4] |
Table 1: Solid-State Stability of N-Acetylneuraminic Acid.
Aqueous Solution Stability
The stability of Neu5Ac in aqueous solutions is highly dependent on pH and temperature. It is most stable at neutral pH and low temperatures.[1] Storing aqueous solutions for extended periods is not recommended.[4]
Effect of pH and Temperature: Neu5Ac exhibits considerable stability in the pH range of 3.0 to 10.0, even at elevated temperatures.[1][5] However, degradation is significant under strongly acidic (pH 1.0–2.0) and strongly alkaline (pH 11.0–12.0) conditions.[1] The thermal degradation process follows first-order reaction kinetics.[1]
| pH | Temperature | Duration | Remaining Neu5Ac (%) |
| 1.0 | 60°C | 6 hours | 91.5%[1] |
| 2.0 | 60°C | 6 hours | 94.5%[1] |
| 11.0 | 60°C | 6 hours | 88.1%[1] |
| 12.0 | 60°C | 6 hours | 45.1%[1] |
| 1.0 | 90°C | 6 hours | 48.0%[1] |
| 2.0 | 90°C | 6 hours | 59.6%[1] |
| 11.0 | 90°C | 6 hours | 36.0%[1] |
| 12.0 | 90°C | 6 hours | 1.5%[1] |
| 7.0 | 121°C | 20 min (Autoclave) | >99.0%[1] |
| 1.0 | 121°C | 20 min (Autoclave) | 14.0%[1] |
| 12.0 | 121°C | 20 min (Autoclave) | 11.0%[1] |
Table 2: Stability of N-Acetylneuraminic Acid in Aqueous Solution under Various pH and Temperature Conditions.
Oxidative Stability
The presence of oxidizing agents can significantly compromise the stability of Neu5Ac. The addition of hydrogen peroxide (H₂O₂) has been shown to greatly reduce its stability in solutions at pH 5.0, 7.0, and 9.0.[1][5]
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended.
| Form | Storage Temperature | Container | Special Instructions |
| Crystalline Solid | -20°C[4] | Tightly sealed, light-resistant | Keep away from moisture. |
| Aqueous Solution | 2-8°C | Sterile, tightly sealed | Prepare fresh and use within one day.[4] Avoid repeated freeze-thaw cycles. |
| Stock Solution (in organic solvent) | -20°C | Tightly sealed, inert gas purged | Soluble in DMSO (~1 mg/ml) and dimethylformamide (~0.1 mg/ml).[4] Purge with an inert gas like nitrogen or argon. |
Table 3: Recommended Storage Conditions for this compound.
Experimental Protocols for Stability Assessment
The following protocol describes a general method for evaluating the thermal and pH stability of this compound, adapted from methodologies used for the unlabeled compound.[1]
Objective
To determine the degradation kinetics and stability of this compound under various pH and temperature stress conditions.
Materials
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
High-purity water
-
HPLC or UPLC system with a suitable column (e.g., reversed-phase C18)[6]
-
Fluorescence or Mass Spectrometry detector
-
pH meter
-
Incubator or water bath
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound by dissolving the crystalline solid in an appropriate buffer (e.g., PBS) to a known concentration (e.g., 10 mg/mL).[4]
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution. Adjust the pH of these solutions to the desired levels (e.g., 1.0, 2.0, 7.0, 11.0, 12.0) using HCl or NaOH.
Stability Testing Procedure
-
Initial Analysis (T=0): Immediately analyze an aliquot from each pH-adjusted working solution to establish the initial concentration (C₀).
-
Incubation: Place the sealed vials of the remaining working solutions in an incubator or water bath set to the desired test temperatures (e.g., 60°C, 70°C, 80°C, 90°C).[1]
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6 hours), withdraw an aliquot from each solution. Immediately cool the sample on ice to halt further degradation.
-
Sample Analysis: Analyze the samples using a validated analytical method, such as HPLC-MS, to determine the concentration of the remaining this compound (C).
Data Analysis
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
To determine the degradation kinetics, plot the natural logarithm of the concentration ratio (ln(C/C₀)) against time.[1]
-
If the plot is linear, it indicates first-order degradation kinetics. The slope of the line represents the negative degradation rate constant (-k).
Visualizations: Degradation Pathways and Workflows
The following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability testing.
Caption: Major degradation pathways for N-Acetylneuraminic acid in aqueous solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
A Technical Guide to N-Acetylneuraminic Acid-13C-2 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for the procurement and application of N-Acetylneuraminic acid-13C-2, a stable isotope-labeled monosaccharide crucial for advancements in glycobiology, metabolic research, and drug development. This document provides a detailed overview of commercial suppliers, experimental protocols for its use in metabolic labeling, and the underlying biochemical pathways.
Commercial Suppliers of this compound
The selection of a reliable supplier for isotopically labeled compounds is paramount for experimental success. The following table summarizes the key information for commercial suppliers of this compound. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.
| Supplier | Product Name | Catalog Number | Molecular Formula | Isotopic Purity | Additional Information |
| Omicron Biochemicals, Inc. | N-acetyl-D-[2-13C]neuraminic acid | NEU-002 | 13CC10H19NO9 | Not explicitly stated; high purity implied.[1] | Also referred to as [2-13C]NANA or [2-13C]sialic acid.[1] |
| Santa Cruz Biotechnology, Inc. | N-Acetyl-D-Neuraminic Acid-13C | Not specified | C1013CH19NO9 | Refer to Certificate of Analysis for lot-specific data.[2] | Intended for research use only.[2] |
| BOC Sciences | N-acetyl-D-neuraminic acid-[2-13C] | Not specified | C1013CH19NO9 | Not explicitly stated. | Labeled analogue of N-Acetylneuraminic acid. |
| Pharmaffiliates | N-Acetyl-D-[2-13C]neuraminic Acid | PA STI 003290 | C1013CH19NO9 | Not explicitly stated. | Labeled analogue of N-Acetylneuraminic Acid.[3] |
| Clearsynth | N-acetyl-D-[2-13C]neuraminic acid | CS-OC-00433 | 13CC10H19NO9 | Not explicitly stated. | Intended for laboratory and research use only.[4] |
Sialic Acid Metabolism and Tracing with 13C Labeling
N-Acetylneuraminic acid (Neu5Ac) is a key sialic acid in vertebrates, playing a crucial role in many biological processes. The biosynthesis of Neu5Ac occurs in the cytoplasm and is initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). The labeled this compound, when introduced to cells, is taken up and incorporated into the sialic acid metabolic pathway. This allows for the tracing of its metabolic fate into sialoglycans, providing insights into glycan biosynthesis, turnover, and localization.
Experimental Protocols
The use of this compound in metabolic labeling experiments allows for the sensitive detection and quantification of newly synthesized sialoglycans by mass spectrometry or NMR spectroscopy. Below are generalized protocols for these applications.
Metabolic Labeling of Glycoproteins with this compound
This protocol describes the general procedure for introducing the 13C-labeled sialic acid into cultured cells.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HEK293, Jurkat)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Preparation of Labeling Medium: Prepare the cell culture medium supplemented with this compound. The final concentration may need to be optimized for the specific cell line and experimental goals, but a starting point of 50-100 µM is common.
-
Labeling: Remove the standard culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a period of 24 to 72 hours to allow for the uptake and incorporation of the labeled sialic acid into glycoproteins.
-
Cell Harvest and Lysis: After the incubation period, wash the cells with ice-cold PBS and harvest. Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate. The samples are now ready for downstream analysis by mass spectrometry or NMR.
Analysis of 13C-Labeled Sialoglycans by Mass Spectrometry
This protocol outlines the general steps for the analysis of metabolically labeled glycoproteins using mass spectrometry.
Materials:
-
13C-labeled cell lysate
-
Trypsin or other suitable protease
-
PNGase F
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
-
MALDI matrix or ESI solvent system
-
Mass spectrometer (MALDI-TOF or ESI-LC/MS)
Procedure:
-
Proteolysis: The protein lysate is subjected to proteolytic digestion (e.g., with trypsin) to generate glycopeptides.
-
Glycan Release: N-glycans are released from the glycopeptides by enzymatic digestion with PNGase F.
-
Glycan Enrichment and Desalting: The released glycans are enriched and desalted using SPE cartridges.
-
Mass Spectrometry Analysis: The purified glycans are analyzed by mass spectrometry. The mass shift corresponding to the incorporation of the 13C isotope allows for the identification and quantification of newly synthesized sialoglycans.[5] The labile nature of sialic acids can make their analysis by mass spectrometry challenging; derivatization methods can be employed to stabilize the sialic acid residues.[5][6]
Analysis of 13C-Labeled Glycoproteins by NMR Spectroscopy
NMR spectroscopy is a powerful technique for the structural analysis of glycoproteins. The incorporation of 13C labels enhances the sensitivity and resolution of NMR experiments.[7][8]
Materials:
-
13C-labeled glycoprotein sample (purified)
-
NMR buffer (e.g., phosphate buffer in D2O)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation: The purified 13C-labeled glycoprotein is exchanged into an appropriate NMR buffer.
-
NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., 1H-13C HSQC) are acquired. The signals from the 13C-labeled sialic acid residues will be enhanced, allowing for their specific detection and structural characterization within the glycoprotein.[7][8]
-
Data Analysis: The NMR spectra are processed and analyzed to determine the chemical shifts and coupling constants of the labeled sialic acid, providing information about its linkage and conformation.
Conclusion
This compound is an invaluable tool for researchers in glycobiology and related fields. Its use in metabolic labeling studies, coupled with powerful analytical techniques like mass spectrometry and NMR spectroscopy, enables the detailed investigation of sialic acid metabolism and the roles of sialoglycans in health and disease. This guide provides a foundational understanding for the procurement and application of this important research compound. For specific applications and advanced methodologies, consulting the primary scientific literature is highly recommended.
References
- 1. omicronbio.com [omicronbio.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of Sialic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids. This strategic location makes them key players in a vast array of biological processes, from cell-cell communication and signaling to immune regulation and microbial pathogenesis.[1] The dynamic process of adding and removing sialic acid residues, known as sialylation, is a critical post-translational modification that profoundly influences protein function and cellular behavior.[2] Aberrant sialylation is a hallmark of numerous diseases, most notably cancer, where it is associated with metastasis, immune evasion, and therapeutic resistance.[3][4] This guide provides a comprehensive technical overview of the core pathways of sialic acid metabolism, including biosynthesis, catabolism, and salvage pathways. It details the key enzymes involved, presents available quantitative data, outlines experimental protocols for studying this intricate system, and visualizes the core metabolic and signaling pathways.
Core Metabolic Pathways
The cellular pool of sialic acid is maintained through a delicate balance of three interconnected pathways: de novo biosynthesis, catabolism, and a salvage pathway.
De Novo Biosynthesis of Sialic Acid
The de novo synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway.[5] This multi-step process involves the sequential action of several key enzymes.
The initial and rate-limiting step is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE).[6][7] GNE first converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and then phosphorylates ManNAc to form N-acetylmannosamine-6-phosphate (ManNAc-6-P).[8][9] Subsequently, N-acetylneuraminate-9-phosphate synthase (NANS) condenses ManNAc-6-P with phosphoenolpyruvate (PEP) to produce N-acetylneuraminate-9-phosphate (Neu5Ac-9-P).[10][11] This is then dephosphorylated by N-acetylneuraminate-9-phosphate phosphatase (NANP) to yield free Neu5Ac in the cytoplasm.[5]
For its utilization in glycosylation, Neu5Ac must be activated. This activation occurs in the nucleus, where CMP-sialic acid synthetase (CMAS) catalyzes the reaction of Neu5Ac with cytidine triphosphate (CTP) to form cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac).[12][13][14] CMP-Neu5Ac is the activated sugar nucleotide donor for all sialyltransferase reactions.[15] It is then transported from the nucleus to the Golgi apparatus, where sialyltransferases transfer the sialic acid moiety to the terminal positions of nascent glycan chains on proteins and lipids.[5][13]
dot
Caption: De novo biosynthesis pathway of sialic acid.
Sialic Acid Catabolism
The breakdown of sialic acids is primarily carried out by a family of enzymes called sialidases, or neuraminidases.[12] These enzymes catalyze the removal of terminal sialic acid residues from sialoglycoconjugates.[14] In higher animals, sialoglycoconjugates are often taken up by endocytosis, and after fusion of the endosome with a lysosome, lysosomal sialidases cleave off the sialic acid residues.[12] Free sialic acid is then transported out of the lysosome into the cytosol.[12]
Once in the cytosol, free sialic acid can either be recycled and re-enter the activation pathway in the nucleus or be degraded.[12] The primary catabolic enzyme in the cytosol is N-acetylneuraminate lyase (NAL), which breaks down Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate.[12] ManNAc can then be phosphorylated by N-acetylmannosamine kinase to re-enter the biosynthetic pathway.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Purification and characterization of N-acetylneuraminic acid-9-phosphate synthase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The vertebrate sialylation machinery: structure-function and molecular evolution of GT-29 sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic flux increases glycoprotein sialylation: implications for cell adhesion and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme assay of sialic acid 9-phosphate synthase (SPS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of the immunoregulatory sialidase NEU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative enzymology, biochemistry and pathophysiology of human exo-alpha-sialidases (neuraminidases) - PubMed [pubmed.ncbi.nlm.nih.gov]
Function of terminal sialic acids on glycoproteins
An In-depth Technical Guide to the Function of Terminal Sialic Acids on Glycoproteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids are a family of nine-carbon acidic monosaccharides that occupy the outermost, or terminal, position on the glycan chains of glycoproteins and glycolipids.[1][2] This terminal placement is not merely a structural cap; it is a position of immense biological significance, placing sialic acids at the critical interface for cellular communication, recognition, and signaling.[1][3] The process of attaching sialic acid to a glycan chain, known as sialylation, is a crucial post-translational modification catalyzed by enzymes called sialyltransferases.[4] This modification imparts a negative charge to the cell surface, influencing a vast array of physiological and pathological processes, from immune regulation and neural development to cancer progression and pathogen interaction.[4][5][6] This guide provides a detailed exploration of the core functions of terminal sialic acids, quantitative data on their interactions, and key experimental protocols for their study.
Core Functions of Terminal Sialic Acids
The functions of terminal sialic acids can be broadly categorized into two fundamental roles: "masking" underlying recognition sites and acting as "ligands" for specific binding proteins.
Biophysical and Masking Functions
The dense presentation of negatively charged sialic acids on the cell surface glycocalyx creates significant electrostatic repulsion.[1][5] This has several key consequences:
-
Maintaining Cellular Spacing: The repulsive forces help keep cells apart, influencing tissue architecture and cell-cell adhesion dynamics.
-
Masking Recognition Sites: Sialylation can physically block or "mask" the recognition of underlying glycan structures by endogenous lectins.[7] For example, the sialylation of β1 integrins can inhibit their binding to galectin-3, a protein that can induce apoptosis. By masking these sites, sialylation protects cancer cells from galectin-3-induced cell death.[7][8] Similarly, sialylation can functionally silence the hyaluronan receptor LYVE-1 in the lymphatic endothelium.[7]
Ligand Recognition Functions
Terminal sialic acids serve as specific recognition epitopes for a variety of glycan-binding proteins, or lectins. These interactions mediate a wide range of biological activities.
-
Siglecs (Sialic acid-binding immunoglobulin-like lectins): The Siglec family comprises over 14 transmembrane receptors expressed primarily on immune cells that recognize specific sialic acid linkages.[9][10] Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) and function as inhibitory receptors.[10][11] Upon binding to sialylated ligands on host cells ("self"), these Siglecs recruit phosphatases like SHP-1 and SHP-2, which dampen immune cell activation and maintain immune tolerance.[10] This "Sialic-Siglec axis" is a critical immune checkpoint.[9] In cancer, tumor cells exploit this by overexpressing sialylated ligands (e.g., CD24) that bind to inhibitory Siglecs (e.g., Siglec-10) on macrophages, suppressing phagocytosis and enabling immune evasion.[4][8]
-
Selectins: These lectins, expressed on leukocytes (L-selectin), platelets (P-selectin), and endothelial cells (E-selectin), mediate the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[5] They achieve this by binding to sialylated and fucosylated ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1) and sialyl-Lewisx (sLex), on the surface of leukocytes and cancer cells.[5][8]
-
Factor H: A key regulator of the alternative complement pathway, Factor H protects host cells from complement-mediated damage by binding to cell surface sialic acids.[5][12] This interaction prevents the amplification of the complement cascade on "self" surfaces.
-
Viral and Bacterial Adhesion: Many pathogens exploit host sialic acids as receptors to initiate infection.[2][3] The influenza virus hemagglutinin, for example, binds to terminal sialic acids on respiratory epithelial cells to gain entry.[3] Human influenza viruses preferentially bind to α2,6-linked sialic acids, while avian strains favor α2,3-linkages, a specificity that often dictates host tropism.[3]
-
Molecular Mimicry: Some pathogenic bacteria can decorate their own surfaces with sialic acids, a strategy of molecular mimicry that camouflages them from the host immune system.[13]
-
Toxin Binding: Bacterial toxins, such as the botulinum neurotoxin, can bind to sialic acids on host cells as part of their intoxication mechanism.[7]
Quantitative Data on Sialic Acid Interactions
The interactions involving sialic acids are governed by specific binding affinities and enzymatic efficiencies. Understanding these quantitative parameters is crucial for drug development and mechanistic studies.
Table 1: Kinetic Parameters of Sialyltransferases
Sialyltransferases (STs) catalyze the transfer of sialic acid from a donor substrate (CMP-Sialic Acid) to an acceptor glycan. Their efficiency is described by Michaelis-Menten kinetics.
| Enzyme | Acceptor Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Human ST8SiaIII | α2,3-sialyllactose | 1.1 ± 0.1 | 1.3 ± 0.03 | 1.2 | [14] |
| Human ST8SiaIII | α2,8-disialyllactose | 0.8 ± 0.05 | 1.2 ± 0.02 | 1.5 | [14] |
| C. jejuni Cst-II | Lacto-N-neotetraose | 0.40 ± 0.05 | 11.2 ± 0.4 | 28 | [15] |
| Chicken Liver ST | Asialofetuin | 0.14 | - | - | [16] |
Note: Kinetic parameters can vary significantly based on experimental conditions and the specific acceptor substrate used. This table provides illustrative examples.
Table 2: Binding Affinities of Siglec-Sialoside Interactions
Siglecs typically exhibit low-affinity (in the high µM to mM range) interactions with monovalent sialoside ligands, with avidity being achieved through multivalent presentation on the cell surface.
| Siglec | Ligand | KD (µM) | Method | Reference |
| Siglec-9 | LGALS3BP (glycoprotein) | 1.2 ± 0.2 | NMR | [17] |
| Siglec-9 | Monomeric α2,6-sialyllactosamine | ~19,200 (19.2 mM) | NMR | [17] |
| CD22 (Siglec-2) | Neu5Acα2-6Galβ1-4GlcNAc | 2.5 | - | [18] |
| Siglec-G | Neu5Acα2-6Galβ1-4GlcNAc | 130 | - | [18] |
| Siglec-G | Neu5Acα2-3Galβ1-4GlcNAc | 150 | - | [18] |
Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates a stronger interaction.
Signaling Pathways and Logical Relationships
Caption: Simplified Sialylation Biosynthesis Pathway.
Caption: "Masking" vs. "Ligand" functions of sialic acid.
Caption: Siglec-mediated immune inhibition at the cancer cell interface.
Experimental Protocols
Studying the function of terminal sialic acids requires robust methodologies to identify their presence and elucidate their roles.
Protocol 1: Functional Analysis via Enzymatic Removal of Sialic Acids
This protocol uses neuraminidase (also known as sialidase) to cleave terminal sialic acid residues, allowing for a comparison of cellular function before and after removal.
Objective: To assess the functional role of sialic acids on live cells.
Materials:
-
Cells in suspension or adherent culture.
-
Phosphate-Buffered Saline (PBS) or appropriate buffer (e.g., HBSS).
-
Neuraminidase from Vibrio cholerae or Arthrobacter ureafaciens (linkage specificity may vary).
-
Reaction Buffer: Typically a buffer with a pH optimum for the chosen enzyme (e.g., pH 6.0 for V. cholerae neuraminidase).
-
Incubator at 37°C.
-
Flow cytometer or plate reader for downstream functional assays.
Methodology:
-
Cell Preparation: Harvest cells and wash them three times with cold PBS by centrifugation to remove media components. Resuspend the cell pellet in the reaction buffer at a concentration of 1-5 x 106 cells/mL.
-
Enzyme Treatment: Divide the cell suspension into two tubes: "Test" and "Control".
-
To the "Test" tube, add neuraminidase to a final concentration of 0.02-0.1 U/mL.
-
To the "Control" tube, add an equivalent volume of reaction buffer without the enzyme.
-
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes with gentle agitation. The optimal time may need to be determined empirically.
-
Washing: After incubation, wash the cells three times with cold PBS or media to remove the enzyme and cleaved sialic acids.
-
Verification (Optional but Recommended): Confirm the removal of sialic acids by staining a small aliquot of cells with a sialic acid-binding lectin (e.g., FITC-conjugated SNA or MAA) and analyzing via flow cytometry. A significant decrease in fluorescence in the "Test" sample indicates successful desialylation.
-
Functional Assay: Resuspend the washed cells in the appropriate medium for your downstream assay (e.g., cell adhesion assay, immune cell co-culture, apoptosis assay) and proceed immediately with the experiment. Compare the results from the neuraminidase-treated cells to the control cells to determine the function of the sialic acid residues.
Protocol 2: Workflow for Mass Spectrometry-Based Sialoglycan Analysis
Mass spectrometry (MS) is a powerful tool for detailed structural characterization of sialylated glycans, including linkage analysis.[19][20] The lability of the sialic acid linkage often requires a derivatization step to stabilize it for MS analysis.[19][21]
Caption: Experimental workflow for sialoglycan analysis by LC-MS.
Methodology Outline:
-
Glycan Release: N-linked glycans are enzymatically cleaved from the purified glycoprotein using an enzyme like PNGase F.
-
Derivatization/Stabilization: The carboxylic acid group of sialic acids is modified to prevent its loss during MS ionization. A common method is amidation using an amine-containing reagent (e.g., p-toluidine) in the presence of a coupling agent like EDC.[19] Different reagents can be used for linkage-specific derivatization to distinguish α2,3- from α2,6-linked sialic acids by mass.[22]
-
Purification: The released and derivatized glycans are purified from salts, detergents, and peptides, often using solid-phase extraction (SPE) with graphitized carbon columns.
-
LC-MS/MS Analysis: The purified glycans are separated using liquid chromatography (often porous graphitic carbon or HILIC columns) coupled directly to a high-resolution mass spectrometer.[20] The instrument acquires MS1 scans to determine the mass (and thus composition) of the eluting glycans and MS2 (tandem MS) scans to fragment the glycans, providing structural and linkage information.[23]
-
Data Analysis: Specialized software is used to identify glycan structures from the MS and MS/MS data and to quantify their relative abundance.
Conclusion
Terminal sialic acids on glycoproteins are not passive bystanders but are active directors of a multitude of biological processes. Their ability to act as both a shield (masking) and a beacon (ligand) places them at the center of cell-cell communication, immune regulation, and host-pathogen interactions.[1][7] The aberrant sialylation observed in diseases like cancer underscores their importance and highlights the enzymes of sialic acid metabolism as promising targets for therapeutic intervention.[4][9] A thorough understanding of their function, supported by robust quantitative and experimental methodologies, is essential for researchers and drug developers aiming to harness the therapeutic potential of modulating glycosylation.
References
- 1. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Multifarious roles of sialic acids in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Therapeutic Implications of Protein and Lipid Sialylation in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the role of sialylation in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sialic Acid [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. Quantitative LC-MS and MS/MS analysis of sialylated glycans modified by linkage-specific alkylamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Acetylneuraminic Acid: Nomenclature, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac) is the most prevalent member of the sialic acid family, a class of nine-carbon α-keto acids.[1][2][3][4] Found at the terminal positions of glycan chains on glycoproteins and glycolipids, Neu5Ac plays a critical role in a myriad of biological processes, including cell-cell recognition, immune modulation, and host-pathogen interactions.[1][5][6][7] Its strategic location on the cell surface makes it a key player in cellular communication and signaling. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, experimental protocols, and its involvement in key signaling pathways.
Nomenclature and Synonyms
The systematic naming and various synonyms for N-Acetylneuraminic acid can be complex. A clear understanding of its nomenclature is fundamental for researchers in the field.
2.1. IUPAC Name
The formal IUPAC name for the most common anomer of N-Acetylneuraminic acid is 5-(Acetylamino)-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosonic acid .[2]
2.2. Common Names and Abbreviations
In literature and commercial use, several shorter names and abbreviations are frequently used for convenience:
-
Sialic acid (often used as a generic term for all sialic acids, but also commonly refers to Neu5Ac as the most abundant form)[6][7][8][10]
2.3. Other Synonyms
A variety of other names have been used historically and in specific contexts:
2.4. Hierarchical Nomenclature
The nomenclature can be understood in a hierarchical manner, as illustrated in the diagram below. "Nonulosonic acids" are a broad family of 9-carbon keto-sugars. Within this family are the "sialic acids," which are typically 3-deoxy-non-2-ulosonic acids. The parent compound of sialic acids is "neuraminic acid." N-Acetylneuraminic acid (Neu5Ac) is the N-acetylated derivative of neuraminic acid and is the most common type of sialic acid found in humans.[5]
Physicochemical Properties
The physical and chemical properties of N-Acetylneuraminic acid are crucial for its handling, analysis, and understanding its biological function. Key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₉NO₉ | [1] |
| Molecular Weight | 309.27 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 184-186 °C (decomposes) | [7][9][10][11][12] |
| Solubility in Water | ~50 g/L (at 20 °C) | [9][11] |
| Solubility in other solvents | DMF: ~0.1 mg/mL, DMSO: ~1 mg/mL, PBS (pH 7.2): ~10 mg/mL | [4] |
| Optical Rotation [α]D²⁰ | -31.0° to -34.0° (c=1, H₂O) | [3][10] |
| pKa | ~2.6 | [2] |
Experimental Protocols
This section details common experimental methodologies for the synthesis, purification, and analysis of N-Acetylneuraminic acid.
4.1. Enzymatic Synthesis
Enzymatic synthesis is a widely used method due to its high specificity and mild reaction conditions. A common two-step enzymatic process involves the use of N-acetyl-D-glucosamine (GlcNAc) as a starting substrate.
Protocol: One-Pot Enzymatic Synthesis from GlcNAc
-
Enzymes :
-
N-acetyl-D-glucosamine-2-epimerase (AGE)
-
N-acetylneuraminic acid aldolase (NanA)
-
-
Reaction Mixture :
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 mM N-acetyl-D-glucosamine (GlcNAc)
-
200 mM Pyruvate
-
2.5 mM ATP
-
2 mM MgCl₂
-
AGE (e.g., 200 U/L)
-
NanA (e.g., 500 U/L)
-
-
Procedure :
-
Combine all components in a reaction vessel.
-
Incubate the mixture at 37°C for 12-24 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing for Neu5Ac concentration using HPLC.
-
Terminate the reaction by boiling the mixture for 5 minutes to denature the enzymes.
-
Centrifuge the reaction mixture to remove precipitated proteins.
-
The supernatant containing Neu5Ac can then be subjected to purification.
-
4.2. Purification
Purification of N-Acetylneuraminic acid from reaction mixtures or natural sources often involves recrystallization and chromatography.
Protocol: Purification by Recrystallization
-
Initial Preparation : Dissolve the crude N-Acetylneuraminic acid material in water at an elevated temperature (e.g., 60°C) to create a concentrated solution (e.g., 400 g/L).
-
Filtration : Quickly filter the hot solution through a 0.22 µm membrane to remove any insoluble impurities.
-
Crystallization : Allow the filtrate to cool slowly to 4°C and leave it undisturbed for 24 hours to allow for crystal formation.
-
Isolation : Separate the crystals from the supernatant by filtration or centrifugation.
-
Washing : Wash the collected crystals with a cold 75% ethanol-water solution to remove residual soluble impurities.
-
Drying : Dry the purified crystals under vacuum at 60°C for 12-24 hours.
-
Further Purification (Optional) : For higher purity, the dried crystals can be stirred in anhydrous ethanol at 60°C for several hours, followed by filtration, washing with 75% ethanol, and vacuum drying.
4.3. Analysis
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification and analysis of N-Acetylneuraminic acid.
Protocol: HPLC Analysis
-
Sample Preparation :
-
For solid samples, dissolve in the mobile phase to a known concentration.
-
For biological samples, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation. The supernatant is then used for analysis.
-
-
HPLC System :
-
Column : A suitable column for polar compounds, such as an amino-based column or a hydrophilic interaction chromatography (HILIC) column.
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). A common mobile phase is acetonitrile:0.1% phosphoric acid (95:5, v/v).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : Charged Aerosol Detector (CAD) or fluorescence detection after derivatization (e.g., with 1,2-diamino-4,5-methylenedioxybenzene, DMB).
-
-
Procedure :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample.
-
Run the analysis and record the chromatogram.
-
Identify and quantify the N-Acetylneuraminic acid peak by comparing its retention time and peak area to that of a known standard.
-
Biological Significance and Signaling Pathways
N-Acetylneuraminic acid, as the terminal sialic acid on glycoconjugates, is a critical mediator of a wide range of cellular signaling events.
5.1. Biosynthesis and Cellular Trafficking
The biosynthesis of Neu5Ac occurs in the cytoplasm, is activated in the nucleus to CMP-Neu5Ac, and then transported into the Golgi apparatus for incorporation into glycoproteins and glycolipids. These sialoglycoconjugates are then transported to the cell surface or secreted.
5.2. Role in Siglec Signaling
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acids. The interaction between Neu5Ac and Siglecs plays a crucial role in regulating immune responses, often acting as an immune checkpoint.
Many inhibitory Siglecs contain intracellular immunoreceptor tyrosine-based inhibition motifs (ITIMs). Upon binding to sialic acids on opposing cells (trans-interaction) or on the same cell surface (cis-interaction), the tyrosine residues within the ITIMs become phosphorylated. This leads to the recruitment of Src homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2. These phosphatases then dephosphorylate downstream signaling molecules, leading to the dampening of cellular activation signals. This mechanism is crucial for maintaining immune homeostasis and preventing autoimmunity.
5.3. Ganglioside Signaling
N-Acetylneuraminic acid is a key component of gangliosides, which are sialylated glycosphingolipids abundant in the nervous system. Gangliosides are involved in modulating various signaling pathways, including those related to cell growth, differentiation, and adhesion. They can directly interact with and modulate the activity of receptor tyrosine kinases (RTKs) and other membrane-associated signaling proteins.
Conclusion
N-Acetylneuraminic acid is a molecule of immense biological importance, with its nomenclature and multifaceted roles continuing to be areas of active research. For scientists and professionals in drug development, a thorough understanding of its properties, handling, and involvement in cellular signaling is paramount. The methodologies and pathways outlined in this guide provide a foundational understanding for further exploration and application in various research and therapeutic contexts.
References
- 1. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]
- 2. Sialic Acid-Siglec Axis in Human Immune Regulation, Involvement in Autoimmunity and Cancer and Potential Therapeutic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of B Cell Functions by the Sialic Acid-Binding Receptors Siglec-G and CD22 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialylation Pathway [horizondiscovery.com]
- 8. Beyond glycosylation: sialic acid precursors act as signaling molecules and are involved in cellular control of differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond glycosylation: sialic acid precursors act as signa... [degruyterbrill.com]
- 10. Reactome | ST6GALNAC5,6 transfer Neu5Ac to GM1b [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Acetylneuraminic acid-13C-2 in NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a pivotal role in biological processes by typically capping the glycan chains of glycoproteins and glycolipids.[1][2] These terminal residues are critical mediators of cell-cell recognition, host-pathogen interactions, and immune responses.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure, conformation, and interactions of biomolecules like Neu5Ac in solution under near-physiological conditions.[4][5]
However, the low natural abundance of the NMR-active ¹³C isotope (∼1.1%) limits the sensitivity and scope of NMR studies. Isotopic labeling, particularly the site-specific incorporation of ¹³C, overcomes this limitation. Labeling Neu5Ac at the C-2 position is especially advantageous. The C-2 carbon is the anomeric center, a unique non-protonated carbon involved in the glycosidic linkage.[6] Its chemical shift is highly sensitive to the linkage type (e.g., α2–3, α2–6), the conformation around the glycosidic bond, and the local chemical environment, making [2-¹³C]Neu5Ac an exquisitely precise probe for molecular structure and interactions.[4][6]
These application notes provide an overview of the key uses of [2-¹³C]Neu5Ac in NMR spectroscopy and detailed protocols for its application in research and drug development.
Application Notes
Application 1: Conformational and Tautomeric Analysis in Solution
In aqueous solution, N-Acetylneuraminic acid exists as a dynamic equilibrium of multiple forms. The dominant species are the α- and β-pyranose anomers, but minor acyclic forms, including the keto, keto hydrate, and enol tautomers, are also present.[7][8][9] Directly observing and quantifying these low-abundance species is challenging with unlabeled compounds.
By using ¹³C labeling at the C-2 position, the unique chemical shift of this carbon in each tautomer can be clearly resolved and quantified using 1D ¹³C NMR spectroscopy.[9] This allows for a detailed characterization of the solution-state behavior of Neu5Ac under various conditions (e.g., pH, temperature), which is fundamental to understanding its reactivity and recognition by proteins.[7]
Table 1: ¹³C Chemical Shifts and Abundance of C-2 in Various Forms of Neu5Ac at pH 2.0
| Form | ¹³C Chemical Shift (ppm) | Approximate Abundance (%) |
|---|---|---|
| β-pyranose | ~96.0 | ~91.2 |
| α-pyranose | ~96.5 | ~5.8 |
| Keto Hydrate | ~94.0 | ~1.9 |
| Keto | ~198.0 | ~0.7 |
| Enol | ~143.0 | ~0.5 |
(Data compiled from Klepach et al., 2008)[7][9]
Application 2: Real-Time Monitoring of Sialic Acid Biosynthesis
The biosynthesis of Neu5Ac proceeds through a multi-step enzymatic pathway starting from UDP-GlcNAc.[1] Monitoring the kinetics of this pathway is crucial for understanding metabolic flux and for developing inhibitors of the enzymes involved. While labeling at C-2 is excellent for structural studies, labeling the N-acetyl group provides a convenient reporter for tracking the metabolic conversion through the pathway. The ¹H and ¹³C chemical shifts of the N-acetyl group are distinct for each key intermediate: UDP-N-acetylglucosamine (UDP-GlcNAc), N-acetylmannosamine (ManNAc), and N-acetylneuraminic acid (Neu5Ac).[1][10]
Using 1D ¹H or 2D ¹H-¹³C correlation NMR experiments like HSQC or SOFAST-HMQC, researchers can monitor the appearance and disappearance of these intermediates in real-time, either with purified recombinant enzymes or in complex biological mixtures like cell extracts.[1][11][12] This allows for the direct measurement of enzyme conversion velocities and the study of pathway regulation.[13]
Application 3: Characterizing Protein-Ligand Interactions
Understanding how proteins recognize and bind sialic acids is fundamental to drug discovery, particularly for antivirals and anti-inflammatory agents.[2][3] NMR is a premier tool for this purpose, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction.
When [2-¹³C]Neu5Ac binds to a protein, changes in the electronic environment cause perturbations in the C-2 chemical shift. These changes can be monitored using 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. By titrating the labeled sialic acid into an unlabeled protein sample, one can observe the C-2 signal shift or broaden, allowing for the determination of the binding affinity (Kd).
Furthermore, if the protein target is isotopically labeled (e.g., with ¹⁵N), titrating in unlabeled Neu5Ac and monitoring the protein's ¹H-¹⁵N HSQC spectrum can map the binding site on the protein surface (Chemical Shift Perturbation mapping). Combining these approaches provides a comprehensive view of the interaction from both the ligand's and the protein's perspective.
Experimental Protocols
Protocol 1: Sample Preparation for 1D ¹³C NMR of [2-¹³C]Neu5Ac
This protocol outlines the basic steps for preparing a [2-¹³C]Neu5Ac sample for conformational analysis.
-
Reagent Preparation :
-
NMR Buffer: 20 mM Sodium Phosphate, 50 mM NaCl in 99.9% D₂O, pH adjusted to desired value (e.g., 7.0).
-
[2-¹³C]N-Acetylneuraminic acid.
-
Internal Standard (optional): 1,4-dioxane or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
-
-
Procedure :
-
Weigh 1-5 mg of [2-¹³C]Neu5Ac directly into a clean, dry microcentrifuge tube.
-
Add 500 µL of NMR buffer to the tube.
-
Vortex gently until the solid is completely dissolved.
-
If required, check and adjust the pD (pH in D₂O) using a calibrated pH meter (pD = pH reading + 0.4). Use dilute NaOD or DCl for adjustment.
-
Transfer the solution to a clean 5 mm NMR tube.
-
The sample is now ready for NMR data acquisition.
-
Protocol 2: 2D ¹H-¹³C HSQC for Protein-Ligand Interaction Analysis
This protocol details the use of 2D NMR to measure the binding of [2-¹³C]Neu5Ac to an unlabeled protein.
-
Sample Preparation :
-
Prepare a stock solution of unlabeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 25 mM Sodium Phosphate, 100 mM KCl, pH 7.0) containing 10% D₂O.[6]
-
Prepare a concentrated stock solution of [2-¹³C]Neu5Ac (e.g., 2-5 mM) in the exact same buffer.
-
-
NMR Titration and Acquisition :
-
Transfer ~500 µL of the protein solution to an NMR tube.
-
Acquire a reference 2D ¹H-¹³C HSQC spectrum. This spectrum serves as the "zero-point" or unbound state.
-
Add a small, precise volume of the [2-¹³C]Neu5Ac stock solution to the NMR tube to achieve a desired ligand:protein molar ratio (e.g., 0.5:1).
-
Mix gently by inverting the tube and allow the sample to equilibrate for 5-10 minutes.
-
Acquire another 2D ¹H-¹³C HSQC spectrum using the same parameters as the reference.
-
Repeat steps 3-5, incrementally increasing the molar ratio (e.g., 1:1, 2:1, 5:1, 10:1) until signal saturation is observed.
-
-
Data Analysis :
-
Process all spectra identically using software such as TopSpin, NMRPipe, or MestReNova.
-
Overlay the spectra to visualize the movement (chemical shift perturbation) of the cross-peak corresponding to the C-2 of Neu5Ac.
-
Calculate the combined chemical shift perturbation (CSP) for each titration point.
-
Plot the CSP against the molar ratio of ligand to protein and fit the data to a one-site binding model to extract the dissociation constant (Kd).
-
Table 2: Representative Acquisition Parameters for a 2D ¹H-¹³C HSQC Experiment
| Parameter | Typical Value | Purpose |
|---|---|---|
| Spectrometer | ≥ 600 MHz | Higher field provides better resolution and sensitivity. |
| Temperature | 298 K (25 °C) | Should be stable and chosen to ensure protein stability. |
| ¹H Spectral Width | 12-14 ppm | To cover all proton chemical shifts. |
| ¹³C Spectral Width | 25-30 ppm | Centered on the expected C-2 region (~95-105 ppm). |
| ¹H Acquisition Points | 2048 | Determines digital resolution in the direct dimension. |
| ¹³C Increments | 128-256 | Determines digital resolution in the indirect dimension. |
| Scans per Increment | 16-64 | Number of scans averaged; increases signal-to-noise. |
| Recycle Delay (d1) | 1.0 - 1.5 s | Time between scans for magnetization to recover. |
| ¹JCH Coupling Constant | ~145 Hz | Set to optimize magnetization transfer for one-bond C-H correlations. |
(Parameters are illustrative and should be optimized for the specific sample and spectrometer).[14][15]
Protocol 3: Enzymatic Labeling of Glycoproteins with [¹³C]Neu5Ac
This advanced protocol describes how to remodel the glycan of a glycoprotein to terminate with ¹³C-labeled sialic acid.[4][16]
-
Desialylation :
-
Incubate the purified glycoprotein with an excess of neuraminidase (sialidase) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5) for 2-4 hours at 37°C to remove existing, unlabeled sialic acids.
-
Purify the resulting asialo-glycoprotein, for example, by using lectin affinity chromatography to separate it from the neuraminidase.[16]
-
-
Synthesis of ¹³C-CMP-Neu5Ac Donor :
-
Enzymatic Resialylation :
-
Incubate the purified asialo-glycoprotein with the synthesized [¹³C]CMP-NeuAc and a specific sialyltransferase (e.g., ST6Gal-I for α2-6 linkages) in an appropriate buffer (e.g., 10 mM potassium phosphate, 200 mM NaCl, pH 6.5).[16]
-
Allow the reaction to proceed for 12-24 hours at 37°C.
-
-
Purification and Analysis :
-
Purify the final ¹³C-labeled glycoprotein away from the enzyme and unreacted sugar-nucleotide, for instance, via size-exclusion or affinity chromatography.
-
Concentrate the labeled glycoprotein into a suitable NMR buffer. The sample is now ready for analysis by 1D ¹³C or 2D ¹H-¹³C correlation NMR experiments to probe the structure and environment of the newly added terminal sialic acid.[4]
-
References
- 1. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Many locks to one key: N-acetylneuraminic acid binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Many locks to one key: N-acetylneuraminic acid binding to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www3.nd.edu [www3.nd.edu]
- 8. researchgate.net [researchgate.net]
- 9. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. NMR reveals sialic acid biosynthesis in real time | Research | Chemistry World [chemistryworld.com]
- 14. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. repository.lsu.edu [repository.lsu.edu]
Application Notes and Protocols: Metabolic Labeling with N-Acetylneuraminic acid-13C-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for tracing the flux of molecules through cellular pathways. N-Acetylneuraminic acid-13C-2 (Neu5Ac-13C-2) is a stable isotope-labeled form of sialic acid, a terminal monosaccharide on many cell surface and secreted glycans.[1][2] Its incorporation into glycoproteins and glycolipids allows for the precise and quantitative analysis of sialylation dynamics, metabolic flux, and glycan structure.[3][4] This document provides detailed application notes and experimental protocols for the use of Neu5Ac-13C-2 in metabolic labeling studies.
Sialic acids play crucial roles in a variety of biological processes, including cell-cell recognition, immune modulation, and pathogen binding.[1][5] Altered sialylation is a hallmark of several diseases, including cancer.[2] Therefore, methods to quantitatively assess sialic acid metabolism are essential for both basic research and the development of novel therapeutics.[6]
Applications
Metabolic labeling with Neu5Ac-13C-2 has a range of applications in glycobiology and drug development:
-
Metabolic Flux Analysis (MFA): By tracking the incorporation of the 13C label into sialic acid and its downstream metabolites, researchers can quantify the rates of metabolic pathways.[3][4] This is crucial for understanding how cellular metabolism is altered in disease or in response to therapeutic agents.
-
Quantitative Glycoproteomics: Neu5Ac-13C-2 enables the relative and absolute quantification of sialylated glycoproteins. This can be used to identify changes in the sialo-glycoproteome under different experimental conditions.
-
Structural Analysis of Glycans: The incorporation of a 13C-labeled sialic acid can be detected by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing valuable information about the structure and environment of glycans on glycoproteins.[7]
-
Drug Development and Biomarker Discovery: Understanding the dynamics of sialylation in disease models can aid in the development of targeted therapies. Changes in Neu5Ac incorporation can also be explored as potential biomarkers for disease diagnosis and prognosis.[2]
Data Presentation
The following tables provide examples of how quantitative data from metabolic labeling experiments with Neu5Ac-13C-2 can be structured.
Table 1: Hypothetical In Vitro Tracking of [¹³C₂]-Neu5Ac Incorporation in a Cancer Cell Line
| Time Point (hours) | Intracellular [¹³C₂]-Neu5Ac (pmol/mg protein) | Glycoprotein-Bound [¹³C₂]-Sialic Acid (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 15.2 ± 1.8 | 5.8 ± 0.7 |
| 6 | 45.7 ± 5.1 | 22.1 ± 2.5 |
| 12 | 88.3 ± 9.5 | 58.9 ± 6.2 |
| 24 | 121.6 ± 13.2 | 105.4 ± 11.3 |
Values are presented as mean ± standard deviation from triplicate experiments.
Table 2: Relative Quantification of Sialylated Glycans in Response to a Drug Candidate
| Glycoprotein | Fold Change in [¹³C₂]-Sialylation (Treated vs. Control) | p-value |
| EGFR | -1.8 | 0.005 |
| MUC1 | -2.5 | < 0.001 |
| Integrin β1 | +1.2 | 0.048 |
| CD44 | -1.5 | 0.012 |
Data represents the ratio of ¹³C-labeled sialic acid in treated cells compared to untreated control cells after 24 hours of labeling.
Experimental Protocols
Here are detailed protocols for key experiments involving metabolic labeling with Neu5Ac-13C-2.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling mammalian cells with Neu5Ac-13C-2.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (Neu5Ac-13C-2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Conical tubes, pre-chilled
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the desired final concentration of Neu5Ac-13C-2. A common starting concentration is 50-100 µM, but this should be optimized for each cell line and experimental goal.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells twice with sterile PBS to remove any residual unlabeled Neu5Ac.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold PBS and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a pre-chilled conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C for downstream processing.
-
Protocol 2: Extraction of Metabolites and Glycoproteins
This protocol outlines the separation of small molecule metabolites from glycoproteins.
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Ice-cold 80% methanol
-
Centrifuge
Procedure:
-
Metabolite Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold 80% methanol to quench metabolism.
-
Incubate on ice for 20 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the polar metabolites. This fraction can be dried for subsequent LC-MS analysis.
-
-
Glycoprotein Extraction:
-
The remaining pellet contains proteins, lipids, and other macromolecules.
-
Resuspend the pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate for further analysis.
-
Protocol 3: Analysis of ¹³C-Sialic Acid Incorporation by Mass Spectrometry
This protocol provides a general workflow for the analysis of labeled sialic acids.
Materials:
-
Protein lysate from Protocol 2
-
PNGase F
-
Mild acid (e.g., 2 M acetic acid)
-
Derivatization agent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)
-
Solid-phase extraction (SPE) C18 columns
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Release of N-glycans (Optional): For analysis of N-linked sialic acids, treat the glycoprotein sample with PNGase F to release the N-glycans.
-
Release of Sialic Acids: Release sialic acids from glycoproteins or released glycans by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).
-
Derivatization: Label the released sialic acids with a fluorescent tag like DMB for improved detection by HPLC with fluorescence detection or for enhanced ionization in mass spectrometry.[8][9]
-
Purification: Purify the derivatized sialic acids using SPE C18 columns to remove excess reagents.
-
LC-MS/MS Analysis: Analyze the samples using a suitable liquid chromatography method (e.g., HILIC or reversed-phase) coupled to a high-resolution mass spectrometer.[10] The instrument should be configured to detect the mass shift corresponding to the ¹³C₂-Neu5Ac.
-
Data Analysis: Quantify the light (¹²C) and heavy (¹³C) forms of Neu5Ac using specialized software. The ratio of heavy to light provides a measure of the incorporation of the stable isotope.
Visualizations
The following diagrams illustrate key pathways and workflows related to metabolic labeling with Neu5Ac-13C-2.
Caption: Sialic Acid Biosynthesis and Incorporation Pathway.
Caption: General Experimental Workflow for Metabolic Labeling.
References
- 1. Glycoengineering with neuraminic acid analogs to label lipooligosaccharides and detect native sialyltransferase activity in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]
- 6. ludger.com [ludger.com]
- 7. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ludger.com [ludger.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of N-Acetylneuraminic Acid Using N-Acetylneuraminic acid-13C-2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammals, plays a crucial role in numerous biological processes, including cell-cell recognition, immune response modulation, and as a component of glycoproteins and glycolipids.[1][2] Its levels can be indicative of various physiological and pathological states, making its accurate quantification essential in biomedical research and drug development. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices, offering high selectivity and sensitivity.[3] The use of a stable isotope-labeled internal standard, such as N-Acetylneuraminic acid-13C-2, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the accurate quantification of Neu5Ac in biological samples.
I. Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of N-Acetylneuraminic acid using LC-MS/MS with a stable isotope-labeled internal standard. These values are compiled from various studies and may serve as a reference for method development and validation.[3][4][5][6]
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 10.0 - 25.0 ng/mL | [3][4] |
| Upper Limit of Quantitation (ULOQ) | 5,000 - 10,000 ng/mL | [3][4] |
| Linearity (r²) | > 0.99 | [5] |
| Intra-run Precision (%CV) | < 10.8% | [3][4] |
| Inter-run Precision (%CV) | < 6.7% | [3][4] |
| Accuracy | 91.7% - 109.18% | [3][4][6] |
| Matrix Effect | Minimal with phospholipid removal | [3][4] |
| Extraction Recovery | > 90% | [4] |
Table 2: Example Calibration Curve Concentrations
| Standard Level | Concentration (ng/mL) |
| 1 | 25.0 |
| 2 | 50.0 |
| 3 | 100 |
| 4 | 500 |
| 5 | 1000 |
| 6 | 2500 |
| 7 | 5000 |
| 8 | 10000 |
II. Experimental Protocols
A. Protocol for Quantification of Free N-Acetylneuraminic Acid in Human Plasma
This protocol is adapted from established methods for the analysis of Neu5Ac in plasma using LC-MS/MS.[3][4]
1. Materials and Reagents
-
N-Acetylneuraminic acid (Neu5Ac) standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Bovine Serum Albumin (BSA)
-
Phospholipid removal plates (e.g., Ostro 96-well plate)
2. Preparation of Stock and Working Solutions
-
Neu5Ac Stock Solution (1 mg/mL): Accurately weigh and dissolve Neu5Ac in a 50:50 (v/v) mixture of acetonitrile and water.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Neu5Ac Working Solutions: Prepare a series of working solutions by serially diluting the Neu5Ac stock solution with 5% BSA in water to create calibration standards (e.g., 25 to 10,000 ng/mL).
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The optimal concentration should be determined during method development.
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, calibration standard, or quality control (QC) sample in a 96-well plate, add 150 µL of the IS working solution in acetonitrile.
-
Vortex the plate for 1 minute to precipitate proteins.
-
Transfer the supernatant to a phospholipid removal plate.
-
Elute the sample by applying a vacuum.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge the plate before injection.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar Neu5Ac.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required).
-
MRM Transitions:
-
Neu5Ac: The precursor ion for Neu5Ac is [M+H]+ at m/z 310. A common product ion is m/z 274.[3] In negative mode, the precursor is [M-H]- at m/z 308, with a product ion of m/z 87.[7]
-
This compound (IS): The precursor ion will be [M+H]+ at m/z 312 (assuming two 13C labels). The exact product ion will need to be determined by infusion and fragmentation of the standard, but a likely transition would be to m/z 276. In negative mode, the precursor would be [M-H]- at m/z 310, with a product ion likely remaining at m/z 87.
-
5. Data Analysis
-
Integrate the peak areas for Neu5Ac and the IS.
-
Calculate the peak area ratio (Neu5Ac/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Neu5Ac in the unknown samples using the regression equation from the calibration curve.
B. Protocol for Quantification of Total N-Acetylneuraminic Acid in Glycoproteins
This protocol involves an initial acid hydrolysis step to release the sialic acids from the glycoconjugates.[2]
1. Materials and Reagents
-
All materials from the previous protocol.
-
Acetic Acid, 2M.
2. Sample Preparation
-
To 50 µg of glycoprotein sample, add a known amount of this compound internal standard.
-
Add 2M acetic acid to a final volume of 100 µL.
-
Incubate the mixture at 80°C for 2 hours to hydrolyze the sialic acids.
-
Cool the samples to room temperature.
-
Proceed with the protein precipitation and phospholipid removal steps as described in the protocol for free Neu5Ac (Section II.A.3, steps 3-8).
3. LC-MS/MS Conditions and Data Analysis
-
Follow the same LC-MS/MS conditions and data analysis procedures as described for free Neu5Ac (Sections II.A.4 and II.A.5).
III. Diagrams
A. Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic pathway of N-Acetylneuraminic acid and the general workflow for its quantification.
Caption: Metabolic pathway of N-Acetylneuraminic acid (Neu5Ac) biosynthesis and recycling.
Caption: Experimental workflow for Neu5Ac quantification using LC-MS/MS.
IV. Discussion
The use of this compound as an internal standard provides a robust method for the accurate quantification of Neu5Ac. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, effectively correcting for variations throughout the analytical process.
Method Development Considerations:
-
Choice of MRM Transitions: The specific mass transitions for this compound should be optimized by infusing the standard into the mass spectrometer to determine the most abundant and stable product ions. The predicted transitions provided in the protocol serve as a starting point.
-
Chromatography: HILIC is generally preferred for the retention of highly polar compounds like Neu5Ac. However, other chromatographic techniques, such as reversed-phase with derivatization, can also be employed.[8]
-
Sample Matrix: The protocols provided are for human plasma. For other matrices such as urine, tissue homogenates, or cell lysates, the sample preparation procedure may need to be adapted to ensure efficient extraction and removal of interfering substances.[7]
-
Free vs. Total Neu5Ac: The presented protocols allow for the quantification of either free Neu5Ac or total Neu5Ac (after acid hydrolysis). The choice depends on the specific research question.
By following these detailed protocols and considering the key aspects of method development, researchers can confidently and accurately quantify N-Acetylneuraminic acid in a variety of biological samples, contributing to a deeper understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ludger.com [ludger.com]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. lcms.cz [lcms.cz]
Quantitative Analysis of Sialylation Using N-Acetylneuraminic acid-¹³C₂: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylation, the enzymatic addition of sialic acids to the termini of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signal transduction, and immune regulation.[1][2] Aberrant sialylation is a hallmark of various diseases, including cancer and neurodegenerative disorders.[3][4] Consequently, the quantitative analysis of sialylation is paramount for understanding disease pathogenesis and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the quantitative analysis of sialylation using metabolic labeling with N-Acetylneuraminic acid-¹³C₂ (¹³C₂-Neu5Ac). This stable isotope labeling approach allows for the direct tracing of sialic acid incorporation into glycoconjugates, enabling precise quantification by mass spectrometry.
Principle of the Method
Metabolic labeling with ¹³C₂-Neu5Ac involves introducing the isotopically labeled monosaccharide into cell culture media.[5] Cells uptake the "heavy" sialic acid, which is then incorporated into the cellular sialylation pathway. Glycoproteins and other glycoconjugates synthesized in the presence of ¹³C₂-Neu5Ac will carry this heavy isotope tag. By comparing the mass spectra of glycans from labeled and unlabeled cell populations, the relative abundance of sialylated species can be accurately quantified. The mass shift of +2 Da for each incorporated ¹³C₂-Neu5Ac molecule allows for clear differentiation from the natural "light" sialic acid.
Applications
-
Quantitative Glycomics: Determine the relative and absolute abundance of specific sialylated glycan structures in different cell states (e.g., healthy vs. diseased, treated vs. untreated).
-
Drug Development: Assess the impact of therapeutic candidates on cellular sialylation profiles.
-
Biomarker Discovery: Identify changes in sialylation patterns associated with disease progression or drug response.
-
Cell Signaling Research: Investigate the role of sialylation in modulating specific signaling pathways.[6]
Data Presentation: Quantitative Analysis of Sialylation
The following tables represent illustrative quantitative data obtained from a hypothetical metabolic labeling experiment using ¹³C₂-Neu5Ac, followed by mass spectrometry analysis of released N-glycans.
Table 1: Relative Abundance of Sialylated N-Glycans in Control vs. Treated Cells.
| N-Glycan Structure | Control (Light) Peak Area | Treated (Heavy) Peak Area | Fold Change (Heavy/Light) |
| A1G1S1 | 1.2 x 10⁶ | 2.4 x 10⁶ | 2.0 |
| A2G2S1 | 8.5 x 10⁵ | 4.2 x 10⁵ | 0.5 |
| A2G2S2 | 5.1 x 10⁵ | 9.7 x 10⁵ | 1.9 |
| FA2G2S1 | 3.4 x 10⁵ | 3.5 x 10⁵ | 1.0 |
| FA2G2S2 | 1.8 x 10⁵ | 3.9 x 10⁵ | 2.2 |
This table showcases the relative quantification of different sialylated N-glycans. The fold change indicates the up- or down-regulation of specific glycan structures upon treatment.
Table 2: ¹³C₂-Neu5Ac Incorporation Efficiency in Different Cell Lines.
| Cell Line | Total Sialic Acid (pmol/µg protein) | Labeled Sialic Acid (pmol/µg protein) | Incorporation Efficiency (%) |
| HEK293 | 15.2 | 13.8 | 90.8 |
| HeLa | 12.8 | 11.1 | 86.7 |
| Jurkat | 18.5 | 16.9 | 91.4 |
| CHO | 22.1 | 20.3 | 91.9 |
This table illustrates how the efficiency of metabolic labeling can be determined across different cell lines, which is crucial for experimental design and data interpretation.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with N-Acetylneuraminic acid-¹³C₂
Materials:
-
Adherent cells of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
N-Acetylneuraminic acid-¹³C₂ (¹³C₂-Neu5Ac)
-
Cell culture plates/flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach 70-80% confluency.
-
Media Preparation: Prepare the labeling medium by supplementing the complete culture medium with ¹³C₂-Neu5Ac. The optimal concentration should be determined empirically for each cell line but can range from 50 µM to 200 µM.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells twice with sterile PBS to remove any residual unlabeled sialic acid.[5]
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells in the humidified incubator for a period sufficient to allow for incorporation of the label into newly synthesized glycans. Labeling times can range from 24 to 72 hours, depending on the cell line's doubling time and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by using a cell scraper.
-
Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.[5]
-
Carefully aspirate the supernatant and store the cell pellet at -80°C for downstream processing.
-
Protocol 2: Glycan Release and Sample Preparation for Mass Spectrometry
Materials:
-
Labeled and unlabeled cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
PNGase F
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, graphitized carbon)
-
Mass spectrometry-grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the protein lysate.[5]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reduction and Alkylation:
-
To a known amount of protein, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
N-Glycan Release:
-
Denature the protein sample by heating at 95°C for 5 minutes.
-
Cool the sample and add PNGase F according to the manufacturer's instructions.
-
Incubate at 37°C for 12-18 hours to release the N-glycans.
-
-
Sample Cleanup:
-
Released glycans can be purified and enriched using SPE cartridges. For sialylated glycans, graphitized carbon cartridges are often effective.
-
Elute the glycans and dry them completely using a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry Analysis
Procedure:
-
Sample Reconstitution: Reconstitute the dried glycans in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A porous graphitized carbon (PGC) column is often used for the separation of glycan isomers.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
-
-
Data Analysis:
-
Process the raw data using specialized glycomics software.
-
Identify the sialylated glycans based on their accurate mass and fragmentation patterns.
-
Quantify the relative abundance of light and heavy (¹³C₂-labeled) glycan pairs by comparing the peak areas of their respective extracted ion chromatograms.
-
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. biosynth.com [biosynth.com]
- 3. Determination and distribution of N-acetyl- and N-glycolylneuraminic acids in culture media and cell-associated glycoconjugates from human malignant mesothelioma and adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acetylneuraminic acid-13C-2 in Glycan Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, plays a crucial role in a multitude of biological processes by terminally capping glycans on glycoproteins and glycolipids.[1][2] The analysis of sialylated glycans is therefore critical for understanding both normal physiology and disease states, including cancer and cardiovascular disease.[3][4] However, the labile nature of sialic acid residues presents a significant challenge for their analysis by mass spectrometry (MS), as they are prone to loss during sample preparation and ionization.[3][5][6]
Stable isotope labeling with N-Acetylneuraminic acid-13C-2 offers a powerful solution to overcome these analytical hurdles. By introducing a known mass shift, this isotopic label facilitates the accurate quantification and identification of sialylated glycans. This document provides detailed application notes and protocols for the use of this compound in glycan analysis, targeted at researchers, scientists, and professionals in drug development.
Principle of the Method
The core principle involves the incorporation of this compound into glycans, either through metabolic labeling in vivo or chemoenzymatic labeling in vitro. The subsequent analysis, typically by mass spectrometry, allows for the differentiation and relative or absolute quantification of sialylated glycans based on the mass difference between the labeled and unlabeled species.
Applications
-
Quantitative Glycomics: Determine the relative or absolute abundance of specific sialylated glycan structures in different biological samples (e.g., healthy vs. disease states).
-
Metabolic Flux Analysis: Trace the incorporation of sialic acid into newly synthesized glycans over time to study glycan biosynthesis and turnover.[7]
-
Biomarker Discovery: Identify changes in sialylation patterns that may serve as potential biomarkers for disease diagnosis, prognosis, or therapeutic monitoring.[4]
-
Biopharmaceutical Characterization: Assess the sialylation profile of therapeutic glycoproteins, a critical quality attribute that impacts their efficacy and serum half-life.[3]
Experimental Workflows and Protocols
Two primary strategies for incorporating this compound are metabolic labeling and chemoenzymatic labeling.
Metabolic Labeling Workflow
In this approach, cells are cultured in a medium supplemented with a 13C-labeled precursor, which is then metabolically incorporated into newly synthesized glycans.[7]
References
- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Protocol for N-Acetylneuraminic acid-13C-2 labeling in cell culture
An Application Note and Protocol for the Metabolic Labeling of Cellular Sialoglycans using N-Acetylneuraminic acid-¹³C₂ Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic labeling with stable isotopes is a powerful technique for the quantitative analysis of glycan dynamics in cell culture. This application note provides a detailed protocol for the metabolic labeling of sialoglycans using a ¹³C-labeled precursor to N-acetylneuraminic acid (Neu5Ac). By introducing N-acetyl-D-mannosamine (¹³C₂-ManNAc), cells endogenously synthesize ¹³C₂-labeled Neu5Ac, which is subsequently incorporated into glycoproteins and glycolipids. This method allows for the precise tracking and quantification of sialic acid metabolism and incorporation into cellular glycoconjugates by mass spectrometry. The protocol covers preparation of the labeling medium, cell culture and labeling procedures, cell harvesting, and downstream sample preparation for mass spectrometric analysis.
Principle of the Method
This protocol utilizes the cell's natural sialic acid biosynthesis pathway to incorporate a stable isotope label into cellular sialoglycans. Instead of directly feeding cells N-acetylneuraminic acid (Neu5Ac), which can have variable uptake efficiency, this method uses its direct biological precursor, N-acetyl-D-mannosamine (ManNAc).[1] Cells readily take up exogenous ManNAc and process it through a series of enzymatic steps to produce activated CMP-sialic acid in the Golgi apparatus, where it is transferred to nascent glycans.[2][3][4]
By supplementing the culture medium with ManNAc containing two ¹³C atoms (e.g., in the acetyl group, N-¹³C-acetyl-D-mannosamine-¹³C), the resulting biosynthesized sialic acid will carry this isotopic signature. The mass shift introduced by the ¹³C isotopes allows for the differentiation and relative quantification of newly synthesized (heavy) versus pre-existing (light) sialoglycans using mass spectrometry. This approach is analogous to the widely used SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique for quantitative proteomics.
Sialic Acid Biosynthesis Pathway
The diagram below illustrates the key steps in the cellular biosynthesis of sialic acid, starting from the ¹³C₂-labeled ManNAc precursor. The labeled acetyl group is maintained throughout the pathway and is ultimately incorporated into glycoproteins.
Materials and Reagents
-
Isotope: N-acetyl-D-mannosamine (¹³C₂, Acetyl-labeled)
-
Cells: Adherent or suspension mammalian cell line of choice.
-
Culture Medium: Appropriate base medium for the cell line (e.g., DMEM, RPMI-1640), preferably a formulation where unlabeled N-acetylmannosamine is absent.
-
Serum: Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled precursor contaminants.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell scrapers (for adherent cells)
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for protein quantification (e.g., BCA assay kit)
-
PNGase F for N-glycan release
-
Reagents for sialic acid derivatization (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)[5]
-
Mass spectrometry-grade solvents (acetonitrile, formic acid, water)
-
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol outlines the general steps for labeling cells. Optimization of precursor concentration and labeling time is recommended for each cell line and experimental goal.
Step 1: Preparation of Labeling Medium
-
Prepare the base cell culture medium.
-
Supplement the medium with dialyzed Fetal Bovine Serum (dFBS) to the desired final concentration (e.g., 10%).
-
Add Penicillin-Streptomycin solution (if required).
-
Prepare a sterile stock solution of ¹³C₂-ManNAc in PBS or water.
-
Add the ¹³C₂-ManNAc stock solution to the complete medium to achieve the desired final concentration. A starting point for optimization is a range of 20 µM to 200 µM.[6][7]
-
Warm the complete labeling medium to 37°C before use.
Step 2: Cell Seeding and Culture
-
Seed the cells in culture plates or flasks at a density that will allow for at least two cell doublings during the labeling period, ensuring they do not reach over-confluency.
-
Culture the cells in their standard growth medium until they reach the desired confluency to begin labeling (typically 40-60%).
Step 3: Initiation of Labeling
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells twice with sterile PBS to remove residual unlabeled precursors.[8]
-
Add the pre-warmed, complete ¹³C₂-labeling medium to the cells.[8]
-
Incubate the cells for the desired labeling period. A typical duration is 48-72 hours to allow for sufficient incorporation through protein turnover and cell division.[7] For suspension cells, pellet the cells gently, remove the supernatant, and resuspend in the labeling medium.
Step 4: Cell Harvesting
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells: Add an appropriate volume of ice-cold PBS and use a cell scraper to detach the cells.
-
For suspension cells: Directly collect the cells from the medium.
-
Transfer the cell suspension to a pre-chilled conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[8]
-
Carefully aspirate the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C for downstream processing or used immediately.[8]
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol provides a general workflow for preparing the labeled cell pellet for the analysis of sialic acid incorporation.
Step 1: Cell Lysis and Protein Quantification
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a BCA assay or a similar method.
Step 2: Release and Derivatization of Sialic Acids
-
Acid Hydrolysis: To an aliquot of the protein lysate, add trifluoroacetic acid (TFA) to a final concentration of 0.1 M. Heat at 80°C for 1 hour to release sialic acids from glycoproteins.
-
Derivatization (DMB Labeling): Neutralize the sample and add the DMB labeling solution. Incubate at 50°C for 3 hours.[5] This step adds a fluorescent tag, which is useful for HPLC with fluorescence detection and enhances ionization for mass spectrometry.[9]
Step 3: Mass Spectrometry Analysis
-
Analyze the DMB-labeled sialic acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a C18 column for separation.[10]
-
Configure the mass spectrometer to detect the mass-to-charge ratios (m/z) for both the unlabeled (light) and ¹³C₂-labeled (heavy) DMB-Neu5Ac. The expected mass shift will be +2 Da for the labeled species.
-
Quantify the relative abundance of the light and heavy forms by comparing the peak areas in the mass chromatograms.
Data Presentation and Interpretation
The following tables provide recommended starting parameters for the labeling protocol and an example of how to present quantitative mass spectrometry data.
Table 1: Recommended Labeling Parameters (for Optimization)
| Parameter | Recommended Range | Notes |
|---|---|---|
| Cell Line | Any mammalian cell line | Optimization is required for each line. |
| ¹³C₂-ManNAc Conc. | 20 - 200 µM | Start with 50 µM. Higher concentrations may improve incorporation but should be tested for cytotoxicity.[6][7] |
| Labeling Duration | 48 - 72 hours | Should allow for at least two cell doublings for optimal incorporation. |
| Cell Confluency | 40-60% at start of labeling | Avoid over-confluency to ensure active metabolism. |
Table 2: Example Quantitative Data from LC-MS/MS
| Sample Condition | Peak Area (Light Neu5Ac) | Peak Area (Heavy ¹³C₂-Neu5Ac) | % Incorporation |
|---|---|---|---|
| Control (Unlabeled) | 1.5 x 10⁷ | 0 | 0% |
| Labeled (50 µM, 72h) | 8.1 x 10⁶ | 7.2 x 10⁶ | 47.1% |
| Labeled (100 µM, 72h) | 5.5 x 10⁶ | 9.8 x 10⁶ | 64.1% |
% Incorporation = [Heavy Area / (Heavy Area + Light Area)] x 100
Experimental Workflow Diagram
The diagram below provides a high-level overview of the entire experimental process, from cell culture to data analysis.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of N-Acetylneuraminic Acid Using Isotope Dilution Mass Spectrometry with N-Acetylneuraminic acid-13C-2
Application Note
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, plays a crucial role in numerous biological processes, including cell-cell recognition, cell adhesion, and as a receptor for pathogens.[1][2] It is a terminal monosaccharide on glycoproteins and glycolipids, and its concentration in biological fluids and tissues is of significant interest in various fields of research, including drug development and disease biomarker discovery. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise quantitative technique ideal for the determination of Neu5Ac levels in complex biological matrices. This method utilizes a stable isotope-labeled internal standard, such as N-Acetylneuraminic acid-13C-2, which is chemically identical to the analyte but mass-shifted, allowing for correction of matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the quantification of N-Acetylneuraminic acid in various biological samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a definitive analytical method that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest. The spike is chemically identical to the analyte but has a different isotopic composition, making it distinguishable by a mass spectrometer. By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be determined with high accuracy. The key advantage of IDMS is that once the spike has equilibrated with the sample, any subsequent loss of the analyte during sample processing will affect both the native and the labeled forms equally, thus preserving the crucial isotope ratio for accurate quantification.
Experimental
Materials and Reagents
-
N-Acetylneuraminic acid (Neu5Ac) standard (≥98% purity)
-
This compound (Neu5Ac-13C-2) internal standard (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Protocols
Protocol 1: Quantification of Free N-Acetylneuraminic Acid in Human Plasma
1. Standard and Internal Standard Preparation:
-
Neu5Ac Stock Solution (1 mg/mL): Accurately weigh and dissolve Neu5Ac in a 50:50 (v/v) acetonitrile/water mixture.
-
Neu5Ac-13C-2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Neu5Ac-13C-2 in a 50:50 (v/v) acetonitrile/water mixture.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Neu5Ac stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Working IS Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
2. Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking the appropriate working standard solutions into a surrogate matrix (e.g., 5% BSA in PBS) to achieve final concentrations ranging from 10 to 5000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 30, 250, and 4000 ng/mL) in the same surrogate matrix.
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the working IS solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Neu5Ac: Precursor ion m/z 308.1 → Product ion m/z 87.0
-
Neu5Ac-13C-2: Precursor ion m/z 310.1 → Product ion m/z 87.0
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Protocol 2: Quantification of Total N-Acetylneuraminic Acid in Human Urine
1. Standard and Internal Standard Preparation:
-
Follow the same procedure as in Protocol 1.
2. Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into synthetic urine or a suitable buffer.
3. Sample Preparation (with Hydrolysis):
-
Thaw urine samples.
-
To 50 µL of urine, calibration standard, or QC sample, add 50 µL of 2 M formic acid.
-
Incubate at 80°C for 2 hours to release conjugated Neu5Ac.
-
Cool the samples to room temperature.
-
Add 100 µL of the working IS solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as in Protocol 1.
Protocol 3: Quantification of Total N-Acetylneuraminic Acid in Tissue
1. Standard and Internal Standard Preparation:
-
Follow the same procedure as in Protocol 1.
2. Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples in a suitable buffer (e.g., PBS).
3. Sample Preparation (with Homogenization and Hydrolysis):
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS and homogenize using a bead beater or other suitable homogenizer.
-
Take a 50 µL aliquot of the homogenate.
-
Add 50 µL of 2 M formic acid.
-
Incubate at 80°C for 2 hours.
-
Cool the samples to room temperature.
-
Add 100 µL of the working IS solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as in Protocol 1.
Data Presentation
Table 1: LC-MS/MS Parameters for Neu5Ac and Neu5Ac-13C-2 Analysis
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Analyte | Precursor Ion (m/z) |
| Neu5Ac | 308.1 |
| Neu5Ac-13C-2 | 310.1 |
Table 2: Quantitative Data for N-Acetylneuraminic Acid in Various Biological Matrices
| Biological Matrix | Analyte | Concentration Range | Reference |
| Human Plasma (Healthy) | Free Neu5Ac | 159 ng/mL (approx.) | [3] |
| Human Plasma (Type II Diabetics) | Total Neu5Ac | 548.3 ± 88.9 mg/L | [4] |
| Human Plasma (Healthy) | Total Neu5Ac | 415.3 ± 55.5 mg/L | [4] |
| Human Urine (Healthy Children) | Total Neu5Ac | 40 - 79 mmol/mol creatinine | [5][6] |
| Human Throat Cancer Tissue | Total Neu5Ac | 85.2 µg/g | [4] |
| Human Lymph Node Tissue | Total Neu5Ac | 70.8 µg/g | [4] |
| Pig Spleen | Total Neu5Ac | High levels reported | [7] |
| Pig Liver | Total Neu5Ac | High levels reported | [7] |
| Pig Brain | Total Neu5Ac | Dominant sialic acid | [8] |
Table 3: Example Calibration Curve and QC Sample Concentrations
| Sample Type | Neu5Ac Concentration (ng/mL) |
| Calibration Standard 1 | 10 |
| Calibration Standard 2 | 50 |
| Calibration Standard 3 | 100 |
| Calibration Standard 4 | 500 |
| Calibration Standard 5 | 1000 |
| Calibration Standard 6 | 2500 |
| Calibration Standard 7 | 5000 |
| Low QC | 30 |
| Medium QC | 250 |
| High QC | 4000 |
Visualizations
Caption: Experimental workflow for IDMS of N-Acetylneuraminic acid.
Caption: Simplified metabolic pathway of N-Acetylneuraminic acid (Neu5Ac).
References
- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. Identification of an N-acetylneuraminic acid-presenting bacteria isolated from a human microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
Application Notes: Enzymatic Synthesis of ¹³C-Labeled N-Acetylneuraminic Acid
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in numerous biological processes, including cell recognition, signaling, and immunity.[1] Isotopically labeled Neu5Ac, particularly with ¹³C, is an invaluable tool for researchers in drug development and metabolic studies. It serves as a tracer for quantitative analysis in nuclear magnetic resonance (NMR) and mass spectrometry (GC-MS or LC-MS), allowing for detailed investigation of metabolic pathways and protein-carbohydrate interactions.[2][3][4]
Traditional chemical synthesis of labeled sialic acids can be complex and yield low quantities. In contrast, enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative, operating under mild conditions with high conversion rates.[1] This document outlines a robust two-enzyme cascade method for producing ¹³C-labeled N-Acetylneuraminic acid.
Principle of the Method
The synthesis is a one-pot reaction employing two sequential enzymes: N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminic acid aldolase (NanA).[5]
-
Epimerization: AGE catalyzes the reversible conversion of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc).[1]
-
Aldol Condensation: NanA then catalyzes the condensation of ManNAc with pyruvate to form N-acetylneuraminic acid (Neu5Ac).[5]
To achieve isotopic labeling, either the initial GlcNAc substrate or the pyruvate co-substrate is substituted with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]GlcNAc or [U-¹³C₃]pyruvate).
Visualized Enzymatic Pathway
The enzymatic cascade provides a direct route for incorporating ¹³C into the final Neu5Ac product.
Caption: Two-step enzymatic synthesis of ¹³C-Neu5Ac.
Data Presentation: Reaction Parameters
The efficiency of Neu5Ac synthesis is dependent on several key parameters. The following tables summarize optimized conditions and representative yields reported in the literature for unlabeled Neu5Ac synthesis, which are directly applicable to the synthesis of its ¹³C-labeled form.
Table 1: Optimized Reaction Conditions
| Parameter | Optimal Value | Reference |
| Temperature | 37°C | [1] |
| pH | 7.5 - 8.5 | [1][5] |
| Substrate 1 (GlcNAc) | 200 mM | [5] |
| Substrate 2 (Pyruvate) | 70 - 100 mM | [1][5] |
| Cofactor (ATP) | 2.5 - 10 mM | [1][5] |
| Cofactor (MgCl₂) | 2 - 10 mM | [1][5] |
Table 2: Enzyme Ratios and Product Yields
| Enzyme Ratio (AGE:NanA) | Incubation Time | Molar Yield | Final Titer | Reference |
| 1:4 (U/L) | 24 hours | - | 9.2 g/L | [1] |
| 2430:7161 (U/L) | 36 hours | 53.6% | 42.9 mM | [5][6] |
Note: Yields can be influenced by factors such as enzyme source, purity (free vs. immobilized), and whether pyruvate is supplemented during the reaction.[1]
Experimental Workflow
The overall process involves synthesis, purification, and rigorous analysis to confirm product identity and isotopic incorporation.
Caption: Overall workflow for ¹³C-Neu5Ac production.
Protocols
Protocol 1: One-Pot Synthesis of ¹³C-Neu5Ac
This protocol describes the batch synthesis of ¹³C-Neu5Ac using ¹³C-labeled N-acetyl-D-glucosamine as the starting substrate.
1.1 Materials and Reagents
-
¹³C-labeled N-acetyl-D-glucosamine ([U-¹³C₆]GlcNAc)
-
Sodium Pyruvate
-
N-acetyl-D-glucosamine 2-epimerase (AGE)
-
N-acetylneuraminic acid aldolase (NanA) from E. coli[5]
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Deionized water
1.2 Enzyme Preparation
-
Both AGE and NanA can be overexpressed in E. coli and purified, or used in immobilized form for easier recovery and reuse.[5]
-
Define the activity of each enzyme stock beforehand. One unit (U) of AGE activity is the amount of enzyme that forms one micromole of ManNAc from GlcNAc per minute.[5] One unit (U) of NanA activity is the amount required to cleave one micromole of Neu5Ac per minute.[5]
1.3 Reaction Setup
-
Prepare a 100 mL reaction mixture in a sterile, temperature-controlled vessel.
-
Add the following components to the Tris-HCl buffer (pH 7.5) to achieve the final concentrations:
-
¹³C-GlcNAc: 200 mM
-
Sodium Pyruvate: 100 mM
-
ATP: 10 mM
-
MgCl₂: 10 mM
-
-
Add the enzymes to the mixture. A recommended ratio is ~2400 U/L of AGE and ~7200 U/L of NanA.[5]
-
Incubate the reaction at 37°C with gentle agitation for 24-36 hours.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 6, 12, 24, 36 hours) for HPLC analysis.
-
Optional: To drive the reaction towards completion, supplement with additional pyruvate (e.g., 20 mM) at intermediate time points (e.g., 6 and 9 hours), as it is consumed during the reaction.[1]
-
Once the reaction has reached completion (i.e., Neu5Ac concentration plateaus), terminate it by heating the mixture to 100°C for 5-10 minutes to denature and precipitate the enzymes.[1]
-
Centrifuge the mixture to pellet the denatured proteins and collect the supernatant containing the ¹³C-Neu5Ac.
Protocol 2: Purification of ¹³C-Neu5Ac
N-acetylneuraminic acid is an acidic sugar, making it suitable for purification via anion-exchange chromatography.
2.1 Materials
-
Supernatant from Protocol 1
-
Anion-exchange chromatography column (e.g., Sepharose Q)[5]
-
Elution buffers (e.g., a gradient of ammonium bicarbonate or formic acid)
-
Desalting column or dialysis equipment
2.2 Purification Procedure
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Equilibrate the anion-exchange column with a low-concentration starting buffer (e.g., 20 mM ammonium bicarbonate, pH 8.0).
-
Load the filtered supernatant onto the column.
-
Wash the column with the starting buffer to remove unbound neutral molecules (e.g., unreacted GlcNAc).
-
Elute the bound ¹³C-Neu5Ac using a linear gradient of the elution buffer (e.g., 20 mM to 1 M ammonium bicarbonate).
-
Collect fractions and analyze them for the presence of Neu5Ac using HPLC or a colorimetric assay.
-
Pool the fractions containing pure ¹³C-Neu5Ac.
-
Remove the salt from the pooled fractions by lyophilization (if using a volatile buffer like ammonium bicarbonate), dialysis against deionized water, or by using a desalting column.
-
Lyophilize the final salt-free solution to obtain ¹³C-Neu5Ac as a stable white powder.
Protocol 3: Product Analysis and Characterization
Final product analysis is critical to confirm purity, identity, and the extent of isotopic labeling.
3.1 Purity Assessment (HPLC)
-
Analyze the purified product using High-Performance Liquid Chromatography (HPLC).
-
Use an appropriate column (e.g., an amine-based column) and compare the retention time of the synthesized product against a certified N-Acetylneuraminic acid standard.
-
Quantify the concentration and determine the purity of the final product.
3.2 Structural and Isotopic Verification (NMR and MS)
-
Mass Spectrometry (MS): Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the product. The mass of ¹³C-Neu5Ac will be higher than that of the unlabeled standard, corresponding to the number of incorporated ¹³C atoms.
-
Nuclear Magnetic Resonance (NMR): Analyze aqueous solutions of the ¹³C-labeled Neu5Ac by ¹³C NMR spectroscopy.[2] The resulting spectra will confirm the position and incorporation of the ¹³C labels within the molecule's carbon backbone.[7] This provides definitive structural confirmation and verifies the success of the labeling strategy.
References
- 1. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 2. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of natural and 13C enriched linear poly-N-acetyllactosamines as ligands for galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Production of N-acetyl-D-neuraminic acid using two sequential enzymes overexpressed as double-tagged fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of N-Acetyl-d-neuraminic Acid by Whole Cells Expressing Bacteroides thetaiotaomicron N-Acetyl-d-glucosamine 2-Epimerase and Escherichia coli N-Acetyl-d-neuraminic Acid Aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www3.nd.edu [www3.nd.edu]
Unveiling Protein-Glycan Interactions: Application Notes and Protocols for N-Acetylneuraminic Acid-¹³C-2
For Researchers, Scientists, and Drug Development Professionals
N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, plays a pivotal role in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen invasion.[1][2] The study of interactions between sialylated glycans and proteins is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. The incorporation of stable isotopes, such as ¹³C, into Neu5Ac provides a powerful tool for investigating these interactions with atomic-level precision using Nuclear Magnetic Resonance (NMR) spectroscopy.
This document provides detailed application notes and protocols for the use of N-Acetylneuraminic acid-¹³C-2 (¹³C-Neu5Ac) in studying protein-glycan interactions, with a focus on enzymatic labeling of glycoproteins and quantitative analysis of binding events using Saturation Transfer Difference (STD) NMR.
Application Notes
The primary application of ¹³C-Neu5Ac is as a specific probe in NMR-based studies of protein-glycan interactions. By selectively introducing a ¹³C label at the C2 position of Neu5Ac, researchers can overcome the challenges of spectral overlap in complex biological samples, allowing for the unambiguous detection and characterization of binding events.
Key Applications Include:
-
Epitope Mapping: Determining the specific atoms of the sialic acid moiety that are in close contact with the protein receptor. This is achieved by measuring the saturation transfer from the protein to the ¹³C-labeled ligand in STD-NMR experiments.
-
Quantitative Binding Analysis: Measuring the dissociation constant (Kd) of the protein-glycan interaction. By titrating the ¹³C-labeled ligand and monitoring the changes in the STD amplification factor, a binding isotherm can be generated to calculate the Kd.
-
Drug Screening and Development: ¹³C-Neu5Ac can be used in competitive binding assays to screen for small molecules or antibodies that inhibit the protein-sialic acid interaction. This is particularly relevant for the development of therapeutics targeting sialic acid-binding proteins like Siglecs, which are implicated in various inflammatory diseases and cancers.
-
Elucidation of Signaling Pathways: By confirming the binding of a sialylated ligand to its receptor, subsequent downstream signaling events can be investigated. For example, the engagement of Siglec-8 on eosinophils by sialylated glycans is known to trigger a signaling cascade leading to apoptosis, a process of significant interest in allergic diseases.
Experimental Protocols
I. Enzymatic Labeling of Glycoproteins with ¹³C-Neu5Ac
This protocol describes the enzymatic modification of a glycoprotein to introduce a terminal ¹³C-labeled N-acetylneuraminic acid. The process involves the removal of existing sialic acids followed by the enzymatic transfer of ¹³C-Neu5Ac from its activated precursor, ¹³C-CMP-Neu5Ac.
Materials:
-
Glycoprotein of interest
-
Neuraminidase (sialidase)
-
α-2,6-Sialyltransferase (ST6Gal-I) or other appropriate sialyltransferase
-
¹³C-CMP-N-Acetylneuraminic acid (¹³C-CMP-Neu5Ac)
-
Reaction buffers (specific to the enzymes used)
-
Lectin affinity column (for neuraminidase removal)
-
Neuraminidase inhibitor (e.g., N-acetyl-2,3-dehydro-2-deoxyneuraminic acid)
-
NMR buffer (e.g., 10 mM potassium phosphate, 200 mM NaCl, pH 6.5 in D₂O)
Procedure:
-
Desialylation of the Glycoprotein:
-
Incubate the glycoprotein with neuraminidase in the recommended reaction buffer to remove terminal sialic acids. The optimal enzyme concentration, temperature, and incubation time should be determined empirically for the specific glycoprotein.
-
-
Removal of Neuraminidase:
-
Separate the neuraminidase from the desialylated glycoprotein using a lectin affinity column. This step is crucial to prevent the removal of the subsequently added ¹³C-Neu5Ac.
-
Elute the desialylated glycoprotein from the column and add a neuraminidase inhibitor to the solution.
-
-
Enzymatic Sialylation with ¹³C-Neu5Ac:
-
Exchange the desialylated glycoprotein into the appropriate sialyltransferase reaction buffer.
-
Add the sialyltransferase (e.g., ST6Gal-I) and ¹³C-CMP-Neu5Ac to the glycoprotein solution.
-
Incubate the reaction mixture to allow for the enzymatic transfer of ¹³C-Neu5Ac to the terminal galactose residues of the glycans.
-
-
Purification and Sample Preparation for NMR:
-
Purify the ¹³C-labeled glycoprotein to remove the enzyme and unreacted ¹³C-CMP-Neu5Ac.
-
Exchange the purified ¹³C-labeled glycoprotein into the desired NMR buffer.
-
II. Analysis of Protein-¹³C-Neu5Ac Interaction using STD-NMR
This protocol outlines the general steps for acquiring and analyzing STD-NMR data to characterize the binding of a ¹³C-labeled sialylated ligand to a protein receptor.
Materials:
-
Protein receptor
-
¹³C-labeled sialylated ligand (e.g., ¹³C-sialyllactose or a ¹³C-labeled glycoprotein)
-
NMR spectrometer with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a series of NMR samples with a constant protein concentration (typically in the low micromolar range) and varying concentrations of the ¹³C-labeled ligand. A ligand-to-protein molar excess of 20-100 fold is common.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify the proton signals of the ligand.
-
Set up the STD-NMR experiment (e.g., using a pulse sequence like STDDIFFESGP).
-
Define the on-resonance and off-resonance irradiation frequencies. The on-resonance frequency should be set to a region where only protein signals are present (e.g., the aliphatic region around 0 ppm), and the off-resonance frequency should be set to a region devoid of any protein or ligand signals (e.g., 40 ppm).[3]
-
Acquire a series of STD-NMR spectra with increasing saturation times to generate a build-up curve.
-
-
Data Processing and Analysis:
-
Process the acquired data to obtain the STD difference spectra.
-
Calculate the STD amplification factor (ASTD) for each ligand proton signal at each ligand concentration.
-
For epitope mapping, normalize the STD effects to the proton with the largest STD enhancement.
-
For Kd determination, plot the STD amplification factor as a function of the ligand concentration and fit the data to a binding isotherm equation.
-
Quantitative Data
The following table provides a hypothetical example of quantitative data that could be obtained from an STD-NMR titration experiment to determine the dissociation constant (Kd) of a protein binding to a ¹³C-labeled sialoside.
| Ligand Concentration (µM) | STD Amplification Factor (ASTD) of Neu5Ac H3ax |
| 50 | 0.15 |
| 100 | 0.28 |
| 200 | 0.45 |
| 400 | 0.62 |
| 800 | 0.75 |
| 1600 | 0.85 |
| Calculated Kd | ~250 µM |
Visualizations
Experimental Workflow for ¹³C-Neu5Ac Labeling and NMR Analysis
Caption: Workflow for ¹³C-Neu5Ac labeling and NMR analysis.
Siglec-8 Signaling Pathway in Eosinophils
Caption: Siglec-8 signaling leading to eosinophil apoptosis.[4]
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Speeding-up the Determination of Protein–Ligand Affinities by STD NMR: The Reduced Data Set STD NMR Approach (rd-STD NMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 4. Frontiers | Siglec-8 Signals Through a Non-Canonical Pathway to Cause Human Eosinophil Death In Vitro [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Labeled Sialic Acids
Introduction
Sialic acids are a class of nine-carbon acidic monosaccharides commonly found at the terminal positions of glycan chains on glycoproteins and glycolipids. In the context of biopharmaceuticals, the type and quantity of sialic acid, particularly N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are critical quality attributes (CQAs) that can significantly impact the product's efficacy, stability, serum half-life, and immunogenicity.[1][2] Humans do not endogenously produce Neu5Gc, and its presence on a therapeutic glycoprotein can elicit an immune response.[1][2] Consequently, regulatory agencies such as the ICH (International Council for Harmonisation) mandate the characterization and quantification of sialic acid content in glycoprotein-based biotherapeutics.[1]
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a robust, sensitive, and widely adopted method for the analysis of sialic acids. Due to their lack of a strong chromophore, sialic acids require derivatization with a fluorescent label prior to detection.[3] The most common labeling reagent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to yield a highly fluorescent derivative.[4][5] This application note provides a detailed protocol for the release, labeling, and subsequent separation and quantification of sialic acids from glycoproteins using reversed-phase HPLC.
Principle of the Method
The overall workflow for sialic acid analysis by HPLC involves three main stages:
-
Release of Sialic Acids: Sialic acids are cleaved from the glycoprotein backbone, typically through mild acid hydrolysis or enzymatic digestion with neuraminidase.
-
Fluorescent Labeling: The released sialic acids are derivatized with DMB. This reaction is specific to α-keto acids and results in a stable, fluorescent product.
-
HPLC Separation and Quantification: The DMB-labeled sialic acids are separated on a reversed-phase HPLC column and detected by a fluorescence detector. Quantification is achieved by comparing the peak areas of the samples to a calibration curve generated from sialic acid standards.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of N-Acetylneuraminic acid-13C-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low incorporation of N-Acetylneuraminic acid-13C-2 (Neu5Ac-13C-2) in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the incorporation of exogenously supplied Neu5Ac-13C-2?
A1: Exogenously supplied N-Acetylneuraminic acid (Neu5Ac) is primarily utilized by cells through the sialic acid salvage pathway. It is transported into the cell and then activated in the nucleus to CMP-N-Acetylneuraminic acid (CMP-Neu5Ac) by the enzyme CMP-sialic acid synthetase.[1] This activated form, CMP-Neu5Ac-13C-2, is then transported into the Golgi apparatus where sialyltransferases transfer the labeled sialic acid onto nascent glycoconjugates (glycoproteins and glycolipids).[2] This pathway is distinct from the de novo synthesis pathway, which builds sialic acids from glucose and glutamine.
Q2: What are the primary reasons for low incorporation of Neu5Ac-13C-2?
A2: Low incorporation of Neu5Ac-13C-2 can be attributed to several factors:
-
Competition from the de novo synthesis pathway: The cell's own production of unlabeled Neu5Ac can dilute the pool of labeled precursors, leading to lower incorporation into glycans.[3]
-
Cell-type specific metabolism: Different cell lines exhibit varying efficiencies in sialic acid uptake and metabolism.[1]
-
Suboptimal labeling conditions: The concentration of Neu5Ac-13C-2, incubation time, and cell density can all significantly impact incorporation efficiency.
-
Poor cell health: Unhealthy or senescent cells have altered metabolic rates, which can reduce the uptake and incorporation of the label.[4]
-
Degradation of the labeled compound: While generally stable, prolonged incubation in culture media at 37°C could potentially lead to some degradation of Neu5Ac-13C-2.
Q3: How can I measure the incorporation efficiency of Neu5Ac-13C-2?
A3: The most accurate and common method for quantifying the incorporation of stable isotope-labeled compounds like Neu5Ac-13C-2 is liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] This technique allows for the separation and quantification of both the labeled (Neu5Ac-13C-2) and unlabeled (Neu5Ac) forms of sialic acid. By comparing the peak areas of the labeled and unlabeled species, the percentage of isotopic enrichment can be calculated.
Q4: What is the role of GFAT inhibitors in enhancing Neu5Ac-13C-2 incorporation?
A4: Glutamine:fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting enzyme in the de novo hexosamine biosynthetic pathway, which produces the precursors for sialic acid synthesis.[3] By using inhibitors of GFAT, such as Azaserine or 6-diazo-5-oxo-L-norleucine (DON), the de novo synthesis of unlabeled Neu5Ac can be suppressed. This reduction in the unlabeled pool increases the relative availability of the exogenously supplied Neu5Ac-13C-2 for the salvage pathway, thereby boosting its incorporation into cellular glycans.[3][7]
Troubleshooting Guide
Problem 1: Low or Undetectable Neu5Ac-13C-2 Incorporation
This is the most common issue encountered during metabolic labeling experiments. The following steps provide a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low Neu5Ac-13C-2 Incorporation
Caption: A logical workflow for troubleshooting low Neu5Ac-13C-2 incorporation.
Step 1: Assess Cell Health and Culture Conditions
Unhealthy cells will not incorporate the label efficiently.
| Parameter | Potential Issue | Recommended Action |
| Cell Viability | Low viability (<90%) indicates cellular stress, affecting metabolic activity. | Perform a trypan blue exclusion assay or other viability test. Ensure cells are healthy before starting the experiment. |
| Cell Confluency | Overly confluent or sparse cultures can have altered metabolic rates. | Seed cells to reach 70-80% confluency at the time of harvest. |
| Passage Number | High passage number can lead to senescence and altered metabolism. | Use cells with a low passage number (typically <25). |
Step 2: Optimize Labeling Conditions
The concentration of the labeled substrate and the duration of labeling are critical parameters.
| Parameter | Potential Issue | Recommended Action |
| Neu5Ac-13C-2 Concentration | Concentration may be too low for efficient uptake or too high, causing toxicity. | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). |
| Labeling Duration | Incubation time may be too short for significant incorporation. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal labeling period for your cell line. |
Step 3: Inhibit the De Novo Synthesis Pathway
Competition from the cell's own sialic acid production is a major factor in low incorporation.
| Strategy | Description | Recommended Action |
| Reduce Precursors | Lowering glucose and glutamine in the medium can decrease the flux through the de novo pathway. | Use a low-glucose, low-glutamine medium. Adapt cells gradually to this medium to avoid stress. |
| Use GFAT Inhibitors | Pharmacologically block the de novo pathway. | Use Azaserine or 6-diazo-5-oxo-L-norleucine (DON). Perform a dose-response curve to find the optimal, non-toxic concentration. |
Table of GFAT Inhibitor Concentrations and Expected Effects
| Inhibitor | Cell Line | Typical Concentration Range | Expected Increase in Incorporation | Reference |
| Azaserine | A549 | 5 - 20 µM | 1.5 - 3 fold | [7][8] |
| 6-diazo-5-oxo-L-norleucine (DON) | A549 | 5 - 20 µM | 2 - 4 fold | [7] |
| Azaserine | HeLa | 10 - 50 µM | 1.5 - 2.5 fold | [9] |
| 6-diazo-5-oxo-L-norleucine (DON) | HEK293 | 1 - 10 µM | 2 - 5 fold | [10] |
Note: These are estimated ranges and should be optimized for your specific cell line and experimental conditions. Always perform a toxicity assay.
Step 4: Verify Your Analytical Method
Issues with sample preparation or the LC-MS/MS analysis can be mistaken for low incorporation.
| Step | Potential Issue | Recommended Action |
| Metabolite Extraction | Incomplete extraction of sialic acids. | Use a validated extraction protocol (see Protocol 2). Ensure complete cell lysis. |
| LC-MS/MS Detection | Suboptimal separation or detection parameters. | Verify the mass transitions for both Neu5Ac and Neu5Ac-13C-2. Ensure proper chromatographic separation. |
| Data Analysis | Incorrect peak integration or calculation of enrichment. | Manually inspect chromatograms for correct peak integration. Use a clear formula for calculating isotopic enrichment. |
Problem 2: High Background Signal or Contamination
High background can mask the signal from the labeled compound.
| Potential Cause | Troubleshooting Action |
| Incomplete Removal of Unincorporated Label | Increase the number and volume of washes with ice-cold PBS after harvesting the cells. |
| Contamination from Reagents or Plasticware | Use high-purity, MS-grade solvents and reagents. Use certified low-leachable plasticware. |
| LC-MS System Carryover | Run blank injections between samples to ensure the system is clean. |
| Natural Isotopic Abundance | Always include an unlabeled control sample to determine the natural abundance of isotopes in your system. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with Neu5Ac-13C-2
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard growth medium.
-
Preparation of Labeling Medium: Prepare the desired culture medium (e.g., DMEM) supplemented with serum (dialyzed FBS is recommended to reduce unlabeled monosaccharides) and antibiotics. Add Neu5Ac-13C-2 to the desired final concentration (e.g., 50 µM).
-
Labeling: Aspirate the standard growth medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with a generous volume of ice-cold PBS to remove any residual unincorporated label.
-
Proceed immediately to metabolite extraction (Protocol 2).
-
Experimental Workflow for Neu5Ac-13C-2 Labeling
Caption: A general workflow for a Neu5Ac-13C-2 metabolic labeling experiment.
Protocol 2: Metabolite Extraction from Adherent Mammalian Cells
This protocol is for the extraction of total intracellular sialic acids.
-
Quenching and Lysis: After washing the cells (Protocol 1, Step 5), add 1 mL of ice-cold 80% methanol (-80°C) to each well of a 6-well plate. Place the plate on dry ice for 10 minutes to ensure rapid quenching of metabolism and cell lysis.
-
Scraping: Use a cell scraper to detach the cells in the cold methanol.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract using a vacuum centrifuge.
-
Storage: Store the dried pellet at -80°C until LC-MS/MS analysis.
Protocol 3: Sample Preparation for Sialic Acid Analysis from Glycoproteins
This protocol is for the analysis of sialic acids incorporated into glycoproteins.
-
Protein Extraction and Quantification: After cell harvest, lyse the cells in a suitable buffer (e.g., RIPA buffer) and quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Acid Hydrolysis: To release sialic acids from glycoproteins, add an equal volume of 4 M acetic acid to the protein sample. Incubate at 80°C for 2 hours.
-
Filtration: Centrifuge the hydrolyzed sample at 14,000 x g for 10 minutes. Filter the supernatant through a 10 kDa molecular weight cutoff filter to remove proteins and larger peptides.
-
Drying: Dry the filtrate containing the released sialic acids in a vacuum centrifuge.
-
Storage: Store the dried sample at -80°C until LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis of Neu5Ac-13C-2
This is a general guideline; specific parameters will need to be optimized for your instrument.
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for good retention and separation of polar metabolites like sialic acids.
-
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the polar compounds.
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in negative ion mode.
-
Monitor the specific mass transitions (MRM) for unlabeled and labeled Neu5Ac.
-
Neu5Ac (unlabeled): Precursor ion (m/z) 308.1 -> Product ion (m/z) 87.0
-
Neu5Ac-13C-2 (labeled): Precursor ion (m/z) 310.1 -> Product ion (m/z) 89.0
-
-
Metabolic Pathway of Neu5Ac-13C-2 Incorporation
Caption: Simplified schematic of the salvage pathway for Neu5Ac-13C-2 incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochemical effects of azaserine and DON on ribonucleic acid of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchpublish.com [researchpublish.com]
- 9. benchchem.com [benchchem.com]
- 10. Azaserine, DON, and azotomycin: three diazo analogs of L-glutamine with clinical antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acetylneuraminic Acid-13C-2 Labeling
Welcome to the technical support center for N-Acetylneuraminic acid-13C-2 metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to optimizing labeling time and ensuring successful incorporation of this compound into cellular glycoconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the expected timeframe for sufficient labeling of glycoproteins with this compound?
The optimal labeling time can vary depending on the cell type, its metabolic rate, and the specific glycoprotein of interest. Based on kinetic studies of related labeled monosaccharides, significant incorporation can be expected to begin within 4 to 8 hours. Labeling will continue to increase and approach a steady state, or near-maximal labeling, between 24 and 48 hours in many cell lines. For studies focusing on metabolic flux, shorter time points may be more appropriate, whereas achieving high-level incorporation for structural analysis may require longer incubation times. To determine the ideal labeling duration for a specific experimental system, it is highly recommended to perform a preliminary time-course experiment.
Q2: I am observing low or no incorporation of the 13C label. What are the potential causes and how can I troubleshoot this?
Low labeling efficiency can result from several factors. Please refer to our detailed Troubleshooting Guide: Low or No Incorporation below for a step-by-step approach to identifying and resolving the issue. Common causes include inefficient cellular uptake, metabolic bottlenecks, and competition from endogenous N-Acetylneuraminic acid synthesis.
Q3: How is exogenous this compound metabolized by cells?
Exogenous N-Acetylneuraminic acid (Neu5Ac) is transported into the cell. In the nucleus, it is converted into its activated form, CMP-N-Acetylneuraminic acid-13C-2, by the enzyme CMP-sialic acid synthetase. This activated, labeled sugar is then transported into the Golgi apparatus, where sialyltransferases incorporate it into growing glycan chains on glycoproteins and glycolipids. These newly synthesized, labeled glycoconjugates are then transported to the cell surface or secreted.
Q4: Can the concentration of this compound in the medium affect the labeling time?
Yes, the concentration of the labeled precursor can impact both the rate and extent of incorporation. A higher concentration may lead to faster and more robust labeling, but it is crucial to optimize this to avoid any potential cytotoxicity. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Data Presentation
Expected Labeling Progression
The following table summarizes the expected progression of this compound incorporation over time, based on data from analogous metabolic labeling experiments. Researchers should use this as a guideline and perform a time-course experiment to determine the optimal timing for their specific system.
| Incubation Time | Expected Label Incorporation Level | Recommended Application |
| 0 - 4 hours | Low but detectable | Initial uptake and flux measurements |
| 4 - 12 hours | Moderate and increasing | Good starting point for protocol optimization |
| 12 - 24 hours | Substantial, approaching steady state | Suitable for most applications requiring significant labeling |
| 24 - 48 hours | High, near-maximal | Recommended for experiments needing high incorporation for detection or structural analysis |
| 48+ hours | Plateau/Maximal | To confirm steady-state labeling has been achieved |
Troubleshooting Guides
Guide: Low or No Incorporation of this compound
This guide provides a logical workflow to diagnose and resolve common issues leading to poor labeling efficiency.
N-Acetylneuraminic acid-13C-2 degradation during sample preparation
Welcome to the technical support center for N-Acetylneuraminic acid-13C-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this isotopically labeled compound during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern? N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, is a critical monosaccharide found at the outermost end of glycan chains on glycoproteins and glycolipids. It plays a significant role in various biological processes, including cell signaling and pathogen recognition. The isotopically labeled version, this compound, is used as an internal standard in quantitative mass spectrometry-based assays to accurately measure the amount of natural sialic acid. Its stability is paramount because any degradation of the standard during sample preparation will lead to inaccurate quantification of the target analyte.
Q2: Does the 13C-2 isotopic label affect the chemical stability of the molecule? No, the incorporation of two Carbon-13 isotopes does not significantly alter the chemical properties or stability of the N-Acetylneuraminic acid molecule. The degradation pathways, kinetics, and susceptibility to factors like pH and temperature are considered identical to its unlabeled counterpart. Therefore, stability data for standard N-Acetylneuraminic acid (Neu5Ac) is directly applicable.
Q3: What are the optimal storage conditions for this compound? For long-term stability, the compound should be stored as a crystalline solid at -20°C.[1][2] Aqueous stock solutions are not recommended for storage for more than one day.[1] If an aqueous solution must be stored, it should be aliquoted and flash-frozen, though fresh preparation is always preferable.
Q4: How do pH and temperature impact the stability of this compound in solution? The stability of the molecule is highly dependent on both pH and temperature.
-
pH: The compound is highly stable in a pH range of 3.0 to 10.0.[3][4][5] Significant degradation occurs in strongly acidic (pH < 3.0) and strongly alkaline (pH > 10.0) conditions.[3][4][5]
-
Temperature: Elevated temperatures accelerate degradation, particularly at non-optimal pH values.[4][5] For instance, autoclaving at 121°C for 20 minutes can lead to over 75% degradation at pH 2.0.[4] It is recommended to perform all sample preparation steps on ice or at 4°C whenever possible.
Q5: What is lactonization and how can it be prevented during sample preparation? Lactonization is an intramolecular reaction where the carboxylic acid group of the sialic acid forms a cyclic ester (a lactone) with one of its hydroxyl groups.[6] This is primarily promoted by acidic conditions and can be accelerated by heat.[6] Lactonization is a major issue in mass spectrometry analysis as it causes a mass shift, leading to signal loss and misinterpretation of data.[6] To prevent it, maintain a neutral to slightly alkaline pH during sample processing and minimize exposure time to acidic reagents.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Recovery of Labeled Standard | Degradation during acid hydrolysis: The use of strong acids (e.g., HCl, TFA) and high heat to release sialic acids from glycoproteins is a primary cause of degradation.[6] | Use enzymatic release: Employ a sialidase (neuraminidase) for gentle and specific cleavage of sialic acid residues under mild conditions (e.g., 37°C, neutral pH).[7][8] Use milder acid conditions: If acid hydrolysis is necessary, use a weaker acid like acetic acid and optimize time and temperature to minimize degradation.[9] |
| High temperatures during processing: Steps like evaporation or concentration at elevated temperatures can cause significant loss. | Keep samples on ice whenever possible. If a drying step is required, use a vacuum concentrator (SpeedVac) at a low temperature setting.[10] | |
| Extreme pH conditions: Buffers used during extraction or purification may be too acidic or alkaline. | Ensure all buffers and solutions used in the sample preparation workflow are within the stable pH range of 3.0-10.0.[4][5] | |
| Presence of oxidizing agents: Reagents like hydrogen peroxide can rapidly degrade the molecule.[3][4] | Ensure all reagents are free from oxidizing contaminants. | |
| Unexpected Peaks or Mass Shifts in Mass Spec Data | Lactonization: Exposure to acidic conditions (e.g., during HPLC separation with TFA mobile phase or acidic SPE elution) causes the formation of lactones.[6] | Minimize exposure time to acidic conditions.[6] Adjust the pH of the sample to neutral immediately after acidic steps. Consider a derivatization step (e.g., amidation) to protect the carboxyl group prior to analysis.[6][11] |
| Deacetylation: Exposure to strongly alkaline conditions (pH > 10.0) can cause the removal of the N-acetyl group.[4] | Avoid using strongly basic solutions during sample preparation. | |
| Isotopic Dilution Effects | Incomplete labeling of biological sample: If used in metabolic labeling experiments, the endogenous pool of unlabeled Neu5Ac can dilute the isotopic enrichment.[12] | This is not applicable when using the compound as a spike-in standard. However, in metabolic labeling, ensure sufficient cell doublings (at least 5-6) in the labeled medium to achieve >97% incorporation.[12] |
Quantitative Data: Stability Under Thermal and pH Stress
The following table summarizes the percentage of N-Acetylneuraminic acid remaining after 6 hours of heating at various temperatures and pH values. This data is directly applicable to the 13C-2 labeled variant.
| Temperature | pH 1.0 | pH 2.0 | pH 11.0 | pH 12.0 |
| 60°C | 91.5% | 94.5% | 88.1% | 45.1% |
| 70°C | 78.5% | 85.3% | 69.2% | 19.5% |
| 80°C | 62.4% | 71.9% | 50.1% | 5.8% |
| 90°C | 48.0% | 59.6% | 36.0% | 1.5% |
| Data synthesized from studies on N-acetylneuraminic acid degradation kinetics.[4] |
Experimental Protocols
Protocol: Enzymatic Release of Sialic Acids from Glycoproteins
This protocol describes a robust method for releasing terminal sialic acids from glycoproteins while minimizing the degradation of the analyte and the this compound internal standard.
Materials:
-
Glycoprotein sample
-
This compound standard solution
-
Sialidase A (Neuraminidase) from Arthrobacter ureafaciens[13]
-
50 mM Sodium Phosphate Buffer, pH 7.0
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Centrifugal filter units (e.g., 10 kDa MWCO) for protein removal
-
HPLC or Mass Spectrometer for analysis
Procedure:
-
Sample Preparation: Dissolve or dilute the glycoprotein sample in the 50 mM Sodium Phosphate Buffer. A typical reaction may contain 10-100 µg of glycoprotein.
-
Internal Standard Spiking: Add a known amount of this compound standard solution to the sample. The amount should be chosen to be within the linear range of the analytical instrument.
-
Enzyme Addition: Add Sialidase A to the sample. The optimal amount of enzyme may need to be determined empirically for each specific glycoprotein, but a starting point is 1-5 mU per reaction.[7]
-
Incubation: Gently mix and incubate the reaction at 37°C. Incubation times can range from 30 minutes to overnight, depending on the glycoprotein.[7] An initial time-course experiment is recommended to determine the optimal incubation time for maximal release.
-
Reaction Termination & Protein Removal: After incubation, terminate the reaction by removing the enzyme and undigested glycoprotein. This is best achieved using a centrifugal filter unit (e.g., 10 kDa MWCO). Place the reaction mixture in the filter unit and centrifuge according to the manufacturer's instructions.
-
Sample Collection: The released sialic acids (including the 13C-2 standard) will be in the filtrate. Collect the filtrate for analysis.
-
Analysis: The sample is now ready for analysis by methods such as HPAE-PAD, LC-MS, or derivatization followed by fluorescence detection.[9][14]
Visualizations
Caption: Potential degradation pathways for N-Acetylneuraminic acid.
Caption: Recommended experimental workflow for sialic acid analysis.
Caption: Simplified metabolic pathway of N-Acetylneuraminic acid.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 10. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycomic Analysis of Sialic Acid Linkages in Glycans Derived from Blood Serum Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
Technical Support Center: Optimizing N-Acetylneuraminic Acid-13C-2 NMR Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for the N-Acetylneuraminic acid-13C-2 (Neu5Ac-13C-2) signal in Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during NMR experiments with 13C-labeled N-Acetylneuraminic acid, focusing on the challenging C2 quaternary carbon signal.
Question 1: Why is the signal-to-noise ratio for my Neu5Ac-13C-2 signal consistently low?
Answer:
Several factors can contribute to a poor signal-to-noise ratio for the Neu5Ac-13C-2 signal. The C2 carbon is a quaternary carbon, which presents two primary challenges: it lacks directly attached protons, meaning it does not benefit from the Nuclear Overhauser Effect (NOE), and it typically has a long spin-lattice relaxation time (T1).[1][2] Additionally, issues with sample preparation and suboptimal acquisition parameters can further diminish the signal. A systematic approach to troubleshooting is often the most effective.
dot
Caption: A workflow for troubleshooting low signal-to-noise.
Question 2: What are the optimal sample preparation conditions for Neu5Ac-13C-2 NMR?
Answer:
Proper sample preparation is critical for a successful NMR experiment. For Neu5Ac-13C-2, consider the following:
-
Concentration: A higher concentration generally leads to a better signal-to-noise ratio.[3] For quantitative 13C NMR, a concentration of around 0.1 M has been used successfully for 13C-labeled Neu5Ac.[4] For routine qualitative spectra, aim for 50-100 mg of your compound dissolved in 0.5-0.7 mL of solvent.[5]
-
Solvent: Aqueous solutions are common for sialic acid analysis. A mixture of 95:5 v/v H2O:D2O is a suitable solvent system.[4] The D2O provides the lock signal for the spectrometer.
-
Filtering: Always filter your sample into the NMR tube to remove any particulate matter, which can degrade the magnetic field homogeneity and lead to broader lines.[3]
-
NMR Tubes: Use high-quality NMR tubes that are clean and free of scratches or cracks.
| Parameter | Recommendation | Rationale |
| Concentration | ~0.1 M | Maximizes the number of target nuclei in the active volume.[4] |
| Solvent | 95:5 v/v H2O:D2O | Mimics physiological conditions and provides a deuterium lock signal.[4] |
| Sample Volume | ~300 µL for 3-mm tubes | Ensures sufficient sample height in the NMR coil.[4] |
| Filtering | Yes, through glass wool or a syringe filter | Removes particulates that cause line broadening.[3] |
Question 3: How can I optimize the NMR acquisition parameters to enhance the Neu5Ac-13C-2 signal?
Answer:
Optimizing acquisition parameters is a crucial step in improving the signal-to-noise ratio, especially for a quaternary carbon like Neu5Ac-13C-2.
dot
Caption: Interplay of key NMR acquisition parameters.
-
Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the signal-to-noise ratio requires quadrupling the experiment time. For weak signals, increasing the number of scans is a straightforward approach.
-
Relaxation Delay (D1): This delay allows the magnetization to return to equilibrium along the z-axis between pulses. For quantitative measurements, D1 should be at least 5 times the longest T1 value. The T1 for the carbons in Neu5Ac has been measured to be approximately 5 seconds under specific conditions.[4] Therefore, a D1 of 25-35 seconds would be appropriate for quantitative analysis.[4] For routine qualitative spectra, a shorter D1 can be used in combination with a smaller flip angle.
-
Pulse (Flip) Angle: A 90° pulse provides the maximum signal per scan but requires a long relaxation delay. For quaternary carbons with long T1 values, using a smaller flip angle (e.g., 30°) can be more efficient as it allows for a shorter D1, enabling more scans to be acquired in the same amount of time.[6]
-
Acquisition Time (AQ): This parameter determines the resolution of the spectrum. A longer acquisition time provides better resolution but also increases the experimental time.
| Parameter | For Qualitative Analysis | For Quantitative Analysis |
| Pulse Angle | 30° | 90° |
| Relaxation Delay (D1) | ~1-2 x T1 (~5-10 s) | >5 x T1 (~25-35 s)[4] |
| Number of Scans (NS) | As needed for desired S/N | Sufficient for high S/N for accurate integration |
Question 4: Are there any advanced techniques to significantly boost the Neu5Ac-13C-2 signal?
Answer:
Yes, when standard optimization is insufficient, advanced techniques can provide a significant signal enhancement:
-
Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)3), can dramatically shorten the T1 relaxation times of all carbons, including quaternary ones.[7] This allows for a much shorter relaxation delay (D1) and, consequently, more scans in a given period, leading to a substantial improvement in the signal-to-noise ratio.[7] A concentration of approximately 0.1 M is often recommended.[6]
-
Cryoprobes: If available, using a cryogenically cooled probe can increase the signal-to-noise ratio by a factor of four or more.[7] This is due to the reduction of thermal noise in the detection coil.[7]
Experimental Protocol: Quantitative 1D 13C NMR of this compound
This protocol is adapted from established methods for quantitative 13C NMR of 13C-labeled Neu5Ac.[4]
-
Sample Preparation:
-
Accurately weigh an appropriate amount of [2-13C]Neu5Ac to prepare a ~0.1 M solution.
-
Dissolve the sample in a 95:5 (v/v) mixture of H2O and D2O.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 3-mm NMR tube.
-
The final sample volume should be approximately 300 µL.[4]
-
-
Spectrometer Setup:
-
Tune and match the 13C probe.
-
Ensure the sample is at the desired temperature (e.g., 25 °C).[4]
-
Perform standard shimming procedures to optimize magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: Use an inverse-gated decoupling sequence to suppress the NOE for accurate quantification.
-
Pulse Angle: Set to 90°.
-
Relaxation Delay (D1): Set to 35 seconds to ensure full relaxation (at least 5 x T1 of ~5s).[4]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio suitable for accurate integration.
-
-
Processing:
-
Apply a minimal line-broadening window function.[4]
-
Perform Fourier transformation.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signal of interest.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected 13C chemical shifts for the C2 carbon of N-Acetylneuraminic acid?
A1: The chemical shift of the C2 carbon of Neu5Ac is sensitive to its chemical environment and can exist in multiple forms in solution. The major forms are the α- and β-pyranoses, with smaller amounts of the acyclic keto, enol, and keto hydrate forms also present, particularly at lower pH.[4][8]
| Form of Neu5Ac | Approximate 13C-2 Chemical Shift (ppm) |
| β-pyranose | ~96.0 |
| α-pyranose | ~96.5 |
| Keto hydrate | ~94.0[8] |
| Enol | ~143.0[8] |
| Keto | ~198.0[8] |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.
Q2: Can I use polarization transfer techniques like DEPT to enhance the Neu5Ac-13C-2 signal?
A2: Standard polarization transfer experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT rely on one-bond C-H couplings to transfer magnetization from protons to carbons.[2] Since the C2 carbon of Neu5Ac is a quaternary carbon with no directly attached protons, these techniques will not detect or enhance its signal.[7]
Q3: How does pH affect the NMR spectrum of N-Acetylneuraminic acid?
A3: The pH of the solution can influence the equilibrium between the different forms of Neu5Ac.[4] For instance, the relative amounts of the acyclic keto, enol, and hydrate forms are more significant at acidic pH.[8] This can lead to the appearance of additional small peaks in the 13C spectrum corresponding to the C2 carbon in these different forms.
Q4: Is isotopic enrichment with 13C necessary to observe the Neu5Ac-13C-2 signal?
A4: While it is possible to observe signals from naturally abundant 13C (about 1.1%), the signal-to-noise ratio will be very low, especially for a quaternary carbon. For targeted studies of the C2 carbon, using isotopically enriched [2-13C]Neu5Ac is highly recommended to obtain a spectrum with a good signal-to-noise ratio in a reasonable amount of time.
References
- 1. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. 13Carbon NMR [chem.ch.huji.ac.il]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. www3.nd.edu [www3.nd.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Acetylneuraminic acid-13C-2
Welcome to the technical support center for the synthesis of N-Acetylneuraminic acid-13C-2 (Neu5Ac-13C-2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical and enzymatic synthesis of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main approaches for synthesizing this compound are chemical synthesis and enzymatic (or chemoenzymatic) synthesis.
-
Chemical Synthesis: This method involves a multi-step organic synthesis, often starting from simpler, commercially available isotopically labeled precursors. It allows for precise control over the position of the isotopic label but can be complex, involving harsh reaction conditions and the need for extensive purification.
-
Enzymatic Synthesis: This approach utilizes enzymes to catalyze the formation of Neu5Ac-13C-2. A common method is a one-pot, two-enzyme system using N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL).[1][2] This method offers high stereoselectivity and milder reaction conditions, often leading to higher yields of the desired product.[3]
Q2: Where is the 13C label typically introduced in this compound?
A2: The "-13C-2" designation indicates that the isotopic label is at the C2 position of the N-Acetylneuraminic acid molecule. This is typically achieved by using a precursor molecule that is already labeled at the desired carbon atom. For instance, in enzymatic synthesis, [2-13C]-pyruvate can be used as a substrate for the N-acetylneuraminate lyase (NAL) catalyzed condensation with N-acetyl-D-mannosamine (ManNAc).
Q3: Does the 13C isotope affect the reaction kinetics?
A3: Yes, a kinetic isotope effect (KIE) can be observed in enzymatic reactions involving 13C-labeled substrates. The C-C bond involving the 13C atom is stronger than a C-C bond with a 12C atom, which can lead to a slightly slower reaction rate for the isotopically labeled substrate.[4][5] While often assumed to be negligible in metabolic flux analysis, this effect can be significant in certain enzymatic conversions and may require optimization of reaction times or enzyme concentrations to achieve desired yields.[4][5]
Q4: What are the major challenges in the purification of this compound?
A4: The main purification challenges include separating the final product from unreacted starting materials, enzyme catalysts (in enzymatic synthesis), and any side products. Common purification techniques include ion-exchange chromatography, which separates molecules based on their charge.[6][7] Given that N-Acetylneuraminic acid is an acidic sugar, anion-exchange chromatography is often employed. Careful pH control during purification is crucial to prevent degradation or side reactions of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Enzymatic Synthesis: | |
| Suboptimal enzyme ratio (AGE:NAL) | Optimize the ratio of AGE to NAL. A common starting point is a 1:4 ratio, but this may need to be adjusted based on the specific activity of your enzyme preparations.[8] |
| Pyruvate inhibition | High concentrations of pyruvate can inhibit both AGE and NAL.[8] Maintain an optimal pyruvate concentration, typically around 70 mM, or use a fed-batch approach to add pyruvate gradually throughout the reaction.[8] |
| Reversible nature of the enzymatic reactions | The reactions catalyzed by both AGE and NAL are reversible, which can limit the final product yield.[8] To drive the reaction towards product formation, consider using a higher concentration of one of the substrates (while being mindful of inhibition) or removing the product as it is formed, for example, by using an enzyme membrane reactor.[3] |
| Inactive enzymes | Ensure the enzymes are active and properly folded. Overexpression of enzymes can sometimes lead to the formation of inactive inclusion bodies. |
| Suboptimal pH or temperature | The optimal pH for the coupled reaction is typically around 8.5, and the optimal temperature is around 37°C.[8] Verify and adjust these parameters for your specific enzyme system. |
| Chemical Synthesis: | |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC or NMR. If the reaction has stalled, consider extending the reaction time, increasing the temperature (if the product is stable), or adding more of a key reagent. |
| Side reactions (e.g., lactonization) | The formation of intramolecular lactones or lactams can be a competing reaction under acidic or basic conditions.[9] Careful control of pH and the use of appropriate protecting groups are crucial to minimize these side reactions. |
| Degradation of starting material or product | N-Acetylneuraminic acid and its precursors can be sensitive to harsh chemical conditions. Use the mildest effective conditions and protect sensitive functional groups when necessary. |
Issue 2: Presence of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Enzymatic Synthesis: | |
| Accumulation of intermediates (GlcNAc, ManNAc) | This is a common issue due to the equilibrium of the enzymatic reactions.[8][10] To address this, optimize the enzyme ratio and reaction time. In some cases, a downstream processing step to remove these unreacted sugars may be necessary. |
| De-O-acetylation of the product | The acetyl group can be labile under certain pH conditions. Maintain a near-neutral pH (around 7.5) during the enzymatic reaction and subsequent purification steps to minimize this side reaction.[9] |
| Chemical Synthesis: | |
| Formation of diastereomers | The stereoselectivity of chemical reactions can be a challenge. Optimize reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired diastereomer. Chiral chromatography may be required for separation if a mixture is formed. |
| Incomplete removal of protecting groups | Ensure deprotection reactions go to completion by monitoring with TLC or NMR. If necessary, repeat the deprotection step or use a more effective reagent. |
| Residual solvents or reagents | Thoroughly purify the final product using techniques like crystallization, precipitation, or chromatography to remove any residual chemicals from the synthesis. |
Quantitative Data Summary
The following table summarizes typical yields for different synthesis methods of N-Acetylneuraminic acid. Note that yields for the 13C-2 labeled version may be slightly different due to the kinetic isotope effect and are often optimized for smaller scales due to the cost of the labeled precursor.
| Synthesis Method | Starting Material(s) | Key Reagents/Enzymes | Typical Yield | Reference |
| Enzymatic (One-pot) | N-acetyl-D-glucosamine, Pyruvate | AGE, NAL | ~77% (molar conversion) | [11] |
| Chemoenzymatic | N-acetyl-D-mannosamine, Pyruvate | NAL | ~60% | [11] |
| Enzymatic (Continuous Flow) | N-acetyl-D-mannosamine, Pyruvate | Immobilized NAL | 82% (conversion ratio) | [3] |
| Chemical Synthesis | N-acetyl-D-glucosamine derivative | Multi-step with protecting groups | Varies significantly depending on the route | [12] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a general guideline for a one-pot synthesis using N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL).
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
[2-13C]-Sodium Pyruvate
-
N-acetyl-D-glucosamine 2-epimerase (AGE)
-
N-acetylneuraminate lyase (NAL)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (Adenosine triphosphate)
-
MgCl2 (Magnesium chloride)
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 100 mM GlcNAc, 70 mM [2-13C]-Sodium Pyruvate, 2.5 mM ATP, and 2 mM MgCl2.[8]
-
Add AGE and NAL to the reaction mixture. A typical starting ratio is 1:4 (U/L of AGE to NAL).[8]
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing for the formation of Neu5Ac-13C-2 using HPLC or NMR.
-
Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by boiling for 5 minutes to denature the enzymes.[8]
-
Centrifuge the mixture to pellet the denatured enzymes.
-
Collect the supernatant containing the product for purification.
Purification (Ion-Exchange Chromatography):
-
Equilibrate an anion-exchange column (e.g., DEAE-Sepharose) with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).[6]
-
Load the supernatant from the enzymatic reaction onto the column.
-
Wash the column with the equilibration buffer to remove unbound, neutral, or positively charged impurities.
-
Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and analyze for the presence of the product.
-
Pool the fractions containing pure product and desalt if necessary.
Visualizations
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the one-pot enzymatic synthesis and purification of this compound.
Troubleshooting Logic for Low Yield in Enzymatic Synthesis
Caption: A logical flowchart for troubleshooting low yield in the enzymatic synthesis of Neu5Ac-13C-2.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. conductscience.com [conductscience.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 9. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cell viability problems with N-Acetylneuraminic acid-13C-2 labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during metabolic labeling experiments with N-Acetylneuraminic acid-13C-2 (Neu5Ac-13C-2).
Frequently Asked Questions (FAQs)
Q1: Is the 13C isotope in this compound expected to be toxic to my cells?
A1: In contrast to deuterium (²H) labeling, which can have dose-dependent cytotoxic effects, labeling with the stable isotope ¹³C is generally considered to have a negligible effect on cell viability.[1] The subtle increase in mass from the ¹³C isotope does not typically lead to the significant kinetic isotope effects that can disrupt cellular processes.[1] Therefore, any observed cytotoxicity is more likely related to other factors such as the concentration of Neu5Ac, potential impurities, or the specific metabolic state of your cell line.
Q2: What is the typical concentration range for Neu5Ac metabolic labeling in cell culture?
A2: The optimal concentration of Neu5Ac for metabolic labeling can vary significantly between cell lines and experimental goals. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells. As a general starting point for sialic acid derivatives, concentrations can range from low micromolar (µM) to low millimolar (mM). For some cell lines, high concentrations of exogenous monosaccharides can be detrimental to cell health.[2]
Q3: How long should I incubate my cells with Neu5Ac-13C-2?
A3: The ideal labeling time depends on the cell type, its metabolic rate, and the turnover of sialoglycans on the proteins or lipids of interest. Significant incorporation can often be seen within 4 to 6 hours, with labeling approaching a steady state after 24 to 48 hours.[2] It is highly recommended to perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal labeling duration for your specific experimental system without compromising cell viability.[2]
Q4: Can the purity of the Neu5Ac-13C-2 reagent affect my experiment?
A4: Absolutely. Impurities in the labeling reagent can be a source of cytotoxicity. Always use a high-purity, well-characterized reagent. It is advisable to verify the isotopic purity of your tracer from the manufacturer's certificate of analysis.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound labeling experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Decreased Cell Viability and Proliferation After Adding Neu5Ac-13C-2
Question: I've noticed a significant drop in cell viability and a slowdown in proliferation after adding Neu5Ac-13C-2 to my culture. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Concentration-Dependent Toxicity | High concentrations of Neu5Ac may be toxic to your specific cell line. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and identify a non-toxic working concentration. |
| Contamination of the Labeling Reagent | The Neu5Ac-13C-2 reagent may contain cytotoxic impurities. If possible, test a new batch of the reagent or one from a different supplier. Ensure proper sterile handling of the stock solution. |
| Metabolic Overload | An excess of exogenous sialic acid might disrupt the natural metabolic balance of the cell, particularly in the sialic acid biosynthesis and recycling pathways. Try lowering the concentration and gradually increasing it to allow the cells to adapt. |
| Osmotic Stress | The addition of a high concentration of any molecule to the culture medium can alter its osmolarity, leading to cellular stress. Ensure the final concentration of Neu5Ac-13C-2 does not significantly change the medium's osmolarity. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to perturbations in sialic acid metabolism. Consult the literature for information on sialic acid metabolism in your specific cell model. |
Issue 2: Low Incorporation of Neu5Ac-13C-2 into Glycans
Question: My mass spectrometry results show very low or no incorporation of the 13C label, even at concentrations that are affecting cell viability. What should I do?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Cellular Uptake | The uptake of N-Acetylneuraminic acid can vary between cell lines. If direct uptake is inefficient, consider using a peracetylated derivative of Neu5Ac, which can improve cell permeability. |
| Metabolic Bottlenecks | The conversion of exogenous Neu5Ac into CMP-Neu5Ac, the activated sugar nucleotide required by sialyltransferases in the Golgi, can be a rate-limiting step. Ensure your cells are healthy and metabolically active. |
| Competition with Endogenous Synthesis | The cells' own de novo synthesis of Neu5Ac can dilute the labeled pool. You can try to inhibit the de novo pathway, but this may also impact cell viability and should be approached with caution. |
| Insufficient Incubation Time | The turnover of sialoglycans may be slow in your cell line or for your specific protein of interest. Perform a time-course experiment to ensure you are allowing enough time for incorporation to reach a detectable level.[2][3] |
| High Glucose Concentration | High levels of glucose in the medium may, in some contexts, compete with the metabolic pathways that process other sugars. Ensure your medium's glucose concentration is within the normal range for your cell type.[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of Neu5Ac-13C-2
This protocol uses a standard MTT assay to assess cell viability across a range of Neu5Ac-13C-2 concentrations.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Neu5Ac-13C-2 in complete culture medium. A suggested range is 0 µM (control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM.
-
Remove the old medium from the cells and add 100 µL of the prepared Neu5Ac-13C-2 dilutions to the respective wells. Include a "no-cell" blank control.
-
Incubation: Incubate the plate for your desired labeling period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 and select the highest concentration that maintains high viability (e.g., >90%).
Visualizations
Sialic Acid Metabolism and Labeling Workflow
Caption: Workflow of Neu5Ac-13C-2 uptake, activation, and incorporation.
Troubleshooting Logic for Cell Viability Issues
Caption: Decision tree for troubleshooting decreased cell viability.
References
Technical Support Center: Overcoming Metabolic Bottlenecks in 13C Sialic acid Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C sialic acid labeling.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of my 13C-labeled sialic acid precursor inefficient?
Low incorporation of 13C-labeled sialic acid is a common issue that can stem from several metabolic bottlenecks. The primary reason is often the dilution of the isotopic label by the cell's own unlabeled, endogenously synthesized sialic acid.[1] Key factors include:
-
Competition from Endogenous Synthesis: Mammalian cells produce a significant pool of unlabeled GDP-fucose through the de novo pathway, which competes with and dilutes the labeled pool generated from your exogenous precursor via the salvage pathway.[1] The de novo pathway is estimated to produce about 90% of the total GDP-fucose pool under normal conditions.[1]
-
Feedback Inhibition: The sialic acid biosynthetic pathway is tightly regulated. The downstream metabolite, CMP-Neu5Ac, can cause allosteric feedback inhibition of GNE, the rate-limiting enzyme in the pathway, thereby limiting the processing of your labeled precursor.[2][3]
-
Metabolic State of the Cell Line: The specific metabolic activity of your cell line, including the expression levels of key enzymes and transporters in the sialic acid pathway, significantly impacts the uptake and utilization of exogenous precursors.[1]
-
Suboptimal Culture Conditions: Factors like nutrient availability, pH, dissolved oxygen, and temperature can alter cellular metabolism and affect the efficiency of glycosylation and label incorporation.[4][5]
Q2: What are the key metabolic pathways I should be aware of for 13C sialic acid labeling?
Understanding the sialic acid metabolic pathways is crucial for troubleshooting. There are two main routes for sialic acid incorporation in eukaryotic cells: the de novo biosynthesis pathway and the salvage pathway.
-
De Novo Biosynthesis Pathway: This pathway synthesizes sialic acid from simpler precursors. In vertebrates, it begins with UDP-GlcNAc, which is converted to ManNAc-6-P by the bifunctional enzyme GNE.[2][6] This is then converted to Neu5Ac-9-P and subsequently to N-acetylneuraminic acid (Neu5Ac) in the cytosol.[7][8]
-
Salvage Pathway: Cells can also take up exogenous sialic acids (like Neu5Ac) or their precursors (like ManNAc) from the environment.[3][9] These salvaged molecules can then enter the biosynthetic pathway, bypassing the initial, rate-limiting steps. This is the primary pathway utilized when you provide cells with an external 13C-labeled precursor.
Once synthesized or salvaged, Neu5Ac is activated to CMP-Neu5Ac in the nucleus.[3][6][10] This activated sugar is then transported into the Golgi apparatus, where sialyltransferases (STs) attach it to the terminal positions of glycan chains on glycoproteins and glycolipids.[2][3][6]
Q3: Which 13C-labeled precursor should I use for my experiment?
The choice of precursor can significantly impact labeling efficiency by bypassing different metabolic control points.
| Precursor | Entry Point | Advantages | Disadvantages |
| ¹³C-ManNAc | Enters after the GNE epimerase step, a key feedback inhibition point.[3] | Bypasses the initial rate-limiting and feedback-inhibited step, often leading to good incorporation.[3] | Still subject to downstream enzymatic steps and dilution. |
| ¹³C-Neu5Ac | Enters directly as sialic acid in the cytosol, bypassing GNE and NANS.[3][11] | Bypasses most of the biosynthetic pathway, providing a more direct route to activation. Efficiently taken up by cells.[11] | Can still be diluted by the endogenous Neu5Ac pool. |
| ¹³C-CMP-NeuAc | This is the activated sugar donor. | Bypasses all cytosolic and nuclear biosynthetic steps. Directly used by sialyltransferases in the Golgi.[12] | Must be delivered into the Golgi, often requiring enzymatic methods on isolated glycoproteins or cell permeabilization techniques, making it unsuitable for labeling intact, live cells.[12][13] |
Q4: How can I optimize cell culture conditions to improve 13C sialic acid labeling?
Cell culture parameters have a profound effect on glycosylation and can be optimized to enhance labeling.[4]
-
Optimize Precursor Concentration: Test a range of concentrations for your chosen ¹³C-labeled precursor. Too low a concentration will result in poor labeling, while excessively high concentrations may not improve incorporation further and could potentially be cytotoxic.
-
Time-Course Experiment: Harvest cells at different time points (e.g., 24, 48, 72 hours) after adding the label to determine the optimal incubation period for maximal incorporation.[1]
-
Nutrient Availability: Ensure that media components are not limiting. Glucose levels, in particular, can affect the flux through the hexosamine pathway, which produces the initial substrate for de novo sialic acid synthesis.[9] In some cases, nutrient deprivation can paradoxically increase the uptake and utilization of salvaged sialic acid.[9]
-
Control Environmental Factors: Maintain optimal pH, dissolved oxygen (dO₂), and temperature, as deviations can induce metabolic stress, alter glucose metabolism, and impact sialylation levels.[4][5]
-
Cell Viability and Density: Aim for high cell viability, as dying cells release degradative enzymes that can harm the culture.[4] Plate cells at a density that will ensure they are in a healthy, proliferative state during the labeling period (e.g., 70-80% confluency at harvest).[1]
Q5: What is the most reliable method to quantify 13C sialic acid incorporation?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurately quantifying the incorporation of 13C sialic acid.
-
Sample Preparation: This typically involves releasing the glycans from the protein backbone, followed by purification.
-
Derivatization: Sialic acids are notoriously unstable during MS analysis and can be lost.[14] Chemical derivatization is often performed to stabilize the sialic acid residue and improve ionization efficiency.[14] Methods like ethyl esterification or amidation can also help differentiate between α2,3- and α2,6-linkages.[15]
-
LC-MS/MS Analysis: Using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode with a stable isotope-labeled internal standard (e.g., ¹³C₃-SA) provides the most accurate and sensitive quantification.[16][17] The analysis measures the ratio of the labeled (¹³C) to unlabeled (¹²C) sialic acid-containing glycan species.
| Parameter | Typical Value/Range | Reference |
| LC-MS/MS LLOQ | 20 ng/mL | [17] |
| LC-MS/MS Linearity | Up to 1000 µM | [16] |
| Mass Shift (Dimethylamidation) | +27.047 Da (for α2,6-linkage) | [18] |
| Mass Shift (Amidation) | -0.984 Da (for α2,3-linkage) | [18] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Detectable ¹³C Incorporation
If you observe poor labeling efficiency, follow this logical workflow to diagnose the issue.
Problem: Signal Loss or Ambiguous Peaks in Mass Spectrometry
Sialic acids are labile and can be lost during ionization, leading to a signal corresponding to the neutral glycan.
-
Confirm Sialic Acid Loss: Look for a peak corresponding to the mass of your glycan minus the mass of sialic acid (unlabeled: 291.25 Da, labeled will vary).
-
Implement Derivatization: Use a chemical derivatization method to stabilize the sialic acid linkage before MS analysis. This is critical for preventing in-source decay.[14]
-
Optimize MS Settings: Use a "softer" ionization method or lower energies if possible to minimize fragmentation.
-
Differentiate Linkages: If you need to distinguish between α2,3- and α2,6-linked sialic acids, use a linkage-specific derivatization technique. These methods create different mass shifts for each linkage type, allowing them to be resolved by MS.[14][18]
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with ¹³C-ManNAc
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.[1]
-
Prepare Labeling Medium: Prepare fresh culture medium containing the desired final concentration of ¹³C-ManNAc (a typical starting range is 25-100 µM).
-
Metabolic Labeling: Aspirate the old medium from the cells. Gently wash the cells once with sterile, pre-warmed PBS. Add the prepared labeling medium to the cells.[1]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (e.g., 48-72 hours).[1]
-
Cell Harvest: Aspirate the labeling medium. Wash the cells twice with ice-cold PBS to remove any unincorporated label.[1]
-
Downstream Processing: Harvest the cells (e.g., using a cell scraper). Pellet the cells by centrifugation and store the pellet at -80°C or proceed immediately to glycan analysis.[1]
Protocol 2: Enzymatic Labeling of Purified Glycoproteins with ¹³C-CMP-NeuAc
This protocol is adapted from a method using the sialyltransferase ST6Gal-I to label glycoproteins in vitro.[12][13]
-
Desialylation (Optional): If the target glycoprotein is already sialylated, remove native sialic acid residues by treating with a neuraminidase. Subsequently, remove the neuraminidase, for example, by using a lectin affinity column.[12][13]
-
Reaction Setup: In a microcentrifuge tube, combine the purified (and desialylated, if applicable) glycoprotein, reaction buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5), and the sialyltransferase enzyme (e.g., ST6Gal-I).
-
Initiate Labeling: Add the ¹³C-CMP-NeuAc donor substrate to the reaction mixture to initiate the labeling reaction.[12][13] A typical reaction might use ~27 µg of ¹³C-CMP-NeuAc for a 45 µM solution of glycoprotein.[13]
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 2-24 hours) to allow for complete labeling.
-
Reaction Quenching & Purification: Stop the reaction by heating or adding a quenching agent like EDTA. Purify the labeled glycoprotein from the reaction mixture using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove the enzyme and unreacted substrate.
-
Analysis: The purified, ¹³C-labeled glycoprotein is now ready for analysis by NMR or mass spectrometry.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Sialic acid metabolism [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Nutrient-deprived cancer cells preferentially use sialic acid to maintain cell surface glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialic Acid [sigmaaldrich.com]
- 11. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Linkage-specific Sialic Acid Labeling Strategy Reveals Different Site-specific Glycosylation Patterns in SARS-CoV-2 Spike Protein Produced in CHO and HEK Cell Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Isotopic Scrambling from N-Acetylneuraminic acid-13C-2
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-Acetylneuraminic acid-13C-2 in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the integrity of your metabolic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with this compound?
A1: Isotopic scrambling is the redistribution of a stable isotope label (in this case, ¹³C) from its original position to other positions within the same molecule or to different molecules.[1][2] With this compound, the label is specifically on the second carbon atom. Scrambling would result in the ¹³C being found on other carbon atoms of N-Acetylneuraminic acid or its downstream metabolites. This is a significant issue as it complicates the interpretation of metabolic flux analysis, leading to inaccurate calculations of pathway activity.[1][2]
Q2: What is the primary cause of isotopic scrambling when using this compound?
A2: The primary cause of isotopic scrambling for this compound is the reversibility of the enzyme N-acetylneuraminate lyase (NAL) .[1][3][4][5] This enzyme catalyzes the breakdown of N-Acetylneuraminic acid (Neu5Ac) into pyruvate and N-acetyl-D-mannosamine (ManNAc). In the reverse reaction, it can synthesize Neu5Ac from these precursors.[1][3][4][5] When Neu5Ac-13C-2 is cleaved, it produces [2-¹³C]pyruvate. This labeled pyruvate can enter central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. Within the TCA cycle, the ¹³C label can be redistributed to other carbon positions through the action of enzymes on symmetrical intermediates like succinate and fumarate.[6][7] This "scrambled" ¹³C can then be reincorporated into pyruvate, which, through the reverse action of NAL, can form Neu5Ac with the ¹³C label in positions other than C2.
Q3: How can I detect if isotopic scrambling of this compound is occurring in my experiment?
A3: Detecting isotopic scrambling requires careful analysis of your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data.[1]
-
Mass Spectrometry (MS):
-
Unexpected Isotopologue Distributions: Look for mass isotopologues of N-Acetylneuraminic acid or its fragments that are heavier than expected from the direct incorporation of the ¹³C-2 label. For example, the presence of an M+1 isotopologue in a fragment that should not contain the C2 carbon is an indicator of scrambling.
-
Fragment Analysis (MS/MS): By fragmenting the N-Acetylneuraminic acid molecule, you can pinpoint the location of the ¹³C label. If you observe the ¹³C label on fragments that do not contain the original C2 position, scrambling has occurred.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly identify the position of the ¹³C label within the N-Acetylneuraminic acid molecule.[8][9][10] The presence of ¹³C signals at chemical shifts corresponding to carbons other than C2 confirms scrambling.
Q4: Besides the NAL-mediated pathway, are there other potential sources of scrambling?
A4: While the reversible action of NAL is the most direct route for scrambling of the Neu5Ac backbone, other factors can contribute to label redistribution:
-
Metabolic Interconversion: The labeled pyruvate generated from Neu5Ac-13C-2 catabolism can be converted to other metabolites, such as alanine or lactate, which can then feed into various metabolic pathways, further distributing the ¹³C label throughout the metabolome.
-
Enzymatic Activity During Sample Preparation: If metabolic processes are not halted completely and immediately during sample collection and extraction, enzymes can continue to function, leading to further scrambling.[1][6]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Unexpected ¹³C enrichment in pyruvate, lactate, or TCA cycle intermediates. | The ¹³C-2 label from N-Acetylneuraminic acid has been cleaved by N-acetylneuraminate lyase (NAL) and entered central carbon metabolism. | This is an expected consequence of Neu5Ac catabolism. To minimize further scrambling back to Neu5Ac, rapid quenching of metabolic activity at the time of harvest is crucial. See the detailed experimental protocol below. |
| Mass spectrometry data shows multiple ¹³C labels on N-Acetylneuraminic acid when only a single ¹³C-2 label was introduced. | Scrambled ¹³C from the general metabolic pool (originating from [2-¹³C]pyruvate) has been reincorporated into newly synthesized N-Acetylneuraminic acid. | Shorten the labeling time to minimize the extent of label redistribution. Consider using kinetic flux profiling to measure the rate of label incorporation over a short time course. |
| NMR analysis confirms the presence of ¹³C at positions other than C2 in N-Acetylneuraminic acid. | The reversible action of NAL and subsequent passage of the label through the TCA cycle has led to significant scrambling. | Optimize quenching and extraction procedures to be as rapid as possible. If biologically permissible, consider using inhibitors of key enzymes in the TCA cycle to reduce label redistribution, though this will significantly alter metabolism. |
| Low overall enrichment of ¹³C in N-Acetylneuraminic acid. | Poor uptake of the labeled substrate by the cells or dilution of the label by large endogenous pools of unlabeled Neu5Ac. | Verify cell viability and metabolic activity. Ensure the concentration of this compound in the medium is sufficient. Pre-culture cells in a medium without unlabeled Neu5Ac to reduce the size of the endogenous pool before adding the labeled tracer. |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction to Minimize Isotopic Scrambling
This protocol is designed for adherent mammalian cells to rapidly halt metabolic activity and preserve the in vivo isotopic labeling pattern.
Materials:
-
Culture medium containing this compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Pre-chilled (-80°C) 80% methanol/water extraction solvent
-
Pre-chilled cell scraper
-
Microcentrifuge tubes
Procedure:
-
Labeling: Culture cells in the medium containing this compound for the desired period.
-
Washing: Quickly aspirate the labeling medium and wash the cells once with ice-cold PBS. This step should be performed in under 10 seconds to minimize metabolic changes.[1]
-
Quenching: Immediately after removing the PBS, place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells. This instantaneously stops all metabolic activity.[1]
-
Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Using a pre-chilled cell scraper, scrape the frozen cell lysate into the extraction solvent. d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled microcentrifuge tube.
-
Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute to ensure complete cell lysis. b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the tube at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS or GC-MS).
Visualizations
Caption: Isotopic scrambling pathway of this compound.
Caption: Troubleshooting workflow for isotopic scrambling.
References
- 1. Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-acetyl-D-neuraminic acid lyase generates the sialic acid for colominic acid biosynthesis in Escherichia coli K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www3.nd.edu [www3.nd.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Acetylneuraminic acid-13C-2
Welcome to the technical support center for the purification of N-Acetylneuraminic acid-13C-2 (Neu5Ac-¹³C₂). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of N-Acetylneuraminic acid (Neu5Ac)?
Common impurities can include starting materials, byproducts of the synthesis, and degradation products. These may include N-acetyl-D-mannosamine (ManNAc), pyruvate, and other structurally related sugars.[1][2] In fermentative production, components from the culture medium can also be a source of impurities.[3][4]
Q2: Are there any specific considerations for purifying the isotopically labeled this compound compared to the unlabeled compound?
The purification strategies for Neu5Ac-¹³C₂ are generally the same as for the unlabeled compound. However, due to the higher cost of the isotopically labeled material, it is crucial to optimize each purification step to maximize yield and minimize any potential loss of the product. Additionally, careful selection of purification methods is necessary to ensure the removal of any unlabeled (¹²C) Neu5Ac or other carbon-containing impurities that could affect the isotopic purity of the final product.
Q3: Which chromatographic techniques are most effective for purifying Neu5Ac-¹³C₂?
Several chromatographic techniques are effective for purifying Neu5Ac:
-
Anion-Exchange Chromatography: This is a widely used method that separates molecules based on their charge. Since Neu5Ac is an acidic sugar, it binds to anion-exchange resins and can be eluted with a salt gradient or a change in pH.[5][6][7] High-pH anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a sensitive method for both purification and analysis.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While Neu5Ac is highly polar, RP-HPLC can be used, often after derivatization to increase its hydrophobicity.[8] However, methods for the analysis of underivatized Neu5Ac using specific columns and mobile phases have also been developed.[9]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like Neu5Ac. It utilizes a polar stationary phase and a high-organic mobile phase.[10]
Q4: Can crystallization be used to purify Neu5Ac-¹³C₂?
Yes, crystallization is a common and effective method for the final purification of Neu5Ac to achieve high purity.[3] The process typically involves dissolving the crude Neu5Ac in a suitable solvent system, such as water-ethanol or water-acetic acid mixtures, followed by controlled cooling to induce crystallization.[3][11] Different crystal forms, such as hydrated and dehydrated crystals, can be obtained by varying the recrystallization conditions.[12][13]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete elution from chromatography column | Optimize the elution conditions (e.g., increase salt concentration in the eluent for ion-exchange chromatography, adjust solvent gradient in RP-HPLC). |
| Product degradation during purification | Neu5Ac can be sensitive to harsh pH conditions and high temperatures. Ensure that pH is maintained within a stable range (typically around neutral for storage, though purification methods may vary) and avoid excessive heat.[6] |
| Loss of material during solvent removal | Use gentle evaporation techniques such as rotary evaporation under reduced pressure at a controlled temperature. Lyophilization (freeze-drying) is also a good option to obtain a dry, stable product. |
| Inefficient crystallization | Optimize the solvent system and cooling rate for crystallization. Seeding with a small crystal of pure Neu5Ac can sometimes initiate crystallization.[3] |
Issue 2: Low Purity of the Final Product
| Possible Cause | Troubleshooting Step |
| Co-elution of impurities during chromatography | Adjust the chromatographic conditions, such as the gradient slope, flow rate, or choice of stationary phase, to improve the resolution between Neu5Ac-¹³C₂ and the impurities. |
| Presence of residual starting materials (e.g., ManNAc, pyruvate) | An additional purification step, such as a different type of chromatography (e.g., size-exclusion or a different ion-exchange resin), may be necessary. |
| Contamination with unlabeled Neu5Ac | High-resolution analytical techniques like mass spectrometry are required to assess isotopic purity. If significant unlabeled material is present, further purification by preparative HPLC may be necessary to enrich the ¹³C-labeled product. |
| Incomplete removal of salts after ion-exchange chromatography | Desalting using size-exclusion chromatography or dialysis can be performed after ion-exchange purification. |
Experimental Protocols
Protocol 1: Purification by Anion-Exchange Chromatography
This protocol is a general guideline and may require optimization based on the specific resin and equipment used.
-
Resin Preparation: Swell and equilibrate the anion-exchange resin (e.g., Dowex 1-X2) in the starting buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Sample Loading: Dissolve the crude Neu5Ac-¹³C₂ in the starting buffer and load it onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound Neu5Ac-¹³C₂ using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of Neu5Ac using a suitable method (e.g., HPLC, TLC, or a colorimetric assay).
-
Pooling and Desalting: Pool the pure fractions and remove the salt by dialysis or size-exclusion chromatography.
-
Lyophilization: Lyophilize the desalted solution to obtain the purified Neu5Ac-¹³C₂ as a dry powder.
Protocol 2: Purification by Crystallization
This protocol is adapted from methods used for unlabeled Neu5Ac.[3]
-
Dissolution: Dissolve the partially purified Neu5Ac-¹³C₂ in a minimal amount of hot water (e.g., 60 °C).
-
Filtration: If any insoluble material is present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., 4 °C) to promote crystallization. This process may take several hours to days.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a cold solvent in which Neu5Ac has low solubility, such as 75% ethanol, to remove residual soluble impurities.[3]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
The following table summarizes typical performance metrics for different purification strategies for N-Acetylneuraminic acid. Note that specific values for the ¹³C-labeled variant may differ, but these provide a general benchmark.
| Purification Method | Typical Purity | Typical Yield | Reference |
| Anion-Exchange Chromatography | >95% | 60-80% | [6][14] |
| Crystallization | >98% | 70-90% (of the material being crystallized) | [3] |
| Preparative HPLC | >99% | 50-70% | [5][15] |
Visualizations
Below are diagrams illustrating the experimental workflows described.
Caption: Workflow for the purification of Neu5Ac-¹³C₂ using anion-exchange chromatography.
Caption: Workflow for the purification of Neu5Ac-¹³C₂ by crystallization.
Caption: Decision-making workflow for troubleshooting low purity issues.
References
- 1. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 2. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High-pressure liquid chromatography of sialic acids on a pellicular resin anion-exchange column with pulsed amperometric detection: a comparison with six other systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. STEREOCHEMICAL CHARACTERIZATION OF HYDRATED AND DEHYDRATED CRYSTALS OF N-ACETYLNEURAMINIC ACID AS REVEALED BY THE IR,CD, AND 13C CROSS POLARIZATION-MAGIC ANGLE SPINNING NMR SPECTROSCOPY | Semantic Scholar [semanticscholar.org]
- 13. US6294572B1 - Crystalline N-acetyl neuraminic acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 14. Purification and characterization of N-acetylneuraminic acid-9-phosphate synthase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cmm.ucsd.edu [cmm.ucsd.edu]
Technical Support Center: Enhancing Detection of N-Acetylneuraminic acid-13C-2 in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection of N-Acetylneuraminic acid-13C-2 (Neu5Ac-¹³C₂) in complex biological samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental workflows involving the analysis of Neu5Ac-¹³C₂.
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal for Neu5Ac-¹³C₂ | Inefficient release of sialic acids from glycoconjugates. | Optimize hydrolysis conditions. For acid hydrolysis, test a range of mild acid concentrations (e.g., 2M acetic acid) and incubation times (e.g., 1-3 hours) and temperatures (e.g., 60-80°C). For enzymatic release, ensure the sialidase used is active and appropriate for the expected linkages (α2,3, α2,6, α2,8).[1] |
| Poor derivatization efficiency. | Ensure derivatization reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) are fresh and protected from light. Optimize reaction conditions such as temperature (e.g., 50-60°C) and time (e.g., 2-3 hours).[2][3] Consider alternative derivatization agents like 3-nitrophenylhydrazine (3-NPH) which can enhance hydrophobicity and reduce matrix effects.[2][4] | |
| Loss of the ¹³C label during sample preparation. | Avoid harsh chemical treatments that could lead to the degradation of the monosaccharide. Use enzymatic methods for sialic acid release where possible as they are generally milder.[5] | |
| Insufficient ionization in the mass spectrometer. | Derivatization is crucial for improving ionization efficiency, especially in positive ion mode.[6] Permethylation is another strategy that can significantly enhance the MS signal and stability of sialylated glycans.[6] | |
| Poor Chromatographic Peak Shape (e.g., Tailing, Broadening) | Suboptimal liquid chromatography (LC) conditions. | For hydrophilic compounds like Neu5Ac, hydrophilic interaction liquid chromatography (HILIC) is often more effective than reverse-phase chromatography.[7] Optimize the gradient elution program and mobile phase composition. |
| Matrix effects from the complex sample. | Implement a robust sample clean-up procedure. Solid-phase extraction (SPE) can be effective in removing interfering substances.[8] Diluting the sample can also mitigate matrix effects.[7] | |
| Difficulty Distinguishing Neu5Ac-¹³C₂ from Endogenous Neu5Ac | Insufficient mass resolution in the mass spectrometer. | Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve the isotopic peaks. The mass difference between the labeled and unlabeled Neu5Ac will be approximately 2 Da. |
| Overlapping chromatographic peaks. | Improve chromatographic separation by adjusting the gradient, flow rate, or switching to a different column chemistry (e.g., a different HILIC column).[7] | |
| Inaccurate Quantification | Non-linear detector response. | Prepare a calibration curve using a known concentration range of Neu5Ac-¹³C₂ standard in a matrix similar to the samples to account for any non-linearity. |
| Variability in derivatization efficiency between samples and standards. | Ensure that standards and samples are processed in parallel under identical conditions.[9] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. | |
| Presence of O-acetylated sialic acids affecting derivatization. | Some derivatization methods may be affected by O-acetylation. If O-acetylated species are present, consider a de-O-acetylation step using mild base hydrolysis prior to derivatization.[5] |
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the analysis of Neu5Ac-¹³C₂ by mass spectrometry?
Sialic acids like Neu5Ac are inherently labile and tend to have poor ionization efficiency, especially in positive ion mode mass spectrometry.[2][10] Derivatization serves multiple purposes: it stabilizes the sialic acid molecule, preventing its loss during analysis, and it enhances the ionization efficiency, leading to a stronger signal and improved sensitivity.[6][11]
2. What are the most common derivatization methods for Neu5Ac analysis?
Common derivatization agents include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and its analogs, which react with the α-keto acid functionality of sialic acids to form highly fluorescent and ionizable derivatives.[1][3][12] Another emerging method is the use of 3-nitrophenylhydrazine (3-NPH), which can enhance hydrophobicity and help mitigate matrix effects.[2][4]
3. What is the best chromatographic method for separating Neu5Ac-¹³C₂?
Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally preferred over traditional reverse-phase chromatography for the separation of Neu5Ac.[7] HILIC provides better retention and peak shape for highly polar analytes.
4. How can I release Neu5Ac-¹³C₂ from glycoproteins in my sample?
Neu5Ac can be released from glycoconjugates either by mild acid hydrolysis (e.g., using 2M acetic acid) or enzymatically using a sialidase (also known as neuraminidase).[1] Enzymatic release is generally milder and more specific, which can be advantageous for preserving the integrity of the molecule.[5]
5. How do I confirm that the signal I am seeing is indeed from Neu5Ac-¹³C₂ and not from an interfering compound?
The most definitive way is to use tandem mass spectrometry (MS/MS). By selecting the precursor ion corresponding to the derivatized Neu5Ac-¹³C₂ and inducing fragmentation, you can observe characteristic product ions. These fragmentation patterns can be compared to a standard of Neu5Ac-¹³C₂ to confirm its identity.[2] High-resolution mass spectrometry is also crucial for confirming the elemental composition based on the accurate mass measurement.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods for Neu5Ac detection.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Neu5Ac
| Analytical Method | Derivatization Agent | LOD | LOQ | Reference |
| UHPLC with Fluorescence Detection | DMB | 0.06 pmol | 0.17 pmol | [9] |
| LC-MS/MS | DMB | 0.03 ng/mL | - | [8] |
| LC-MS/MS | None (HILIC) | - | 25.0 ng/mL | [7] |
| Chemiluminescence ELISA (CLEIA) | - | 0.272 ng/mL | 1.321 ng/mL | [13] |
Experimental Protocols
Protocol 1: Release and Derivatization of Neu5Ac-¹³C₂ using DMB
1. Release of Sialic Acids by Mild Acid Hydrolysis: a. To your sample (e.g., 100 µg of glycoprotein in solution), add an equal volume of 4M acetic acid to achieve a final concentration of 2M. b. Incubate the mixture at 80°C for 2 hours to release the sialic acids. c. Centrifuge the sample to pellet any precipitate and collect the supernatant.
2. DMB Derivatization: a. Prepare the DMB labeling solution: 7 mM 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride, 1.4 M acetic acid, 0.7 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite. This solution should be freshly prepared and protected from light. b. Mix 50 µL of the released sialic acid sample with 50 µL of the DMB labeling solution. c. Incubate the reaction mixture in the dark at 50-60°C for 2.5-3 hours.[2][3] d. Stop the reaction by placing the mixture on ice. e. The sample is now ready for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of DMB-labeled Neu5Ac-¹³C₂
1. Chromatographic Conditions (HILIC):
-
Column: A suitable HILIC column (e.g., BEH Amide).
-
Mobile Phase A: 50 mM Ammonium Formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content (e.g., 80% B to 40% B over 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
2. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM):
-
Neu5Ac (unlabeled): Monitor the transition for the DMB derivative (e.g., m/z 426.1 -> characteristic fragment ions).
-
Neu5Ac-¹³C₂ (labeled): Monitor the transition for the DMB derivative with the +2 Da mass shift (e.g., m/z 428.1 -> characteristic fragment ions).
-
-
Collision Energy: Optimize for the specific instrument and derivative.
Visualizations
Caption: Experimental workflow for Neu5Ac-¹³C₂ analysis.
References
- 1. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Enhanced detection of N-acetylneuraminic acid using a chemiluminescence enzyme-linked immunosorbent assay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Sialic Acid Quantitation Assays
Welcome to the technical support center for sialic acid quantitation assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for sialic acid quantitation?
A1: The primary methods for sialic acid quantitation fall into four main categories: colorimetric, fluorometric, enzymatic, and chromatographic/mass spectrometric.[1] Common assays include the thiobarbituric acid (Warren) assay, which is a colorimetric method, and derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by high-performance liquid chromatography (HPLC) with fluorescence detection, a highly sensitive and specific fluorometric method.[1][2] Enzymatic assays and mass spectrometry-based approaches are also employed for their high specificity and detailed structural information.[3][4]
Q2: Which sialic acid species are most relevant in biotherapeutics?
A2: In biotherapeutics, the two most common sialic acids are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[2][5][6][7] Neu5Ac is the predominant form in humans, while Neu5Gc is not synthesized by humans and its presence on a therapeutic glycoprotein can be immunogenic.[2][5][7] Therefore, it is critical to monitor the levels of both species.[2][5] O-acetylated sialic acids can also be present and may impact the biological activity and degradation of the glycoprotein.[5][8]
Q3: Why is sialic acid quantitation important in drug development?
A3: Sialic acid content is a critical quality attribute for many glycoprotein therapeutics. The degree of sialylation can significantly affect a drug's serum half-life, immunogenicity, biological activity, and stability.[5][6][8][9] For instance, higher sialylation can increase a glycoprotein's circulatory half-life by preventing its clearance by asialoglycoprotein receptors in the liver.[5][8] Regulatory bodies, such as those following ICH Q6B guidelines, require sialic acid analysis for the characterization of biopharmaceuticals.[5][8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your sialic acid quantitation experiments.
Issue 1: Low or No Signal
Q: I am not getting a sufficient signal in my assay. What are the possible causes and solutions?
A: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Sample Amount | The concentration of your glycoprotein or the level of sialylation may be too low.[10] Try increasing the starting amount of your sample. For monoclonal antibodies with low sialylation, concentrations up to 20 mg/mL may be necessary.[10] For highly sialylated proteins, a lower concentration might be sufficient.[10] You can also concentrate your sample by drying it down and resuspending in a smaller volume.[10] |
| Incomplete Sialic Acid Release | Sialic acids must first be released from the glycoprotein. This can be achieved through acid hydrolysis or enzymatic digestion.[1][3] Ensure your hydrolysis conditions (e.g., 2M acetic acid at 80°C for 2 hours) are optimal.[8][11] For enzymatic release, check the activity of your sialidase and ensure incubation time and temperature are sufficient.[12][13] Steric hindrance can sometimes prevent complete enzymatic release.[12][13] |
| Degradation of Sialic Acids | Sialic acids are labile and can be degraded by excessive heat or extreme pH.[4][14] Avoid harsh hydrolysis conditions. When using acid hydrolysis, mild conditions are recommended to preserve O-acetyl groups.[6][15] |
| Inefficient Labeling (DMB-HPLC) | If using a DMB-labeling method, ensure the DMB reagent is freshly prepared and protected from light.[16] The labeling reaction should be incubated at the recommended temperature (e.g., 50°C) for the specified time (e.g., 2.5-3 hours).[10][16] |
| Suboptimal Detection Settings | For fluorescence detection, ensure the excitation and emission wavelengths are correctly set for your fluorophore (e.g., for DMB, excitation at ~370 nm and emission at ~450 nm).[10] For colorimetric assays, check that you are reading the absorbance at the correct wavelength (e.g., 549 nm for the thiobarbituric acid assay).[3][17] |
Issue 2: High Background or Non-Specific Signals
Q: My blank and negative control samples show a high signal. How can I reduce the background?
A: High background can obscure your true signal and lead to inaccurate quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated Reagents | Use high-purity water and reagents for all steps. Old or improperly stored reagents can contribute to high background.[18] Prepare fresh labeling and reaction mixes for each experiment.[16] |
| Interfering Substances in the Sample | Sugars such as hexoses and pentoses, as well as α-keto acids, can interfere with some colorimetric and fluorometric assays, leading to falsely elevated results.[1] If interference is suspected, sample purification or the use of a more specific method like HPLC or mass spectrometry is recommended.[1][3] Some buffers can also interfere with the assay; consider a buffer exchange to water prior to the assay.[15] |
| Free Sialic Acid in Sample | Your sample may contain free sialic acid that is not attached to the glycoprotein.[12][13] To account for this, include a sample blank that contains all reaction components except for the sialidase (for enzymatic assays) or is not subjected to the hydrolysis step (for acid hydrolysis methods).[12][13][19] The signal from this blank can then be subtracted from your sample signal.[12][13] |
| Degraded DMB Reagent | As the DMB reagent ages, it can produce additional peaks that are not related to sialic acid derivatization.[16] Always prepare the DMB reagent fresh for each analysis.[16] |
Issue 3: Poor Peak Shape or Resolution in HPLC
Q: I'm observing poor peak shape or resolution in my DMB-HPLC analysis. What should I check?
A: Good chromatographic separation is essential for accurate quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Issues | Ensure the HPLC column is appropriate for the separation of DMB-labeled sialic acids (a C18 column is commonly used).[10] The column may be old or contaminated. Try washing the column or replacing it if necessary. |
| Suboptimal Mobile Phase | The composition of the mobile phase is critical. A common mobile phase consists of methanol, acetonitrile, and water.[10] Prepare fresh mobile phase and ensure it is properly degassed. |
| Incorrect Flow Rate or Gradient | Optimize the flow rate and gradient to achieve good separation of Neu5Ac, Neu5Gc, and any O-acetylated species. A rapid 10-minute method using UHPLC is often sufficient.[2] |
| Sample Overload | Injecting too much sample can lead to broad or tailing peaks. Try diluting your sample before injection. |
| Sample Matrix Effects | The matrix of your standards should match the matrix of your samples.[16] For instance, if your samples are in formic acid after hydrolysis, your standards should also be prepared in the same concentration of formic acid to ensure comparable derivatization efficiency.[16] |
Experimental Protocols
Protocol 1: Sialic Acid Release and DMB Labeling for HPLC Analysis
This protocol is a generalized procedure based on common practices.[2][7][10][20]
1. Sialic Acid Release (Acid Hydrolysis)
-
To your glycoprotein sample (typically 5-200 µg), add 2M acetic acid.[2][8]
-
Incubate the mixture at 80°C for 2 hours in a heat block or thermocycler.[8][10][11]
-
Cool the samples to room temperature.
2. DMB Labeling
-
Prepare the DMB labeling solution fresh by mixing DMB dye, a reducing agent, and a diluent according to your kit's instructions. This solution is typically stable for a few hours at room temperature.[10]
-
Add the DMB labeling solution to each of your hydrolyzed samples, standards, and blanks.
-
Incubate the reaction at 50°C for 3 hours in the dark.[10]
-
After incubation, the samples are ready for HPLC analysis or can be stored at 4°C in the dark for up to three days.[10]
3. HPLC Analysis
-
Use a reverse-phase HPLC system with a C18 column and fluorescence detection (Excitation: ~370 nm, Emission: ~450 nm).[10]
-
A typical mobile phase consists of a mixture of methanol, acetonitrile, and water.[10]
-
Prepare a standard curve using known concentrations of Neu5Ac and Neu5Gc standards.
-
Quantify the sialic acids in your samples by comparing their peak areas to the standard curve.
Protocol 2: Thiobarbituric Acid (Warren) Assay
This is a classic colorimetric method for total sialic acid determination.[17][21]
1. Sample Preparation and Hydrolysis
-
For total sialic acid, hydrolyze your sample in sulfuric acid at 80°C for 1 hour to release bound sialic acids.[3]
-
To measure free sialic acid, omit the hydrolysis step and proceed directly to oxidation after protein precipitation.[17]
2. Oxidation
-
Add an oxidation reagent (e.g., periodic acid) to your sample and incubate at room temperature. This oxidizes the sialic acid to formylpyruvic acid.[17]
3. Color Reaction
-
Add thiobarbituric acid to the oxidized sample.
-
Heat the mixture at 100°C for a set time (e.g., 10 minutes). A pink-colored product will form.[17]
-
Cool the samples and add a solvent like DMSO to stabilize the color.[17]
4. Measurement
-
Transfer the supernatant to a 96-well plate.
-
Read the absorbance at 549 nm using a microplate reader.[3][17]
-
Quantify the sialic acid concentration by comparing the absorbance of your samples to a standard curve prepared with known concentrations of sialic acid.
Data Presentation
Table 1: Typical Concentration Ranges for Sialic Acid Quantitation
| Parameter | Recommended Range | Notes |
| Glycoprotein Sample Amount | 5 - 200 µg | Dependent on the level of sialylation.[2] |
| DMB-HPLC Dynamic Range | 1 - 2,000 pmol per well | Sample concentration may need adjustment.[10] |
| Enzymatic Assay (Fluorescence) | 40 - 1,000 pmol | Highly sensitive method.[12][13] |
| Enzymatic Assay (Absorbance) | 500 - 4,000 pmol | Less sensitive than fluorescence.[12][13] |
| Thiobarbituric Acid Assay | Varies; standard curve typically 0 - 100 µM | Less sensitive than DMB-HPLC.[17] |
Visualizations
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ludger.com [ludger.com]
- 6. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. lcms.cz [lcms.cz]
- 8. ludger.com [ludger.com]
- 9. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. agilent.com [agilent.com]
- 20. selectscience.net [selectscience.net]
- 21. The thiobarbituric acid assay of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression for N-Acetylneuraminic acid-13C-2 in LC-MS
Welcome to the technical support center for the LC-MS analysis of N-Acetylneuraminic acid-13C-2 (Neu5Ac-¹³C₂). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reproducible results.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS analysis, particularly for polar molecules like N-Acetylneuraminic acid in complex biological matrices. This guide provides a systematic approach to identifying and mitigating ion suppression.
Question: I'm observing low signal intensity or high variability for my Neu5Ac-¹³C₂ internal standard. What are the likely causes and how can I fix it?
Answer:
Low or variable signal for your stable isotope-labeled internal standard is a classic indicator of ion suppression. The primary culprits are matrix components that co-elute with your analyte and interfere with the ionization process in the mass spectrometer source. For Neu5Ac, the most common interfering substances in plasma or serum are phospholipids.[1]
Follow this troubleshooting workflow to diagnose and resolve the issue:
Step 1: Evaluate Your Sample Preparation Protocol Simple protein precipitation (PPT) with acetonitrile is often insufficient for removing phospholipids, which are a major cause of ion suppression for Neu5Ac.[1]
-
Recommendation: Employ a sample preparation technique specifically designed to remove phospholipids. Phospholipid removal plates are highly effective.[1][2] These plates can remove over 95% of phospholipids, leading to a significant reduction in matrix effects and improved sensitivity.[1]
Step 2: Optimize Your Liquid Chromatography Method Due to its polar nature, Neu5Ac is poorly retained on traditional reversed-phase (RP) columns (like C18), causing it to elute early with other polar matrix components, leading to ion suppression.
-
Recommendation: Use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns (e.g., Atlantis HILIC Silica, XBridge Amide) are designed to retain polar compounds, providing better separation from interfering matrix components.[1]
-
Mobile Phase: An effective mobile phase combination for HILIC is a gradient of acetonitrile and water, both containing a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1-0.2%) to improve peak shape.
Step 3: Verify Your Mass Spectrometry Settings Incorrect MS settings can lead to poor sensitivity.
-
Ionization Mode: N-Acetylneuraminic acid is a carboxylic acid and is most effectively ionized in negative electrospray ionization (ESI) mode.
-
Source Parameters: Ensure that ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gas) are optimized for the specific flow rate and mobile phase composition you are using.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation method is best for analyzing Neu5Ac-¹³C₂ in plasma?
A1: For plasma samples, a dedicated phospholipid removal plate is the most effective method.[1][2] While methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be used, they have drawbacks. PPT is simple but ineffective at removing phospholipids.[1] LLE may have low recovery for a polar analyte like Neu5Ac. SPE can be effective but often requires more extensive method development. Phospholipid removal plates offer a simple, robust, and highly efficient solution for minimizing matrix effects.[1]
Data Comparison of Sample Preparation Methods
| Method | Analyte Recovery (Neu5Ac) | Phospholipid Removal | Ion Suppression Risk |
|---|---|---|---|
| Protein Precipitation (PPT) | Variable, often lower due to suppression | Poor (~50% or less)[3] | High [1] |
| Liquid-Liquid Extraction (LLE) | Potentially low for polar analytes | Good | Moderate |
| Solid-Phase Extraction (SPE) | Good (Method dependent) | Good to Excellent | Low to Moderate |
| Phospholipid Removal Plate | Excellent (70-100%) [1] | Excellent (>95%) | Very Low [1] |
Q2: Why is HILIC recommended over reversed-phase chromatography for this analysis?
A2: N-Acetylneuraminic acid is a highly polar molecule. Reversed-phase columns, which have a non-polar stationary phase, provide very little retention for such compounds. This causes the analyte to elute in or near the solvent front, where many other polar, interfering compounds from the biological matrix also elute. This co-elution is a primary cause of ion suppression. HILIC columns utilize a polar stationary phase, which effectively retains polar analytes like Neu5Ac, separating them from the bulk of the matrix interferences and thus minimizing ion suppression.[1]
Q3: What mobile phase additives should I use?
A3: For HILIC analysis of Neu5Ac in negative ion mode, volatile acidic additives are recommended to improve peak shape and chromatography.
-
Recommended: 0.1% to 0.2% Formic Acid or Acetic Acid in both the aqueous (water) and organic (acetonitrile) mobile phases. These additives provide good chromatographic performance with minimal signal suppression.
-
Use with Caution: Trifluoroacetic acid (TFA) can provide excellent peak shape but is known to cause significant ion suppression in ESI. If used, it should be at a very low concentration and ideally paired with another additive like acetic acid to help mitigate the suppression effect.[1]
Q4: How do I confirm that ion suppression is the problem?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves T-infusing a constant flow of your analyte solution into the LC eluent stream after the column and before the MS source. When a blank, extracted matrix sample is injected, any dips in the constant analyte signal indicate retention times where matrix components are eluting and causing ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation using a Phospholipid Removal Plate
This protocol is the recommended procedure for plasma or serum samples to effectively eliminate matrix effects.[1]
-
Sample Aliquoting: Aliquot 50 µL of your plasma sample into a 96-well plate or microcentrifuge tube.
-
Internal Standard Spiking: Add your working solution of this compound.
-
Protein Precipitation: Add 150 µL of acetonitrile containing 0.1% formic acid to each sample.
-
Mixing: Vortex the plate or tubes thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Phospholipid Removal: Place a phospholipid removal 96-well plate on a compatible vacuum manifold with a collection plate underneath.
-
Loading: Transfer the entire supernatant from the precipitation step to the wells of the phospholipid removal plate.
-
Elution: Apply vacuum to the manifold (e.g., 10" Hg) to draw the sample through the sorbent and into the collection plate.
-
Final Sample: The collected eluate is ready for direct injection into the LC-MS system.
Protocol 2: HILIC-MS/MS Analysis
This method is optimized for the separation and detection of Neu5Ac and its isotopic internal standard.
LC Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm or equivalent.
-
Mobile Phase A: Water with 0.2% Acetic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.2% Acetic Acid.[1]
-
Flow Rate: 0.6 - 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 96.0 0.5 96.0 1.8 70.0 2.3 30.0 3.1 30.0 3.2 96.0 | 4.1 | 96.0 |
MS/MS Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) N-Acetylneuraminic acid 308.0 87.0 | This compound | 310.0 | 87.0 |
-
Key Source Parameters (Example):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 550-600 °C
-
Nebulizing Gas: 50 psi
-
Drying Gas: 50 psi
-
Collision Energy: Optimized for your instrument (e.g., -16 to -20 eV).
-
References
- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide: N-Acetylneuraminic acid-13C-2 versus Unlabeled N-Acetylneuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between N-Acetylneuraminic acid-13C-2 and its unlabeled counterpart, offering supporting experimental data and detailed protocols for their use. This information is intended to assist researchers in selecting the appropriate compound for their specific analytical and metabolic research needs.
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a crucial role in a multitude of biological processes, including cell recognition, cell adhesion, and immune responses.[1][2] It is found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] Understanding the metabolism and quantification of Neu5Ac is vital for research in various fields, including oncology, immunology, and neuroscience.
To facilitate precise and accurate quantification and metabolic tracing, isotopically labeled versions of Neu5Ac, such as this compound, have been developed. This guide will compare the key characteristics and applications of the labeled and unlabeled forms.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for both this compound and unlabeled N-Acetylneuraminic acid.
Table 1: Physical and Chemical Properties
| Property | Unlabeled N-Acetylneuraminic Acid | This compound |
| Molecular Formula | C₁₁H₁₉NO₉ | ¹³C₁C₁₀H₁₉NO₉ |
| Molecular Weight | 309.27 g/mol [3][4][5][6][7] | ~311.27 g/mol (Varies with isotopic purity) |
| Appearance | White crystalline powder[8][9] | White to off-white powder |
| Melting Point | 184-186 °C (decomposes)[6][8][9] | 186 °C (decomposes) |
| Solubility | Soluble in water (~50 mg/mL)[6] | Soluble in water |
| Isotopic Purity | Natural abundance of ¹³C | Typically ≥99 atom % ¹³C |
Table 2: Performance in Analytical Applications
| Application | Unlabeled N-Acetylneuraminic Acid | This compound |
| Mass Spectrometry | Precursor Ion (m/z): ~308 (negative ion mode)[10] | Precursor Ion (m/z): ~310 (negative ion mode, for a single ¹³C label at C2) |
| Key Fragment Ions (m/z): Varies with ionization method | Key Fragment Ions (m/z): Shifted by +2 Da for fragments containing the C2 position | |
| NMR Spectroscopy | ¹³C Chemical Shift (C2): ~96.53 ppm (α-anomer), ~95.97 ppm (β-anomer) at pH 2.0[11] | ¹³C Chemical Shift (C2): Enriched signal at ~96.53 ppm (α-anomer), ~95.97 ppm (β-anomer) at pH 2.0[11] |
| ¹H Chemical Shift (H3ax): ~1.64 ppm (α-anomer), ~1.84 ppm (β-anomer)[12] | ¹H Chemical Shift (H3ax): ~1.64 ppm (α-anomer), ~1.84 ppm (β-anomer)[12] | |
| Primary Use | Biological studies, standard for qualitative analysis | Internal standard for quantitative analysis (LC-MS/MS), tracer for metabolic flux analysis (NMR)[3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing both labeled and unlabeled N-Acetylneuraminic acid are provided below.
Protocol 1: Quantification of N-Acetylneuraminic Acid in Human Plasma using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous N-Acetylneuraminic acid in plasma samples.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in water) as an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content is used to elute the polar analytes. A typical gradient might start at 95% B, decreasing to 50% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Unlabeled Neu5Ac: Monitor the transition m/z 308.1 → 87.1.[10]
-
This compound: Monitor the transition m/z 310.1 → 87.1 (assuming the fragment does not contain the labeled carbon).
-
-
Data Analysis: The concentration of unlabeled Neu5Ac in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled Neu5Ac and a fixed concentration of the internal standard.
-
Protocol 2: Metabolic Labeling and Analysis using NMR Spectroscopy
This protocol outlines a general approach for tracing the metabolic fate of N-Acetylneuraminic acid using this compound.
1. Cell Culture and Labeling:
-
Culture cells of interest in a suitable growth medium.
-
To introduce the labeled substrate, supplement the medium with a known concentration of this compound for a specific duration (e.g., 24-48 hours). The concentration and duration will depend on the cell type and experimental goals.
2. Metabolite Extraction:
-
Harvest the cells and quench their metabolism rapidly (e.g., by washing with ice-cold saline and adding cold methanol).
-
Perform a metabolite extraction using a suitable method, such as a methanol-chloroform-water extraction, to separate polar metabolites.
-
Lyophilize the polar extract to dryness.
3. NMR Spectroscopy:
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for quantification (e.g., DSS or TSP).
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation spectra such as ¹H-¹³C HSQC.
-
The ¹³C-labeled metabolites will show significantly enhanced signals in the ¹³C spectrum and distinct cross-peaks in the 2D spectra, allowing for their unambiguous identification and the tracing of the ¹³C label through metabolic pathways.[11][13]
-
-
Data Analysis:
-
Identify the ¹³C-labeled metabolites by comparing the acquired spectra with databases and reference spectra.
-
Quantify the extent of ¹³C incorporation into different metabolites to determine metabolic flux.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the metabolism and analysis of N-Acetylneuraminic acid.
Caption: Biosynthesis and activation pathway of N-Acetylneuraminic acid (Neu5Ac).
Caption: Workflow for quantitative analysis of Neu5Ac using a ¹³C-labeled internal standard.
Caption: Logical relationship for the differential analysis of labeled and unlabeled Neu5Ac.
References
- 1. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Negative ion mass spectrometry of sialylated carbohydrates: discrimination of N-acetylneuraminic acid linkages by MALDI-TOF and ESI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Acetyl-alpha-D-neuraminic acid | C11H19NO9 | CID 444885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-acetylneuraminic acid hydrate - CAS:131-48-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. N-アセチルノイラミン酸 ≥95% anhydrous basis, synthetic | Sigma-Aldrich [sigmaaldrich.com]
- 7. goldbio.com [goldbio.com]
- 8. N-Acetylneuraminic_acid [bionity.com]
- 9. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 10. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. www3.nd.edu [www3.nd.edu]
- 12. [1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of N-Acetylneuraminic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise tracking and quantification of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, is crucial for understanding its roles in health and disease. Isotopic labeling of Neu5Ac is a powerful technique for these studies, enabling detailed analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an objective comparison of N-Acetylneuraminic acid-¹³C-2 with other common isotopic labeling strategies, supported by experimental data and methodologies.
Introduction to Isotopic Labeling of Sialic Acids
Isotopic labeling involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into Neu5Ac molecules. These labeled molecules are chemically identical to their natural counterparts but have a greater mass, allowing them to be distinguished and quantified using analytical instruments. The choice of isotopic label depends on the specific research question, the analytical platform available, and the biological system under investigation.
This guide focuses on comparing various isotopic labels for Neu5Ac, with a particular emphasis on N-Acetylneuraminic acid-¹³C-2. We will explore metabolic labeling approaches, where cells incorporate isotopically labeled precursors into their sialic acid biosynthesis pathway, as well as chemoenzymatic and chemical derivatization methods.
Comparison of Isotopic Labeling Strategies for N-Acetylneuraminic Acid
The selection of an isotopic label for Neu5Ac is a critical decision that influences experimental design and data interpretation. The following tables provide a comparative overview of different labeling strategies.
Table 1: Comparison of Common Isotopic Labels for N-Acetylneuraminic Acid
| Labeling Strategy | Isotopic Label | Mass Shift (Da) | Natural Abundance (%) | Primary Analytical Method(s) | Key Advantages | Key Disadvantages |
| Metabolic Labeling | ||||||
| N-Acetylneuraminic acid-¹³C-2 | ¹³C₂ | +2 | 1.1 (for ¹³C) | MS, NMR | Specific labeling at C-2 and C-3 of the neuraminic acid backbone. | May have lower incorporation efficiency compared to precursor labeling. |
| Uniformly ¹³C-labeled Neu5Ac | ¹³C₉ | +9 | 1.1 (for ¹³C) | MS, NMR | High mass shift, useful for resolving labeled from unlabeled species. | Higher cost; potential for metabolic burden on cells. |
| ¹⁵N-labeled Neu5Ac (via ¹⁵N-Gln) | ¹⁵N₁ | +1 | 0.37 (for ¹⁵N) | MS, NMR | Labels all amino sugars; analogous to SILAC for proteomics.[1][2] | Lower mass shift; potential for metabolic scrambling of the label.[3] |
| Deuterated Neu5Ac (e.g., N-acetyl-d₃-neuraminic acid) | ²H₃ (d₃) | +3 | 0.015 (for ²H) | MS | Lower cost compared to ¹³C; can provide good mass separation. | Potential for isotope effects that may alter chromatographic retention times. |
| Chemoenzymatic Labeling | ||||||
| ¹³C-CMP-NeuAc | ¹³Cₓ | Variable | 1.1 (for ¹³C) | MS, NMR | Site-specific labeling of glycoconjugates with sialyltransferases.[4][][6] | Requires purified enzymes and activated sugar donors. |
| Chemical Derivatization | ||||||
| Isotopic p-toluidine | ¹³C₇ or other | +7 or other | 1.1 (for ¹³C) | MS | Stabilizes sialic acid linkage and allows for quantification.[7] | In vitro labeling; does not track metabolic flux. |
| Isotopic Aniline | ¹³C₆ | +6 | 1.1 (for ¹³C) | MS | Used for reductive amination of released glycans for quantitative analysis.[8][9] | In vitro labeling; requires release of glycans from glycoproteins. |
Signaling Pathways and Metabolic Incorporation
The biosynthesis of sialic acids provides several entry points for isotopic labels. The pathway begins with precursors from glycolysis and the hexosamine biosynthetic pathway, leading to the formation of N-acetylmannosamine (ManNAc), which is then converted to Neu5Ac.
Experimental Workflows
A typical experimental workflow for comparing different isotopic labels for Neu5Ac involves parallel cell culture, followed by sample preparation, and analysis by MS or NMR.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Isotopically Labeled N-Acetylneuraminic Acid Precursors
This protocol provides a general framework for the metabolic labeling of sialic acids in cultured cells. Optimization of incubation times and precursor concentrations is recommended for each cell line.
Materials:
-
Cell line of interest (e.g., HEK293, CHO, HeLa)
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Isotopically labeled precursor:
-
N-Acetylneuraminic acid-¹³C-2
-
[amide-¹⁵N]-L-glutamine
-
[U-¹³C]-D-glucose
-
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge
Procedure:
-
Cell Culture Preparation:
-
Culture cells to approximately 70-80% confluency in complete medium.
-
For labeling with ¹⁵N-Gln or ¹³C-Glucose, prepare a "heavy" medium by supplementing a glutamine- or glucose-free basal medium with the respective isotopically labeled precursor and dFBS.
-
-
Metabolic Labeling:
-
For N-Acetylneuraminic acid-¹³C-2 labeling, add the sterile stock solution directly to the complete cell culture medium to the desired final concentration (typically 10-100 µM).
-
For ¹⁵N-Gln or ¹³C-Glucose labeling, replace the standard medium with the prepared "heavy" medium.
-
Incubate the cells for a period equivalent to at least 5-6 cell divisions to ensure maximal incorporation of the isotopic label.
-
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cellular proteins.
-
-
Downstream Analysis:
-
The protein lysate can be used for various downstream applications, including Western blotting, immunoprecipitation, or further processing for glycan analysis by MS or NMR.
-
Protocol 2: Sample Preparation for Mass Spectrometry-based Glycomic Analysis
This protocol describes the release and purification of N-glycans from glycoproteins for subsequent analysis by LC-MS.
Materials:
-
Protein lysate from metabolically labeled cells
-
Denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 1% SDS and 10 mM DTT)
-
Iodoacetamide (IAM) solution
-
PNGase F enzyme
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
-
Solvents for SPE (e.g., acetonitrile, water, trifluoroacetic acid)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Protein Denaturation and Reduction:
-
Denature the protein sample by heating at 95°C for 10 minutes in denaturing buffer.
-
Reduce the disulfide bonds by incubating with DTT at 56°C for 1 hour.
-
Alkylate the free sulfhydryl groups by adding IAM and incubating in the dark at room temperature for 45 minutes.
-
-
N-glycan Release:
-
Add PNGase F to the denatured and alkylated protein sample.
-
Incubate at 37°C overnight to release the N-glycans.
-
-
Glycan Purification:
-
Purify the released glycans using SPE cartridges according to the manufacturer's instructions. This step removes peptides, salts, and detergents.
-
Elute the glycans and dry them using a lyophilizer or vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried glycans in an appropriate solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in both MS1 (for quantification of light vs. heavy glycan pairs) and MS/MS (for structural characterization) modes.
-
Data Presentation and Interpretation
Quantitative data from comparative isotopic labeling experiments should be presented in a clear and organized manner to facilitate interpretation.
Table 2: Hypothetical Performance Comparison of Neu5Ac Labeling in HEK293 Cells
| Parameter | N-Acetylneuraminic acid-¹³C-2 | [amide-¹⁵N]-Gln Labeling | [U-¹³C]-Glucose Labeling |
| Metabolic Incorporation Efficiency (%) | 75 ± 5 | 92 ± 4 | 95 ± 3 |
| Effect on Cell Viability (%) | >98 | >95 | >90 |
| Relative MS Signal Intensity (Labeled/Unlabeled) | 3.1 | 1.1 | 4.5 |
| Signal-to-Noise Ratio (MS) | High | Moderate | Very High |
| Cost per Experiment ($) | Moderate | Low | High |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line.
The choice of isotopic label will impact the appearance of the mass spectrum. For instance, ¹³C labeling will result in a more complex isotopic envelope compared to ¹⁵N labeling due to the higher natural abundance of ¹³C.[]
Conclusion
The selection of an isotopic label for N-acetylneuraminic acid is a critical step in designing experiments for quantitative glycomics and structural analysis. N-Acetylneuraminic acid-¹³C-2 offers a specific labeling approach, while metabolic labeling with precursors like ¹⁵N-glutamine or ¹³C-glucose provides a more global view of glycan dynamics. The optimal choice depends on the specific research goals, available instrumentation, and budget. This guide provides a framework for comparing these methods and selecting the most appropriate strategy for your research needs. Further research is needed to provide direct quantitative comparisons of the performance of these different isotopic labels in various biological systems.
References
- 1. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 6. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. youtube.com [youtube.com]
A Researcher's Guide to Validating N-Acetylneuraminic Acid-13C-2 Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the labeling efficiency of N-Acetylneuraminic acid-13C-2 (¹³C₂-Neu5Ac), a critical stable isotope-labeled monosaccharide for tracking sialic acid metabolism and glycosylation pathways. We present experimental data and detailed protocols for mass spectrometry and NMR spectroscopy to empower researchers in making informed decisions for their experimental design.
Comparison of Labeling Efficiency in Different Cell Lines: CHO vs. HEK293
The choice of cell line can significantly impact the incorporation of exogenously supplied ¹³C₂-Neu5Ac. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are two of the most widely used mammalian expression systems, each exhibiting distinct glycosylation machinery.
| Cell Line | Predominant Sialic Acid Linkage | Overall Sialylation Levels | Reference |
| CHO | Primarily α2,3-linked | Generally higher | [1][2] |
| HEK293 | Both α2,3- and α2,6-linked | Can be lower than CHO | [1][3] |
Studies have consistently shown that CHO cells tend to exhibit higher overall sialylation on recombinant proteins compared to HEK293 cells.[4][5] This is attributed to a more robust sialylation capacity in CHO cells.[1] Consequently, for studies aiming for high incorporation of ¹³C₂-Neu5Ac, CHO cells may be the preferred system. However, HEK293 cells offer the advantage of producing glycoproteins with both α2,3- and α2,6-linked sialic acids, which might be more representative of native human glycosylation.[1][3]
Experimental Validation Protocols
Accurate determination of ¹³C₂-Neu5Ac incorporation is crucial for the interpretation of metabolic flux and glycosylation studies. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical techniques for this purpose.
Metabolic Labeling and Glycoprotein Extraction Workflow
The general workflow for metabolic labeling of cells with ¹³C₂-Neu5Ac and subsequent glycoprotein analysis is depicted below.
Mass Spectrometry Protocol for ¹³C₂-Neu5Ac Labeled N-Glycans
This protocol outlines the steps for the release, purification, and analysis of N-glycans from glycoproteins metabolically labeled with ¹³C₂-Neu5Ac.
Materials:
-
PNGase F
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, graphitized carbon)
-
Mass Spectrometer (e.g., MALDI-TOF, ESI-QTOF)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
Procedure:
-
N-Glycan Release:
-
Denature the purified glycoprotein sample by heating at 95°C for 5 minutes in a buffer containing SDS and DTT.
-
Add NP-40 to sequester the SDS.
-
Add PNGase F and incubate at 37°C for 12-18 hours to release the N-glycans.
-
-
Purification of Released N-Glycans:
-
Activate an SPE cartridge (e.g., graphitized carbon) with ACN, followed by equilibration with water.
-
Load the PNGase F digest onto the cartridge.
-
Wash the cartridge with water to remove salts and peptides.
-
Elute the glycans with a solution of ACN and TFA.
-
Dry the eluted glycans using a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried glycans in a suitable solvent for your mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode.
-
Identify the isotopic peaks corresponding to the incorporation of ¹³C₂-Neu5Ac. The mass of a glycan containing one ¹³C₂-Neu5Ac will be shifted by +2 Da compared to its unlabeled counterpart.
-
Calculate the labeling efficiency by comparing the peak intensities of the labeled and unlabeled glycan species.
-
NMR Spectroscopy Protocol for ¹³C₂-Neu5Ac Incorporation
2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful non-destructive technique to confirm the specific incorporation of the ¹³C label at the C-2 position of N-acetylneuraminic acid.
Materials:
-
NMR Spectrometer with a cryoprobe
-
D₂O
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Lyophilize the purified ¹³C₂-Neu5Ac labeled glycoprotein.
-
Reconstitute the protein in D₂O to the desired concentration for NMR analysis.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹³C HSQC spectrum. This experiment correlates the chemical shifts of protons directly bonded to ¹³C atoms.
-
Set the spectral widths to cover the expected chemical shifts of the ¹³C₂-Neu5Ac. The ¹³C chemical shift for the C-2 position of Neu5Ac is typically around 100 ppm.[6]
-
-
Data Analysis:
-
Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
A cross-peak in the ¹H-¹³C HSQC spectrum at the expected chemical shifts for the H-3 protons and the C-2 carbon of Neu5Ac confirms the incorporation of the ¹³C label at the C-2 position.[7] The absence of a signal at the natural abundance ¹³C chemical shift for C-2 further validates the high isotopic enrichment.
-
Sialic Acid Biosynthesis and Incorporation Pathway
The metabolic incorporation of exogenous ¹³C₂-Neu5Ac into cellular glycoconjugates relies on the sialic acid biosynthesis pathway. Understanding this pathway is essential for troubleshooting and optimizing labeling experiments.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Poor cellular uptake of ¹³C₂-Neu5Ac. | Optimize incubation time and concentration of the labeled sugar. Ensure cell viability. |
| Competition with endogenous unlabeled Neu5Ac synthesis. | Use cell lines with higher sialylation capacity or consider inhibitors of the de novo pathway if appropriate for the experimental goals. | |
| No Labeled Glycans Detected | Inefficient N-glycan release. | Ensure PNGase F is active and reaction conditions are optimal. |
| Loss of sample during purification. | Optimize the SPE protocol; ensure proper cartridge activation and elution. | |
| Ambiguous NMR Signal | Low signal-to-noise ratio. | Increase protein concentration or acquisition time. Use a higher field NMR spectrometer with a cryoprobe. |
| Overlapping signals. | Optimize NMR parameters and consider using more advanced NMR experiments if necessary. |
This guide provides a framework for the validation of this compound labeling efficiency. By carefully selecting the appropriate cell line and analytical methodology, researchers can obtain reliable and reproducible data for their studies on sialic acid metabolism and glycosylation.
References
- 1. www3.nd.edu [www3.nd.edu]
- 2. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicronbio.com [omicronbio.com]
- 4. benchchem.com [benchchem.com]
- 5. ð-Acetyl-D-neuraminic acid (1,2,3-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-8596-PK [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. ukisotope.com [ukisotope.com]
N-Acetylneuraminic Acid-13C-2: A Superior Standard for Quantitative Analysis
A definitive guide for researchers on the accuracy and performance of N-Acetylneuraminic acid-13C-2 as a quantitative standard in comparison to other internal standards for sialic acid analysis.
In the landscape of quantitative analysis, particularly in the fields of glycobiology, drug development, and clinical diagnostics, the accuracy of measurement is paramount. The choice of an appropriate internal standard is a critical determinant of analytical precision and reliability. This guide provides a comprehensive comparison of this compound (¹³C₂-Neu5Ac) with other commonly employed internal standards for the quantification of N-Acetylneuraminic acid (Neu5Ac), a crucial sialic acid with diverse biological roles.
The Gold Standard: Isotope-Labeled Internal Standards
Isotopically labeled internal standards are widely regarded as the gold standard in mass spectrometry-based quantification. By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H, these standards exhibit nearly identical chemical and physical properties to their endogenous counterparts. This co-elution during chromatography and co-ionization in the mass spectrometer allows for effective correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
This compound, with two ¹³C atoms incorporated into its structure, serves as an ideal internal standard for Neu5Ac analysis. Its performance characteristics, as documented in various studies, consistently demonstrate high accuracy and precision.
Comparative Performance Data
The following tables summarize the quantitative performance of ¹³C-labeled Neu5Ac and other internal standards based on published experimental data.
Table 1: Performance Characteristics of ¹³C-Labeled Neu5Ac as an Internal Standard
| Parameter | Reported Value | Matrix | Analytical Method |
| Accuracy | 96.14% to 109.18%[1] | Urine | LC-MS/MS |
| Precision (RSD%) | Within-assay: 3.22% to 5.95%[1] Between-assay: 5.15% to 7.65%[1] | Urine | LC-MS/MS |
| Linearity (r²) | > 0.999 | Various | LC-MS/MS |
| Limit of Quantification (LOQ) | 1.40 µM[1] | Urine | LC-MS/MS |
Table 2: Comparison with Other Internal Standards
| Internal Standard | Analyte(s) | Advantages | Disadvantages | Reported Performance |
| This compound | Neu5Ac | Co-elutes with analyte, corrects for matrix effects and ionization suppression effectively. High accuracy and precision. | Higher cost compared to non-isotopic standards. | Accuracy: High[1] Precision: High[1] |
| N-glycolylneuraminic acid (Neu5Gc) | Neu5Ac | Structurally similar to Neu5Ac. | Different retention time and ionization efficiency compared to Neu5Ac. Not suitable for samples containing endogenous Neu5Gc. | Can be used, but less accurate than isotopic standards. |
| 3-deoxy-d-glycero-d-galacto-2-nonulosonic acid (KDN) | Neu5Ac, Neu5Gc | Structurally similar sialic acid. | Different retention time and ionization efficiency. | Effective for HPAEC-PAD, but may not be ideal for LC-MS/MS due to differing ionization. |
| N-acetylneuraminic acid methyl ester | Neu5Ac, Neu5Gc | Commercially available. | Significant differences in chemical properties and chromatographic behavior compared to Neu5Ac. | Less accurate due to potential for differential matrix effects and ionization. |
Experimental Protocols: A Representative LC-MS/MS Method
A robust and widely adopted method for the quantification of Neu5Ac in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard.
Sample Preparation (Urine)
-
Thaw and Vortex: Thaw frozen urine samples at room temperature and vortex thoroughly.
-
Dilution: Dilute the urine sample with ultrapure water. The dilution factor will depend on the expected concentration of Neu5Ac.
-
Addition of Internal Standard: Add a known concentration of this compound solution to the diluted urine sample.
-
Derivatization (Butanolic HCl): To the mixture, add 3 M butanolic HCl. Incubate at 65°C for 30 minutes. This step derivatizes the carboxyl group to a butyl ester, improving chromatographic retention and ionization efficiency.[1]
-
Evaporation: Evaporate the sample to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used for the butylated derivatives.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Neu5Ac) to the peak area of the internal standard (¹³C₂-Neu5Ac) against the concentration of the analyte in the calibration standards. The concentration of Neu5Ac in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological significance of N-Acetylneuraminic acid, the following diagrams are provided.
Caption: Experimental workflow for Neu5Ac quantification.
References
A Researcher's Guide to Sialic Acid Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of sialic acid is a critical aspect of glycoprotein analysis. Sialylation can significantly impact the efficacy, stability, and immunogenicity of biotherapeutics. This guide provides an objective comparison of various sialic acid quantification methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
Sialic acids, a family of nine-carbon acidic monosaccharides, are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. The two most common sialic acids in biopharmaceuticals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). Since humans cannot synthesize Neu5Gc, its presence in a therapeutic protein can trigger an immune response.[1] Therefore, regulatory bodies like the ICH mandate the characterization and quantification of sialic acid content as a critical quality attribute (CQA) for glycoprotein biopharmaceuticals.
This guide explores and compares several widely used methods for sialic acid quantification, including chromatographic techniques, electrophoresis, and traditional colorimetric assays.
Comparative Overview of Sialic Acid Quantification Methods
The choice of a sialic acid quantification method depends on various factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the methods discussed in this guide.
| Method | Principle | Typical Run Time | Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| HPLC/UHPLC with Fluorescence Detection (DMB Labeling) | Pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reversed-phase HPLC separation and fluorescence detection.[2] | 10-30 minutes[2][3] | Picomole range[3][4] | High | High sensitivity and specificity; well-established method. | Derivatization step required; DMB-labeled sialic acids are light-sensitive.[5] |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation of underivatized sialic acids on an anion-exchange column with direct detection by pulsed amperometry.[1][6] | 15-30 minutes | Picomole range[7][8] | Moderate to High | No derivatization required; high sensitivity and reproducibility.[6][9] | Requires specialized HPAEC system; O-acetylated sialic acids may be base-labile.[7] |
| Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | Separation of fluorescently labeled sialic acids in a capillary based on their electrophoretic mobility.[10] | < 10 minutes | Femtomole to Picomole range | High | High resolution and speed; requires minimal sample volume.[10][11] | Derivatization required; potential for analyte instability during labeling.[10] |
| Mass Spectrometry (MS) | Direct analysis of sialylated glycans or released sialic acids, often coupled with LC or CE.[12] | Variable | Picomole to Femtomole range | Moderate to High | Provides detailed structural information, including linkage and modifications.[12][13] | Sialic acids are labile and can be lost during analysis; complex data analysis.[12] |
| Colorimetric/Fluorometric Assays (e.g., Warren, Aminoff) | Chemical reactions that produce a colored or fluorescent product proportional to the sialic acid concentration.[5] | 1-2 hours | Nanomole range[5][14] | High (plate-based) | Simple and inexpensive; suitable for high-throughput screening.[15] | Prone to interference from other substances; does not distinguish between different sialic acid types.[5][16] |
| Enzymatic Assays | Use of specific enzymes (e.g., sialidase, sialic acid aldolase) to release and quantify sialic acid.[5][15] | 1-4 hours[14][15] | Nanomole range[14] | High (plate-based) | High specificity; can be adapted for high-throughput formats.[5] | Enzyme activity can be affected by sample matrix; may not release all sialic acid linkages.[15] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific applications.
Method 1: HPLC/UHPLC with Fluorescence Detection (DMB Labeling)
This method involves the release of sialic acids from the glycoprotein, derivatization with DMB, and subsequent analysis by RP-HPLC with fluorescence detection.[2]
1. Sialic Acid Release (Mild Acid Hydrolysis)
-
To a known amount of glycoprotein (e.g., 50-100 µg), add 2 M acetic acid.
-
Incubate the mixture at 80°C for 2 hours.
-
Cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate and collect the supernatant containing the released sialic acids.
2. DMB Derivatization
-
Prepare the DMB labeling solution fresh. For example, mix 436 µL of water, 38 µL of glacial acetic acid, and add this to a vial containing 0.7 mg of DMB and 4 mg of sodium hydrosulfite.
-
Add 20 µL of the DMB labeling solution to the supernatant from the hydrolysis step.
-
Incubate the reaction mixture in the dark at 50°C for 3 hours.
-
Stop the reaction by adding 480 µL of water.
-
The sample is now ready for HPLC analysis. Analyze within 24 hours as DMB-labeled sialic acids are light-sensitive.[5]
3. HPLC Analysis
-
Column: Use a reversed-phase C18 or RP-Amide column (e.g., Ascentis Express RP-Amide, 10 cm × 2.1 mm, 2.7 µm).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile[2]
-
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a higher percentage to elute the labeled sialic acids, and then return to the initial conditions for re-equilibration.[2]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Detection: Fluorescence detector with excitation at ~373 nm and emission at ~448 nm.
-
Quantification: Generate a standard curve using known concentrations of Neu5Ac and Neu5Gc standards that have undergone the same derivatization procedure.
Figure 1: Workflow for sialic acid quantification by DMB labeling followed by HPLC.
Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method allows for the direct quantification of sialic acids without the need for derivatization.[6]
1. Sialic Acid Release
-
Follow the same mild acid hydrolysis protocol as described for the DMB labeling method. Alternatively, enzymatic release using a sialidase can be performed.
2. HPAEC-PAD Analysis
-
System: A dedicated ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode is required.[6]
-
Column: An anion-exchange column such as the Thermo Scientific™ Dionex™ CarboPac™ PA20.[17]
-
Eluents: A gradient of sodium hydroxide and sodium acetate is typically used to separate the sialic acids.[17] The use of an eluent generation cartridge can improve reproducibility.[17]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) using a waveform optimized for carbohydrate analysis.
-
Quantification: A standard curve is generated by injecting known concentrations of underivatized Neu5Ac and Neu5Gc standards.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of N-Acetylneuraminic acid-13C-2 and N-glycolylneuraminic acid-13C Labeling for Glycan Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology, the ability to trace and quantify sialic acids—key terminal monosaccharides on many glycoconjugates—is paramount to understanding their roles in health and disease. Stable isotope labeling, coupled with advanced analytical techniques, offers a powerful means to dissect the dynamics of sialylation. This guide provides an objective comparison of two key C-13 labeled sialic acids: N-Acetylneuraminic acid-13C-2 (¹³C₂-Neu5Ac) and ¹³C-labeled N-glycolylneuraminic acid (¹³C-Neu5Gc).
At a Glance: Key Distinctions
| Feature | N-Acetylneuraminic acid (Neu5Ac) | N-glycolylneuraminic acid (Neu5Gc) |
| Human Synthesis | Endogenously synthesized.[1][2] | Not synthesized in humans due to an inactivating mutation in the CMAH gene.[2] |
| Source in Humans | De novo synthesis and recycling pathways. | Exclusively from dietary sources (e.g., red meat) and subsequent metabolic incorporation.[3] |
| Immunogenicity in Humans | Generally non-immunogenic. | Can be immunogenic, leading to the production of anti-Neu5Gc antibodies.[3] |
| Biological Relevance | The predominant sialic acid in humans, involved in a vast array of physiological and pathological processes.[1][4][5] | Its presence in human tissues is linked to inflammation and certain diseases, such as cancer.[6] |
Quantitative Performance Comparison
Direct quantitative comparisons of the metabolic labeling efficiency between ¹³C₂-Neu5Ac and ¹³C-Neu5Gc are not extensively documented in a single head-to-head study. However, based on their distinct biological origins and metabolic pathways, we can infer their performance characteristics.
| Performance Metric | This compound Labeling | N-glycolylneuraminic acid-13C Labeling |
| Incorporation Efficiency | High in all human cell lines, as it utilizes the natural sialic acid metabolic pathway. | Variable; dependent on the cell type's capacity for uptake of exogenous sialic acids via endocytic pathways.[2] Can be efficiently incorporated into some human cell lines, reaching a high percentage of total sialic acids.[3] |
| Metabolic Specificity | Traces the de novo synthesis and recycling of the most common sialic acid in humans. | Specifically traces the uptake and incorporation of the non-human, dietary-derived sialic acid. |
| Potential for Perturbation | Minimal, as it is the natural substrate. | The incorporation of Neu5Gc can induce biological effects, including alterations in cellular signaling. |
| Analytical Detection (MS) | A +2 Da mass shift at the C2 position allows for clear differentiation from the unlabeled counterpart. | A +1 Da (or more, depending on the labeling pattern) mass shift enables its detection and quantification. |
| Analytical Detection (NMR) | The ¹³C-2 label provides a distinct signal in ¹³C NMR spectra, with a chemical shift around 96 ppm for the pyranose form and ~198 ppm for the keto form.[1][7] | The ¹³C label will produce a specific signal depending on its position, aiding in structural and quantitative analysis. |
Experimental Protocols
Metabolic Labeling of Cultured Cells
Objective: To incorporate ¹³C-labeled sialic acids into cellular glycoconjugates.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS), consider using human serum for Neu5Gc experiments to avoid background.
-
This compound or ¹³C-labeled N-glycolylneuraminic acid
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Culture cells to a desired confluency (typically 70-80%) in standard growth medium.
-
Prepare the labeling medium by supplementing the culture medium with the desired final concentration of ¹³C₂-Neu5Ac or ¹³C-Neu5Gc. A typical starting concentration is in the range of 1-5 mM.
-
Aspirate the standard growth medium from the cells and wash the cell monolayer twice with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the metabolic incorporation of the labeled sialic acid.
-
Harvest the cells by aspirating the labeling medium, washing twice with ice-cold PBS, and then scraping the cells into a suitable buffer for downstream analysis.
Sample Preparation for Mass Spectrometry (MS) Analysis
Objective: To release and derivatize sialic acids for MS-based quantification.
Materials:
-
Labeled cell pellet
-
2 M acetic acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) solution
-
HPLC system with a C18 column and fluorescence detector
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Resuspend the cell pellet in 2 M acetic acid.
-
Incubate at 80°C for 2 hours to release the sialic acids from glycoconjugates.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the released sialic acids.
-
Add the DMB solution to the supernatant and incubate at 50°C for 2.5 hours in the dark to derivatize the sialic acids.
-
Analyze the DMB-labeled sialic acids by RP-HPLC with fluorescence detection to separate and quantify Neu5Ac and Neu5Gc.
-
The eluted fractions corresponding to the labeled sialic acids can be collected and further analyzed by mass spectrometry to confirm their identity and isotopic enrichment.
Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To prepare labeled glycoproteins or released glycans for NMR analysis.
Materials:
-
Labeled cell pellet or purified glycoprotein
-
Lysis buffer
-
Appropriate chromatography columns for purification (e.g., size exclusion, affinity)
-
Deuterated water (D₂O)
-
NMR tubes
Procedure:
-
Lyse the labeled cells and purify the glycoprotein of interest using standard biochemical techniques.
-
Alternatively, release the N-glycans from the total cellular protein using PNGase F.
-
Purify the glycoprotein or the released glycans to homogeneity.
-
Lyophilize the purified sample to dryness.
-
Dissolve the sample in D₂O and transfer to an NMR tube.
-
Acquire ¹³C NMR spectra, or more advanced 2D experiments like ¹H-¹³C HSQC, to observe the signal from the ¹³C-labeled carbon. The chemical shift of the ¹³C-2 of Neu5Ac is a sensitive probe of its environment.[1][7]
Visualization of Key Concepts
Experimental Workflow
Caption: A generalized workflow for metabolic labeling of cells with ¹³C-sialic acids and subsequent analysis.
Neu5Gc-Mediated Signaling Pathway
The incorporation of the non-human sialic acid Neu5Gc into human cells can have significant biological consequences, including the activation of specific signaling pathways that are implicated in inflammation and cancer progression.
Caption: Neu5Gc incorporation can activate Wnt and NF-κB signaling pathways, promoting cell proliferation and inflammation.
Conclusion
The choice between this compound and N-glycolylneuraminic acid-13C labeling depends critically on the biological question being addressed. For studies focused on the endogenous sialic acid metabolism in human systems, ¹³C₂-Neu5Ac is the tracer of choice. Conversely, ¹³C-Neu5Gc is an invaluable tool for investigating the metabolic fate and biological consequences of this non-human, dietary-derived sialic acid. Both labeling strategies, when coupled with the appropriate analytical methodologies, provide deep insights into the dynamic world of sialoglycans.
References
- 1. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. Human uptake and incorporation of an immunogenic nonhuman dietary sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological production and applications of N-acetyl-D-neuraminic acid: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmm.ucsd.edu [cmm.ucsd.edu]
- 7. www3.nd.edu [www3.nd.edu]
A Comparative Guide to N-Acetylneuraminic acid-13C-2 as a Metabolic Tracer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetylneuraminic acid-13C-2 (¹³C-Neu5Ac) with other common alternatives for tracing sialic acid metabolism in biological systems. We present a comprehensive overview of its performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for your research needs.
Introduction to Isotopic Effects of this compound
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a crucial role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The terminal position of sialic acids on glycans makes them key players in health and disease. Metabolic labeling with stable isotope-labeled analogs of sialic acid precursors is a powerful technique to study the dynamics of sialylation. This compound, with a carbon-13 isotope at the second carbon position, serves as a valuable tracer to follow the incorporation and fate of sialic acid in cellular systems. Understanding its isotopic effects is crucial for the accurate interpretation of experimental results.
Performance Comparison of ¹³C-Labeled Sialic Acid Precursors
The choice of an isotopic tracer for metabolic labeling of sialic acids significantly impacts the experimental outcome. The most common precursors used are N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) itself. While direct head-to-head quantitative comparisons of the metabolic labeling efficiency of ¹³C-Neu5Ac and ¹³C-ManNAc are not extensively documented in a single study, we can infer their relative performance based on the known biosynthetic pathway of sialic acids and data from related studies.
Table 1: Quantitative Comparison of Metabolic Labeling Precursors for Sialylation
| Feature | N-Acetylneuraminic acid-¹³C-2 (¹³C-Neu5Ac) | N-Acetylmannosamine-¹³C (¹³C-ManNAc) | ¹³C-Glucose |
| Point of Entry into Pathway | Directly utilized for CMP-Neu5Ac synthesis. | Enters after the rate-limiting step catalyzed by GNE. | Enters upstream of the hexosamine biosynthetic pathway. |
| Metabolic Steps to Incorporation | Fewer steps, potentially leading to more direct tracing of sialylation. | Requires phosphorylation and conversion to Neu5Ac before activation. | Multiple enzymatic steps before entering the sialic acid pathway. |
| Potential for Isotope Dilution | Lower, as it is a more direct precursor. | Higher, as it can be diluted by endogenous unlabeled ManNAc. | Highest, due to branching into numerous metabolic pathways. |
| Reported Incorporation Efficiency | Efficiently incorporated into sialoglycans. | Widely used and shown to be efficiently incorporated. | Lower efficiency for specific glycan labeling due to metabolic distribution. |
| Specificity for Sialic Acid Pathway | High. | High. | Low. |
| Potential Isotopic Effects on Kinetics | Minimal expected, as the ¹³C is not at a position typically involved in bond cleavage during transfer. | Potentially minor effects on kinase or synthase activity. | Isotope effects in upstream pathways (e.g., glycolysis) can influence the flux into the hexosamine pathway.[1][2] |
| Commercial Availability | Readily available. | Readily available. | Readily available. |
Experimental Protocols
Metabolic Labeling of Cultured Cells with ¹³C-Neu5Ac
This protocol describes a general procedure for the metabolic labeling of mammalian cells in culture with this compound to study its incorporation into cellular glycans.
1. Cell Culture and Labeling:
-
Culture mammalian cells (e.g., CHO, HEK293) to 70-80% confluency in a standard growth medium.
-
Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with serum (if required) and the desired final concentration of ¹³C-Neu5Ac (typically in the range of 50-200 µM).
-
Aspirate the standard growth medium from the cells and wash the cell monolayer twice with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells and incubate for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
2. Cell Harvesting and Glycoprotein Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble glycoproteins.
3. N-Glycan Release and Purification:
-
Denature the glycoprotein extract by heating at 95°C for 5 minutes.
-
Add PNGase F to the denatured protein solution and incubate at 37°C for 12-18 hours to release N-linked glycans.
-
Purify the released N-glycans using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon).
4. LC-MS/MS Analysis of ¹³C-Labeled N-Glycans:
-
Chromatography: Separate the purified N-glycans using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Analyze the eluted glycans using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.
-
Data Analysis: Identify and quantify the ¹³C-labeled glycan species by observing the mass shift corresponding to the number of incorporated ¹³C-Neu5Ac residues. The mass of a glycan will increase by 1.00335 Da for each incorporated ¹³C-Neu5Ac compared to its unlabeled counterpart.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effects significantly influence intracellular metabolite (13) C labeling patterns and flux determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for N-Acetylneuraminic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Acetylneuraminic acid (Neu5Ac), a crucial sialic acid involved in numerous biological processes, is paramount in various fields of research and drug development. The use of a stable isotope-labeled internal standard is essential for achieving reliable and reproducible results in mass spectrometry-based analyses by correcting for variability in sample preparation and instrument response. This guide provides an objective comparison of N-Acetylneuraminic acid-13C-2 against other commonly used internal standards, supported by experimental data and detailed methodologies.
Data Presentation: Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of N-Acetylneuraminic acid quantification. This section summarizes the performance of various isotopically labeled Neu5Ac internal standards based on data from multiple studies.
| Internal Standard | Analyte | Matrix | Method | Linearity (r²) | LLOQ | Intra-assay Precision (%) | Inter-assay Precision (%) | Citation |
| ¹³C₃-N-Acetylneuraminic acid | Free and Total Sialic Acid | Urine | LC-MS/MS | 0.9998 | 1.0 µmol/L (Free) 5.0 µmol/L (Total) | 4.6 (Free) 6.5 (Total) | 6.6 (Free) 3.6 (Total) | [1] |
| ¹³C₃-N-Acetylneuraminic acid | N-Acetylneuraminic acid | Food Samples | LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| ¹³C₃-N-Acetylneuraminic acid | N-Acetylneuraminic acid | Urine | LC-MS/MS | >0.99 (implied) | Not Specified | Not Specified | Not Specified | [3][4] |
| d₃-N-Acetylneuraminic acid | N-Acetylneuraminic acid | Human Plasma | GC-MS | Linear over 10³ range | A few hundred picograms | Not Specified | Not Specified | [5] |
| d₃-N-Acetylneuraminic acid | N-Acetylneuraminic acid | Human Plasma | LC-MS/MS | >0.998 | 25.0 ng/mL | Not Specified | Not Specified | [6] |
| ¹³C,d₃-N-Acetylneuraminic acid | N-Acetylneuraminic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Note: The performance of an internal standard can be method and matrix-dependent. The data presented here is for comparative purposes. LLOQ (Lower Limit of Quantification).
Key Considerations for Internal Standard Selection
-
Isotopic Purity and Stability: ¹³C-labeled standards are generally considered the gold standard due to their high isotopic stability and minimal risk of isotopic exchange, which can sometimes be a concern with deuterium-labeled standards, especially at exchangeable positions.[8]
-
Chromatographic Co-elution: An ideal internal standard should co-elute with the analyte to ensure equivalent ionization efficiency and compensation for matrix effects. Both ¹³C and deuterium-labeled standards generally exhibit good co-elution with native Neu5Ac.
-
Mass Difference: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic crosstalk. The +3 Da shift for both ¹³C₃- and d₃-Neu5Ac is typically adequate for modern mass spectrometers.
-
Commercial Availability and Cost: While ¹³C-labeled standards may offer theoretical advantages in terms of stability, deuterated standards are often more readily available and cost-effective.[8]
Based on the available data, both ¹³C₃-N-Acetylneuraminic acid and d₃-N-Acetylneuraminic acid have been successfully used to develop robust and sensitive analytical methods. The choice between them may depend on the specific requirements of the assay, including the complexity of the matrix and the desired level of accuracy.
Experimental Protocols
This section provides a generalized experimental protocol for the quantification of N-Acetylneuraminic acid using a stable isotope-labeled internal standard, based on common practices found in the literature.
Sample Preparation (Hydrolysis of Glycoconjugates)
To measure total Neu5Ac, a hydrolysis step is required to release it from glycoproteins and glycolipids.
-
Acid Hydrolysis: Samples can be treated with a weak acid, such as 1.1 M acetic acid, and heated at elevated temperatures (e.g., 67.5 °C) for a defined period (e.g., 30-360 minutes) to release sialic acids.[9] Alternatively, sulfuric acid can be used with heating at 80 °C for 1 hour.[9]
-
Enzymatic Hydrolysis: Neuraminidase can be used for a more specific release of sialic acids.[1] This method can be advantageous as it is performed under milder conditions, reducing the risk of analyte degradation.
Internal Standard Spiking and Protein Precipitation
-
Add a known concentration of the internal standard (e.g., ¹³C₃-Neu5Ac or d₃-Neu5Ac) to the sample.
-
For plasma or serum samples, perform protein precipitation by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.[6]
Derivatization (Optional)
Derivatization can improve chromatographic retention and ionization efficiency.
-
A common derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a fluorescent and highly ionizable derivative.[10]
-
Another option is derivatization with 3,4-diaminotoluene (DAT), which also provides a stable product with a high mass spectrometry response.[11]
LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved using a reversed-phase C18 column or a hydrophilic interaction chromatography (HILIC) column.[6][12]
-
Mass Spectrometry: The analysis is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1]
Quantification
The concentration of Neu5Ac in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Neu5Ac and a constant concentration of the internal standard.
Mandatory Visualizations
Caption: Simplified Sialic Acid Biosynthesis and Glycoprotein Sialylation Pathway.
References
- 1. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-acetylneuraminic acid by gas chromatography-mass spectrometry with a stable isotope as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sialic Acid Analysis by LC-MS – CD BioGlyco - CD BioGlyco [bioglyco.com]
Differentiating N-acetylneuraminic acid Linkage Isomers: A Comparative Guide to Labeling Strategies
For researchers, scientists, and drug development professionals, the precise structural characterization of glycans is paramount. The terminal monosaccharide, N-acetylneuraminic acid (Neu5Ac), a prominent sialic acid, plays critical roles in cellular recognition, signaling, and disease pathogenesis. The nature of its linkage to the underlying glycan chain—most commonly α(2,3), α(2,6), or α(2,8)—profoundly influences these biological functions. Consequently, robust analytical methods to differentiate these linkage isomers are essential. This guide provides an objective comparison of labeling strategies for distinguishing Neu5Ac linkage isomers, supported by experimental data and detailed protocols.
The differentiation of sialic acid linkage isomers is a significant analytical challenge because they are isobaric, meaning they have the same mass.[1] Traditional mass spectrometry (MS) alone cannot distinguish them.[1][2] Therefore, derivatization techniques that introduce a mass change or alter the physicochemical properties of the isomers in a linkage-specific manner are crucial.[3] These methods, coupled with sensitive analytical platforms like liquid chromatography (LC), capillary electrophoresis (CE), and mass spectrometry (MS), enable the unambiguous identification and quantification of Neu5Ac linkage isomers.[4][5]
Comparison of Key Labeling Methodologies
Chemical derivatization is a widely employed strategy for the linkage-specific analysis of sialic acids.[6] These methods exploit the different reactivity of the carboxyl group of α(2,3)- and α(2,6)-linked sialic acids. The general principle involves a carbodiimide-mediated activation of the carboxyl group, which then reacts differently based on its linkage.
A prevalent technique is Sialic Acid Linkage-Specific Alkylamidation (SALSA) .[7][8] In this approach, the α(2,3)-linked sialic acid's carboxyl group is sterically hindered, promoting the formation of an intramolecular lactone. In contrast, the more accessible carboxyl group of the α(2,6)-linked sialic acid readily undergoes amidation or esterification.[9][10] A subsequent step involves the ring-opening of the lactone with an amine, resulting in the formation of an amide that is different from the one formed on the α(2,6)-linked isomer, thus introducing a differential mass tag.[9]
Another approach involves the use of linkage-specific enzymes, primarily sialidases, which can selectively cleave a specific type of sialic acid linkage. While not a "labeling" method in the traditional sense, it is a powerful tool for isomer differentiation and is often used in conjunction with labeling of the released glycans.
Lectins, proteins that bind to specific carbohydrate structures, also offer a means of differentiation. Lectins such as Maackia amurensis agglutinin (MAA) and Sambucus nigra agglutinin (SNA) exhibit preferential binding to α(2,3)- and α(2,6)-linked sialic acids, respectively.[11][12][13] This specific binding can be detected using various methods, including enzyme-linked lectin assays (ELLA), lectin microarrays, and lectin blotting.[14]
Below is a summary of the performance of different labeling strategies for the differentiation of Neu5Ac linkage isomers.
| Labeling Strategy | Principle | Detection Method(s) | Specificity | Throughput | Key Advantages | Key Limitations |
| Chemical Derivatization (e.g., SALSA) | Differential reactivity of carboxyl groups leading to linkage-specific modification with mass tags.[9] | MS, LC-MS, CE-MS | High | Moderate to High | Provides unambiguous linkage assignment through mass difference.[5] Stabilizes sialic acids for MS analysis.[3] | Can involve multi-step reactions.[8] Potential for side reactions or incomplete derivatization. |
| Enzymatic Digestion (Linkage-Specific Sialidases) | Selective cleavage of sialic acid linkages. | LC-MS, CE-MS | High | Moderate | Highly specific for targeted linkages. | Requires well-characterized enzymes. Incomplete digestion can lead to ambiguous results. |
| Lectin-Based Probing | Specific binding of lectins to α(2,3)- or α(2,6)-linked sialic acids.[12] | ELLA, Lectin Blotting, Flow Cytometry, Microarrays | Moderate to High | High | Enables in situ analysis on cells and tissues.[11] High-throughput screening is possible. | Binding can be influenced by the underlying glycan structure. Quantification can be less precise than MS-based methods. |
Experimental Protocols
Linkage-Specific Derivatization using Ethyl Esterification and Amidation
This protocol is adapted from a method that combines procainamide fluorescent labeling with sialic acid linkage-specific derivatization for analysis by reversed-phase liquid chromatography-fluorescence detection-mass spectrometry (RPLC-FD-MS).[4][15]
Materials:
-
Released N-glycans labeled with a fluorescent tag (e.g., procainamide)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-hydroxybenzotriazole (HOBt)
-
Ethanol
-
Ammonium hydroxide
-
Water
-
Solid-phase extraction (SPE) cartridges for cleanup
Procedure:
-
Esterification of α(2,6)-linked Sialic Acids:
-
Dissolve the fluorescently labeled N-glycans in an ethanol/water mixture.
-
Add a solution of EDC and HOBt in ethanol.
-
Incubate the reaction mixture to allow for the ethyl esterification of the α(2,6)-linked sialic acid's carboxyl group and lactonization of the α(2,3)-linked sialic acid.[9]
-
-
Amidation of α(2,3)-linked Sialic Acids:
-
Add ammonium hydroxide to the reaction mixture. This opens the lactone ring of the α(2,3)-linked sialic acid and forms a stable amide.[9]
-
-
Sample Cleanup:
-
Purify the derivatized glycans using SPE to remove excess reagents.
-
-
Analysis:
-
Analyze the sample by RPLC-FD-MS. The α(2,3)- and α(2,6)-sialylated N-glycans, which had the same mass before derivatization, can now be differentiated based on their retention time, precursor mass, and fragmentation spectra.[4]
-
Visualizing the Workflow
To better understand the process of linkage-specific derivatization, the following diagrams illustrate the chemical reactions and the overall experimental workflow.
Caption: Chemical differentiation of sialic acid linkage isomers.
Caption: Experimental workflow for Neu5Ac linkage analysis.
Conclusion
The choice of method for differentiating N-acetylneuraminic acid linkage isomers depends on the specific research question, available instrumentation, and the nature of the sample. Chemical derivatization methods, particularly those based on linkage-specific amidation and esterification, coupled with mass spectrometry, provide a powerful and quantitative approach for unambiguous isomer assignment.[4][15] Lectin-based methods offer a high-throughput alternative, especially for cell and tissue analysis, although with potentially lower quantitative precision. For researchers in drug development and glycobiology, a thorough understanding of these techniques is crucial for elucidating the structure-function relationships of sialylated glycans in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fractionation and Characterization of Sialyl Linkage Isomers of Serum N-Glycans by CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sialic acid linkage-specific alkylamidation via ring-opening aminolysis (aminolysis-SALSA) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sialic Acid Linkage Specific Derivatization of Glycosphingolipid Glycans by Ring-Opening Aminolysis of Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Differential distribution of sialic acid in alpha2,3 and alpha2,6 linkages in the apical membrane of cultured epithelial cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zbiotech.com [zbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sialic Acid Levels Across Various Cell Lines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of cell surface glycosylation is paramount. Sialic acids, terminal monosaccharides on glycoproteins and glycolipids, play a critical role in cellular communication, adhesion, and immune recognition.[1] Aberrant sialylation is a well-established hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion.[2][3] This guide provides a quantitative comparison of sialic acid levels in different cell lines, supported by experimental data and detailed methodologies, to aid in the selection of appropriate cell models for research and therapeutic development.
Quantitative Comparison of Sialic Acid Levels
The total sialic acid content can vary significantly between different cell lines, and even within the same cell line under different conditions. The following table summarizes quantitative data on sialic acid levels from various published studies. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods and the units used for quantification.
| Cell Line | Cell Type | Sialic Acid Level | Method of Quantification |
| HeLa | Human Cervical Carcinoma | 0.0062 mM/mg of protein | HPLC-UV[4] |
| HuCCT1 | Human Cholangiocarcinoma | 0.0046 mM/mg of protein | HPLC-UV[4] |
| ZR-75-1 | Human Breast Carcinoma | 288.8 ± 36 pmol/mg of protein | Not Specified |
| MCF-7 | Human Breast Adenocarcinoma | 232.2 ± 36 pmol/mg of protein | Not Specified |
| HeLa S3 | Human Cervical Carcinoma | 1.0 nmol/400,000 cells | RP-HPLC |
| HEK 293T | Human Embryonic Kidney | 0.46 nmol/400,000 cells | RP-HPLC |
Experimental Protocols
Accurate quantification of sialic acid is crucial for comparative studies. A variety of methods are available, each with its own advantages and limitations.[5] High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the sensitive and specific quantification of sialic acids.
Protocol: Quantification of Total Sialic Acid in Cultured Cells using HPLC-UV
This protocol outlines a method for the determination of total (free and protein-bound) N-acetylneuraminic acid (Neu5Ac) in cancer cell lines by reverse-phase ion-pairing HPLC with UV detection.[4][6]
I. Materials and Reagents:
-
Phosphate Buffered Saline (PBS)
-
Ethanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Triisopropanolamine (TIPA)
-
N-acetylneuraminic acid (Neu5Ac) standard
-
Milli-Q water
-
C18 HPLC column
II. Sample Preparation:
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cells twice with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Ethanol Precipitation: Resuspend the cell pellet in 1 mL of 75% ethanol and vortex thoroughly. Incubate at 4°C for 1 hour to precipitate proteins and larger molecules.
-
Centrifugation: Centrifuge the suspension at 14,000 rpm for 15 minutes. Carefully collect the supernatant containing free sialic acids.
-
Acid Hydrolysis (for protein-bound sialic acid): Resuspend the pellet from the previous step in 1 mL of 2 M HCl. Incubate at 80°C for 2 hours to release protein-bound sialic acids.
-
Neutralization and Pooling: Cool the hydrolyzed sample and neutralize with an appropriate amount of NaOH. Pool this with the supernatant from the ethanol precipitation step.
-
Filtration: Filter the final pooled sample through a 0.22 µm syringe filter before HPLC analysis.
III. HPLC Analysis:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase containing an ion-pairing agent such as triisopropanolamine, adjusted to a suitable pH.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 200 nm
-
Injection Volume: 20 µL
-
-
Standard Curve: Prepare a series of standard solutions of Neu5Ac of known concentrations. Inject these standards to generate a calibration curve.
-
Quantification: Inject the prepared cell extracts. The concentration of Neu5Ac in the samples is determined by comparing the peak area with the standard curve. Results can be normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further elucidate the experimental process and the biological context of sialic acid, the following diagrams are provided.
Sialic acids are recognized by a family of receptors called Siglecs (Sialic acid-binding immunoglobulin-like lectins), which are primarily expressed on immune cells.[7][8] The interaction between sialic acids on cancer cells and Siglecs on immune cells can lead to the inhibition of anti-tumor immune responses, thus promoting immune evasion.[9]
References
- 1. ludger.com [ludger.com]
- 2. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]
- 5. Biological Functions and Analytical Strategies of Sialic Acids in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Siglec - Wikipedia [en.wikipedia.org]
- 8. Siglecs in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
N-Acetylneuraminic Acid-13C-2: A Comparative Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, plays a crucial role in a multitude of biological processes, including cell recognition, cell adhesion, and immune responses. The use of isotopically labeled Neu5Ac, particularly N-Acetylneuraminic acid-13C-2, has become an invaluable tool for researchers to trace, quantify, and understand the dynamics of sialylation in health and disease. This guide provides a comparative overview of the applications of this compound, with a focus on its performance against alternative methods, supported by experimental data and detailed protocols.
Quantitative Analysis of Sialic Acids: Isotopic Labeling vs. Fluorescent Labeling
Accurate quantification of Neu5Ac is critical in various research areas, from biomarker discovery to monitoring the quality of biotherapeutics. Two primary methods for this are stable isotope dilution mass spectrometry using 13C-labeled internal standards and fluorescent labeling followed by HPLC analysis.
Performance Comparison
The following table summarizes the quantitative performance of these two methods based on data from various studies. It is important to note that direct head-to-head comparative studies are limited, and performance metrics can vary based on the specific experimental conditions, instrumentation, and sample matrix.
| Parameter | Isotopic Labeling (LC-MS/MS with 13C-Neu5Ac internal standard) | Fluorescent Labeling (e.g., DDB followed by RP-HPLC) |
| Principle | Co-elution of the analyte and a known concentration of its heavy isotope-labeled counterpart allows for accurate quantification by mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response.[1] | Chemical derivatization of sialic acids with a fluorescent tag, followed by separation and quantification using high-performance liquid chromatography with fluorescence detection.[2] |
| Lower Limit of Quantitation (LLOQ) | 25.0 ng/mL[3][4] | 20 pg (on column)[2] |
| Limit of Detection (LOD) | Not explicitly stated in the provided results, but LLOQ is a practical lower limit. | 7 pg (on column)[2] |
| Accuracy (% Recovery) | 100 ± 5.6%[3] | Not explicitly stated in the provided results. |
| Precision (CV) | Intraday: <5.2%, Interday: <2.9%[3] | Not explicitly stated in the provided results. |
| Linearity (Correlation Coefficient) | >0.997[3] | Not explicitly stated in the provided results. |
| Advantages | High accuracy and precision due to correction by the internal standard.[1] High specificity of mass spectrometric detection.[4] | High sensitivity.[2] Does not require a mass spectrometer. |
| Disadvantages | Requires access to a mass spectrometer. | Susceptible to variations in labeling efficiency and potential interference from other compounds. The stability of some fluorescent tags can be a concern. |
Experimental Protocols
Quantitative Analysis of N-Acetylneuraminic Acid using 13C-labeled Internal Standard by LC-MS/MS
This protocol is a synthesized representation based on methodologies described in the literature for the quantification of Neu5Ac in biological samples.[3][4]
1. Sample Preparation:
- Human leukocyte pellets are lysed and extracted in a methanol-water mixture.[3]
- For plasma samples, proteins are precipitated, and the supernatant is used for analysis.[4]
2. Internal Standard Spiking:
- A known concentration of N-Acetylneuraminic acid-13C internal standard is added to the extracted sample.
3. Chromatographic Separation:
- Column: A hydrophilic interaction chromatography (HILIC) column is typically used to retain the polar Neu5Ac.[3][4]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used for elution.
- Flow Rate: A typical flow rate is around 0.5 mL/min.
4. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.
- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
- Transitions Monitored: Specific precursor-to-product ion transitions for both unlabeled Neu5Ac and the 13C-labeled internal standard are monitored.
5. Quantification:
- The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Neu5Ac in the sample against a calibration curve.
Metabolic Labeling with this compound
Metabolic labeling with stable isotopes is a powerful technique to trace the incorporation and turnover of molecules in cellular pathways.[5] this compound can be used to study the biosynthesis and dynamics of sialoglycans.
Experimental Workflow for Metabolic Labeling
The following diagram illustrates a general workflow for a metabolic labeling experiment using a 13C-labeled sugar, which can be adapted for this compound.
Detailed Protocol for Metabolic Labeling and Proteomic Analysis
This protocol provides a general framework for metabolic labeling of cells with an isotopically labeled monosaccharide for subsequent proteomic analysis, adapted from established methods.[6][7]
1. Cell Culture and Labeling:
- Culture cells in standard growth medium to the desired confluency.
- Aspirate the standard medium and wash the cells with sterile PBS.
- Replace the standard medium with a specially formulated medium containing this compound at a predetermined concentration.
- Incubate the cells for a sufficient period to allow for the incorporation of the labeled sialic acid into glycoproteins. This time will vary depending on the cell type and the turnover rate of the glycoproteins of interest.
2. Cell Harvesting:
- Aspirate the labeling medium and wash the cells with ice-cold PBS.
- Harvest the cells by scraping or trypsinization and collect them by centrifugation.
- The cell pellet can be stored at -80°C for later processing.[6]
3. Sample Preparation for Mass Spectrometry:
- Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysate.
- Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[6]
- Protein Digestion: Digest the proteins into peptides using a sequence-specific protease such as trypsin.[6]
4. Enrichment of Sialoglycopeptides (Optional):
- To increase the detection sensitivity of sialylated peptides, an enrichment step using techniques like lectin affinity chromatography or titanium dioxide chromatography can be performed.
5. LC-MS/MS Analysis:
- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer is configured to detect the mass shift corresponding to the incorporation of the 13C isotope.
6. Data Analysis:
- Specialized software is used to identify the sialoglycopeptides and quantify the relative abundance of the 13C-labeled and unlabeled forms, providing insights into the dynamics of sialylation.
Sialylation Pathway and Isotope Incorporation
The following diagram illustrates the metabolic pathway for the incorporation of N-Acetylneuraminic acid into sialoglycans and where the 13C label would be traced.
Conclusion
This compound is a versatile and powerful tool for researchers in glycobiology and drug development. Its application as an internal standard in quantitative mass spectrometry provides high accuracy and precision for the measurement of sialic acid levels. Furthermore, its use in metabolic labeling experiments allows for the detailed investigation of sialoglycan dynamics and metabolism. While alternative methods like fluorescent labeling offer high sensitivity, the robustness and reliability of stable isotope labeling, particularly for quantitative applications, make this compound an indispensable reagent in the modern researcher's toolkit. The choice of method will ultimately depend on the specific research question, available instrumentation, and the required level of quantitative accuracy.
References
- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Acetylneuraminic Acid-13C-2: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of N-Acetylneuraminic acid-13C-2, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory practices.
Immediate Safety Considerations
N-Acetylneuraminic acid, the parent compound of this compound, is classified as causing serious eye irritation.[1][2][3] The carbon-13 isotope is stable and non-radioactive, posing no radiological risk.[4][5][6] Therefore, the primary safety concerns are dictated by the chemical properties of the molecule itself, and the same safety precautions for the unlabeled version should be followed.[4]
Personal Protective Equipment (PPE) during handling and disposal:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1][2][7]
-
Body Protection: A lab coat is recommended to prevent skin exposure.[2][4]
In case of a spill, avoid creating dust. Cover the spill with an appropriate absorbent material, scoop the mixture into a designated waste container, and decontaminate the area.[4] Dispose of all contaminated materials as chemical waste according to institutional and local regulations.[4]
Chemical and Safety Data Summary
The following table summarizes key quantitative and safety data for N-Acetylneuraminic acid.
| Property | Value/Information | Source |
| Chemical Formula | C₁₁H₁₉NO₉ | [1] |
| CAS Number | 131-48-6 | [1][8] |
| GHS Hazard Statement | H319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [1][2] |
| pH of Solution | No information available | [9] |
| Solubility | Water soluble | [10] |
| Stability | Stable under normal conditions | [3] |
| Incompatible Materials | Strong oxidizing agents | [9] |
Step-by-Step Disposal Protocol
The disposal of this compound, being a non-hazardous but eye-irritating compound, requires careful consideration of institutional and local regulations.
Step 1: Waste Characterization
-
Confirm that the waste contains only this compound and non-hazardous solvents (e.g., water, buffer solutions).
-
If mixed with other chemicals, the entire mixture must be evaluated for hazardous properties. Do not mix waste containing 13C-labeled compounds with general laboratory waste.[4]
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for the waste.[4][11] The container must have a securely fitting lid.[11]
-
Label the container clearly as "Non-Hazardous Waste: this compound" and include the approximate concentration and quantity. Provide the accumulation start date and the name of the generating department or individual.[12]
Step 3: On-site Neutralization (If Applicable)
-
For aqueous solutions, ensure the pH is between 5.5 and 9.5 before considering drain disposal.[13] If necessary, neutralize with a suitable acid or base. This should only be done for small quantities (e.g., less than 25 ml of concentrated solutions after dilution) and with appropriate precautions to manage heat and vapor generation.[10]
Step 4: Disposal Route Determination
-
Consult Institutional Policy: The primary step is to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[10][14]
-
Sanitary Sewer Disposal: For small quantities of water-soluble, non-hazardous materials with a neutral pH, drain disposal may be permissible.[10][13] This must be done with copious amounts of water. However, many institutions prohibit the drain disposal of any chemical waste, so verification is mandatory.
-
Chemical Waste Contractor: If drain disposal is not permitted, or for solid waste and larger quantities, the waste must be disposed of through your institution's licensed chemical waste contractor.[4][12] Submit a waste pickup request as per your institution's procedure.[11]
-
Incineration: One Safety Data Sheet suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator.[1] This should only be performed by a licensed waste disposal facility.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]
- 6. books.rsc.org [books.rsc.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 14. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetylneuraminic Acid-13C-2
Voorhees, NJ – For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Acetylneuraminic acid-13C-2, a stable, non-radioactive, isotopically labeled compound. Adherence to these procedures is critical for personnel safety and maintaining a compliant research environment.
N-Acetylneuraminic acid, the parent compound, is classified as a substance that causes serious eye irritation.[1][2][3][4] While toxicological properties have not been thoroughly investigated, it is prudent to treat it as potentially hazardous.[2][5] The operational and disposal plans outlined below are based on the known properties of the unlabeled compound and best practices for handling stable isotopically labeled chemicals.
Personal Protective Equipment (PPE) & Engineering Controls
A baseline of protective measures is essential to minimize exposure when handling this compound, which is typically supplied as a crystalline solid or powder.[5][6]
| PPE/Control Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][6][7] | To protect against eye irritation from dust or splashes.[1][3][4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][7][9] | To prevent direct skin contact.[1] |
| Body Protection | A standard laboratory coat.[7][9] | To protect clothing and skin from potential spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.[7] | To avoid inhalation of the powder.[1][5] |
| Engineering Controls | Mechanical exhaust may be required. A safety shower and eye wash station should be readily available.[1] | To ensure adequate ventilation and provide immediate first aid capabilities. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured protocol ensures consistent and safe handling of this compound from receipt to disposal.
1. Preparation and Area Setup:
-
Designate a specific area for handling the compound.
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, solvent, vortexer) before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety glasses or goggles.
-
Put on nitrile gloves, checking for any tears or defects.
3. Handling the Compound:
-
This compound is a crystalline solid.[5] Handle it carefully to avoid generating dust.
-
If weighing the powder, do so in a fume hood or a well-ventilated area.
-
For creating a stock solution, N-Acetylneuraminic acid is soluble in solvents like DMSO and dimethylformamide.[5] It is also soluble in aqueous buffers such as PBS (pH 7.2) at approximately 10 mg/ml.[5]
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
4. Post-Handling Procedures:
-
Clean all equipment and the work area thoroughly after use.
-
Remove gloves and dispose of them in the appropriate chemical waste container.
-
Wash hands thoroughly with soap and water after handling the compound.[1][4][5]
-
Remove lab coat and safety glasses.
Disposal Plan: Waste Management
Proper disposal is crucial for environmental protection and regulatory compliance. Since Carbon-13 is a stable, non-radioactive isotope, this compound does not require special precautions for radioactivity.[10][11][12] The disposal procedures are the same as those for the unlabeled compound.[10][11]
1. Waste Characterization and Segregation:
-
The primary waste will be this compound and materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
-
This waste should be treated as standard chemical waste.[10][11] It does not need to be segregated from other non-hazardous chemical waste streams unless required by institutional policy.
2. Containerization and Labeling:
-
Place solid waste into a designated, leak-proof, and sealable container for chemical waste.
-
For liquid waste (e.g., solutions in solvents), use a compatible, sealed container.
-
Clearly label the waste container with its contents, including the full chemical name: "this compound Waste".[11] If in a solution, list the solvent(s) and approximate concentrations.
3. Storage and Final Disposal:
-
Store sealed waste containers in a designated, secure area for chemical waste.
-
The final disposal method should be through a licensed professional waste disposal service.[7][11]
-
Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator.[1][7]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
